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  • Product: 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid
  • CAS: 885272-25-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (CAS 885272-25-3)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is a specialized organic compound featuring a core oxindole heterocyclic structure. The oxindole mot...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is a specialized organic compound featuring a core oxindole heterocyclic structure. The oxindole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this specific derivative, positioning it as a valuable intermediate for drug discovery and chemical synthesis. Its structure, combining the rigid oxindole core with a reactive carboxylic acid side chain, makes it a versatile building block for creating more complex molecules with therapeutic potential.

Physicochemical and Structural Properties

The fundamental properties of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid are summarized below. While extensive experimental data for this specific compound is not widely published, its characteristics can be inferred from available supplier data and comparison with structurally related analogues.

PropertyValueSource
CAS Number 885272-25-3[1][2]
Molecular Formula C₁₁H₁₁NO₄[1][2]
Molecular Weight 221.21 g/mol [1]
IUPAC Name (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid[1]
Physical Form Solid[1]
Purity Typically ≥96%[3]
Storage Sealed in dry, 2-8°C[1]
Melting Point Data not available. For comparison, the related compound 5-Methoxyindole-3-acetic acid has a melting point of 145-151 °C.[4]
Solubility Expected to be soluble in organic solvents like DMSO and methanol.

Structural Identifiers:

  • SMILES: COc1ccc2NC(=O)C(CC(O)=O)c2c1[2]

  • InChI Key: MERCEDALFXHUMO-UHFFFAOYSA-N[1]

Synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

The synthesis of 3-substituted-2-oxindoles is a well-established area of organic chemistry. A highly efficient and modern approach for synthesizing the title compound involves the microwave-assisted decarboxylative condensation of a substituted isatin with malonic acid.[5] This method offers significant advantages over traditional heating, including drastically reduced reaction times and often higher yields.[5]

Proposed Synthetic Pathway

The reaction proceeds via an initial aldol-type condensation of 5-methoxyisatin with malonic acid, followed by a microwave-promoted decarboxylation to yield the final product.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 5-Methoxyisatin Condition1 Microwave Irradiation (MW) Reactant1->Condition1 + Reactant2 Malonic Acid Reactant2->Condition1 + Product 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid Condition1->Product Condensation & Decarboxylation Condition2 Dioxane / Triethylamine Condition2->Condition1 caption Fig. 1: Proposed microwave-assisted synthesis workflow.

Fig. 1: Proposed microwave-assisted synthesis workflow.
Detailed Experimental Protocol

The following protocol is adapted from the general procedure for microwave-assisted synthesis of (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acids.[5]

  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine 5-methoxyisatin (1 equivalent) and malonic acid (2.2 equivalents).

  • Solvent Addition: Add a mixture of dioxane and triethylamine (1.5 equivalents). The solvent volume should be sufficient to ensure proper mixing and energy absorption from the microwave field.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-10 minutes at a temperature sufficient to promote the reaction (e.g., 100-120 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction vessel to room temperature. Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

This self-validating protocol relies on TLC for reaction monitoring and purification by recrystallization, which ensures the isolation of a high-purity final product.

Applications in Research and Drug Development

The primary value of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid lies in its utility as a chemical intermediate for the synthesis of more complex, biologically active molecules. The oxindole core is a key pharmacophore, and the acetic acid side chain provides a convenient handle for further chemical modifications.

Role as a Synthetic Intermediate

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or can be used in coupling reactions to append larger molecular fragments. This versatility makes it a key starting material for building libraries of compounds for high-throughput screening.

Applications cluster_derivatives Potential Derivatives cluster_targets Therapeutic Targets Core 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid Amides Amide Derivatives Core->Amides Amidation Esters Ester Derivatives Core->Esters Esterification Coupled Coupled Bioactive Moieties Core->Coupled Coupling Rxns Target1 Kinase Inhibitors Amides->Target1 Target3 Anticancer Agents Esters->Target3 Target2 Antiglaucoma Agents Coupled->Target2 caption Fig. 2: Role as a versatile building block.

Fig. 2: Role as a versatile building block.
Application in Antiglaucoma Research

Recent studies have highlighted the potential of 2-oxindole derivatives as potent antiglaucoma agents.[5] Compounds based on the 5-methoxy-2-oxindole scaffold have demonstrated a pronounced ability to reduce intraocular pressure (IOP) in preclinical models.[5] The title compound serves as a direct precursor for synthesizing molecules that could be investigated for this therapeutic application. The synthesis of novel derivatives from this starting material could lead to the discovery of new drugs for glaucoma, a leading cause of irreversible blindness.[5]

Spectroscopic Analysis

  • ¹H NMR Spectroscopy (Expected Signals):

    • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm corresponding to the three protons on the benzene ring of the oxindole core.

    • Methoxy Protons: A sharp singlet at approximately δ 3.7-3.8 ppm, integrating to 3 hydrogens.

    • Methylene Protons (-CH₂-): A set of signals (likely a multiplet or doublet of doublets) for the two protons of the acetic acid side chain adjacent to the chiral center at C3.

    • Methine Proton (-CH-): A signal for the proton at the C3 position of the oxindole ring.

    • Amide Proton (-NH-): A broad singlet corresponding to the N-H proton of the oxindole lactam.

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (> δ 10 ppm).

  • ¹³C NMR Spectroscopy (Expected Signals):

    • Carbonyl Carbons: Two signals in the downfield region (δ > 170 ppm) for the lactam carbonyl (C2) and the carboxylic acid carbonyl.

    • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

    • Methoxy Carbon: A signal around δ 55-60 ppm.

    • Methylene and Methine Carbons: Signals in the aliphatic region (δ 30-50 ppm).

  • Mass Spectrometry:

    • The expected molecular ion peak [M+H]⁺ would be observed at m/z 222.07, corresponding to the protonated molecule (C₁₁H₁₂NO₄⁺).

Safety and Handling

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is classified as a hazardous substance and requires careful handling in a laboratory setting. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity H302: Harmful if swallowed.P264, P270, P301+P312, P330, P501
H332: Harmful if inhaled.P261, P271, P304+P340, P312
Skin Irritation H315: Causes skin irritation.P280, P302+P352, P332+P313, P362+P364
Eye Irritation H319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405

Source: [1]

Handling Recommendations:

  • Engineering Controls: Use only in a chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]

    • Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • AA Blocks. 2-(5-Methoxy-1H-indol-3-yl)acetic acid. Available from: [Link]

  • 2a biotech. 2-(5-METHOXY-2-OXOINDOLIN-3-YL)ACETIC ACID. Available from: [Link]

  • Synthonix. 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. Available from: [Link]

  • Bioorganic & Medicinal Chemistry. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. Available from: [Link]

  • ResearchGate. Strategy of the synthesis of various (2-oxoindolin-3-yl)acetonitriles.... Available from: [Link]

  • Orion Cientific. 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. Available from: [Link]

  • MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Available from: [Link]

  • ResearchGate. Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Available from: [Link]

  • ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Available from: [Link]

  • PubChem. 5-Methoxyindoleacetic acid. Available from: [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available from: [Link]

  • Nature. Regio- and diastereoselective synthesis of thioxothiazolidin-indolin-2-ones, oxoindolin-carbamodithioate hybrids, and their base-catalyzed conversion into dispirocyclopentanebisoxindoles. Available from: [Link]

  • Molecules. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Available from: [Link]

  • MDPI. Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Available from: [Link]

  • American Elements. 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride. Available from: [Link]

  • ResearchGate. Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. Available from: [Link]

  • SpectraBase. 2-(5-Methoxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile - Optional[13C NMR]. Available from: [Link]

  • Chem-Impex. 5-Methoxyindole-3-acetic acid. Available from: [Link]

  • ResearchGate. (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Oxindole Scaffold The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its presence in various natural products and synthetic molecules has been linked to a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The strategic functionalization of the oxindole ring system allows for the fine-tuning of these properties. This guide focuses on a specific derivative, (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a molecule of significant interest for its potential therapeutic applications. The presence of the methoxy group at the 5-position and the acetic acid moiety at the 3-position are key structural features that are anticipated to modulate its biological profile.

Molecular Structure and Physicochemical Properties

(5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid possesses a rigid bicyclic oxindole core. The key structural features include:

  • Oxindole Nucleus: A fused benzene and pyrrolidinone ring system.

  • Methoxy Group (-OCH₃): An electron-donating group at the 5-position of the benzene ring, which can influence the molecule's electronic properties and metabolic stability.

  • Acetic Acid Moiety (-CH₂COOH): A carboxylic acid group attached to the 3-position of the pyrrolidinone ring, which imparts acidic properties and potential for hydrogen bonding and salt formation.

  • Chiral Center: The carbon at the 3-position is a stereocenter, meaning the molecule can exist as a racemic mixture of two enantiomers.

A 2D representation of the chemical structure is provided below:

A 2D chemical structure of (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.

PropertyPredicted Value
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
CAS Number 141234-08-4
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO, DMF, and aqueous base (predicted)
pKa ~4.5 (for the carboxylic acid, predicted)

Proposed Synthesis Pathway

A robust and logical approach to the synthesis of (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves a two-step process starting from the commercially available 5-methoxyisatin. This proposed pathway is illustrated below and is based on the well-documented Knoevenagel condensation followed by a reduction.[1][2]

synthesis_workflow start 5-Methoxyisatin intermediate1 (5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid start->intermediate1 Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine) product (5-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid intermediate1->product Reduction (e.g., NaBH₄ or H₂, Pd/C)

A proposed synthetic workflow for (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.

Step 1: Knoevenagel Condensation of 5-Methoxyisatin with Malonic Acid

The first step is a Knoevenagel condensation of 5-methoxyisatin with malonic acid. This reaction is typically catalyzed by a base, such as pyridine and piperidine, and results in the formation of a vinylogous carboxylic acid intermediate, (5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid. The reaction proceeds through the formation of an enolate from malonic acid, which then attacks the electrophilic C3-carbonyl group of the isatin. Subsequent dehydration and decarboxylation lead to the desired intermediate.[1]

Step 2: Reduction of the Exocyclic Double Bond

The second step involves the selective reduction of the exocyclic carbon-carbon double bond of the intermediate from Step 1. This can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3] Alternatively, chemical reducing agents like sodium borohydride (NaBH₄) could also be employed. This reduction yields the final target compound, (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.

Proposed Experimental Protocol

Disclaimer: The following is a hypothetical protocol based on established chemical principles for analogous compounds and has not been experimentally validated for this specific synthesis. Appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Materials and Reagents
  • 5-Methoxyisatin

  • Malonic acid

  • Pyridine

  • Piperidine

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

Step-by-Step Procedure

Part A: Synthesis of (5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methoxyisatin (1.0 eq), malonic acid (1.2 eq), and pyridine (10 volumes).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with concentrated HCl to a pH of ~2 to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude intermediate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Synthesis of (5-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

  • In a hydrogenation vessel, dissolve the intermediate from Part A (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (5-10% by weight).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.

Predicted Analytical and Spectroscopic Data

The following table summarizes the predicted spectroscopic data for (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, which is essential for its structural confirmation.

Technique Predicted Data
¹H NMR (in DMSO-d₆)δ 10.5-12.5 (s, 1H, COOH), δ 9.5-10.5 (s, 1H, NH), δ 6.7-7.2 (m, 3H, Ar-H), δ 3.7-3.8 (s, 3H, OCH₃), δ 3.5-3.8 (m, 1H, CH), δ 2.5-2.8 (m, 2H, CH₂)
¹³C NMR (in DMSO-d₆)δ 175-180 (C=O, acid), δ 170-175 (C=O, amide), δ 155-160 (Ar-C-O), δ 130-145 (Ar-C), δ 110-125 (Ar-CH), δ 55-60 (OCH₃), δ 40-45 (CH), δ 30-35 (CH₂)
FT-IR (KBr Pellet)3400-3200 cm⁻¹ (N-H stretch), 3300-2500 cm⁻¹ (O-H stretch, broad), ~1710 cm⁻¹ (C=O stretch, acid), ~1680 cm⁻¹ (C=O stretch, amide), ~1620 cm⁻¹ (C=C stretch, aromatic)
Mass Spectrometry (ESI-)[M-H]⁻ at m/z 220.06

Potential Biological Activities and Research Applications

Derivatives of 2-oxindole-3-acetic acid are known to exhibit a range of biological activities. The structural features of (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid suggest its potential as a modulator of various biological pathways.

  • Anti-inflammatory and Analgesic Potential: Many oxindole derivatives have shown potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

  • Anticancer Activity: The oxindole scaffold is a key component of several approved anticancer drugs (e.g., Sunitinib). These compounds often act as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation and survival. The title compound could be a valuable starting point for the development of novel kinase inhibitors.

  • Neuroprotective Effects: Some oxindole derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases. The mechanism of action may involve the modulation of oxidative stress or inhibition of enzymes involved in neuronal cell death.

The following diagram illustrates a simplified signaling pathway where an oxindole-based kinase inhibitor might exert its effect:

signaling_pathway cluster_cell Cell receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (Hypothetical Inhibitor) inhibitor->raf Inhibition

Sources

Foundational

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid molecular weight and formula

An In-Depth Technical Guide to 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(5-Methoxy-2-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, a key heterocyclic building block in medicinal chemistry. We delve into its fundamental physicochemical properties, explore robust synthetic pathways with mechanistic insights, detail methods for analytical characterization, and discuss its relevance and potential applications in drug discovery. This document is intended to serve as an authoritative resource, integrating established scientific principles with practical, field-proven methodologies to support advanced research and development endeavors.

Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of natural products and synthetic molecules with potent biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. From the anti-cancer agent Sunitinib to the natural alkaloid horsfiline, the oxindole motif is a testament to nature's efficiency and a fertile ground for synthetic exploration[1][2].

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (CAS No. 885272-25-3) is a functionalized derivative belonging to this important class of compounds. The presence of a methoxy group on the aromatic ring and an acetic acid side chain at the C3 position provides multiple points for synthetic diversification, making it an invaluable intermediate for constructing complex molecular architectures and developing novel therapeutic agents. This guide elucidates the critical technical details necessary for its synthesis, characterization, and effective utilization in a research setting.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of all subsequent experimental work. The key identifiers and physicochemical characteristics of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid are summarized below.

PropertyValueSource(s)
IUPAC Name (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
CAS Number 885272-25-3[3][4]
Molecular Formula C₁₁H₁₁NO₄[3]
Molecular Weight 221.21 g/mol [3]
Physical Form Solid
Typical Purity ≥97%[3]
Storage Conditions Sealed in a dry environment, 2-8°C

Synthesis and Mechanistic Considerations

The synthesis of 3-substituted oxindoles is a well-trodden area of organic chemistry, with several robust strategies available. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. A common and effective approach involves the intramolecular cyclization of an appropriately substituted N-aryl amide or the reduction of a nitrophenyl precursor.

Conceptual Synthetic Workflow

The synthesis of oxindole acetic acids generally follows a logical progression from commercially available precursors to the final, purified compound. This workflow underscores the importance of integrated purification and characterization steps to ensure the integrity of the final product.

G cluster_synthesis Synthesis cluster_validation Purification & Validation start Starting Material (e.g., 4-Methoxy-2-nitrotoluene) inter1 Intermediate Formation (e.g., Nitrophenylacetic Acid) start->inter1 Oxidation/Malonate Synthesis inter2 Reduction & Cyclization (Fe / Acetic Acid) inter1->inter2 Reduction/Cyclization Conditions product Crude Product 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid inter2->product purify Purification (Recrystallization / Chromatography) product->purify Work-up analysis Analytical Characterization (NMR, MS, HPLC) purify->analysis final Pure Compound (>97%) analysis->final

Caption: Generalized workflow for the synthesis and validation of the target compound.

Experimental Protocol: Reductive Cyclization Approach

This protocol is a representative method adapted from established procedures for synthesizing oxindole derivatives from nitrophenylacetic acid precursors[5].

Step 1: Synthesis of 4-Methoxy-2-nitrophenylacetic acid

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add dimethyl-(4-methoxy-2-nitrophenyl)malonate.

  • Hydrolysis: Add acetic acid, followed by the slow addition of concentrated hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux (approx. 95-100°C) and maintain for 6-8 hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the mixture in an ice bath and add chilled deionized water to precipitate the product.

  • Isolation: Filter the solid, wash thoroughly with water until the filtrate is neutral (pH ~7), and dry under vacuum to yield 4-methoxy-2-nitrophenylacetic acid.

Step 2: Reductive Cyclization to 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

  • Reaction Setup: To a flask containing 4-methoxy-2-nitrophenylacetic acid, add a mixture of acetic acid and methanol.

  • Reduction: Heat the mixture to 50-60°C and add iron powder portion-wise. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reaction Monitoring: Stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Filtration: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot methanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Causality: The use of iron in acetic acid is a classic and highly effective method for the reduction of an aromatic nitro group to an amine. The acidic conditions simultaneously protonate the carboxylic acid, facilitating the intramolecular nucleophilic attack of the newly formed amine onto the ester carbonyl, leading to cyclization and formation of the oxindole ring.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material meets the standards required for subsequent applications.

Logical Flow of Compound Analysis

The characterization process follows a logical sequence, where each technique provides complementary information to build a complete profile of the molecule.

G cluster_techniques Analytical Techniques cluster_data Derived Information compound Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (MS) compound->ms hplc Chromatography (HPLC) compound->hplc structure Structural Confirmation nmr->structure mw Molecular Weight Verification ms->mw purity Purity Assessment (>97%) hplc->purity report Certificate of Analysis (CoA) structure->report mw->report purity->report

Caption: Logical relationship between analytical techniques and data interpretation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons on the methoxy-substituted ring, the methoxy singlet, the CH and CH₂ protons of the acetic acid side chain, and the NH proton of the lactam.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule, including the characteristic lactam carbonyl signal (~175-180 ppm) and the carboxylic acid carbonyl (~170-175 ppm).

  • MS (Mass Spectrometry): Verifies the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing definitive proof of the molecular formula C₁₁H₁₁NO₄.

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound. A single sharp peak in the chromatogram, typically integrated to be >97%, confirms the absence of significant impurities.

Applications in Drug Discovery and Chemical Biology

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is primarily utilized as a versatile intermediate in the synthesis of more complex bioactive molecules. The carboxylic acid handle allows for straightforward amide bond formation, esterification, or reduction, enabling its incorporation into larger structures.

  • Scaffold for Kinase Inhibitors: The oxindole core is central to many kinase inhibitors. This compound can be used as a starting point to synthesize libraries of potential inhibitors targeting pathways implicated in cancer and inflammatory diseases[6].

  • Precursor for Spirocyclic Compounds: The C3 position of the oxindole is nucleophilic and can participate in reactions to form spirocyclic systems, which are of great interest in drug design due to their conformational rigidity and novelty[2].

  • Fragment-Based Drug Design (FBDD): As a well-characterized small molecule, it can be used as a fragment in FBDD screening campaigns to identify initial hits against novel protein targets.

References

  • Synthonix. (n.d.). 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. Retrieved from [Link]

  • Bergman, J. (n.d.). Synthesis of Indole and Oxindole Derivatives Incorporating Pyrrolidino, Pyrrolo or Imidazolo Moieties. KI Open Archive. Retrieved from [Link]

  • 2a biotech. (n.d.). 2-(5-METHOXY-2-OXOINDOLIN-3-YL)ACETIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of oxindole derivatives.
  • Organic Chemistry Portal. (n.d.). Oxindole Synthesis. Retrieved from [Link]

  • Scott, M. K., et al. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. Retrieved from [Link]

  • Lv, J., Zhang-Negrerie, D., Deng, J., Du, Y., & Zhao, K. (2014). PIDA-Mediated Synthesis of 3-Monofunctionalized 2-Oxindoles from Anilides and Its Application to the Total Synthesis of Horsfiline. The Journal of Organic Chemistry, 79(3), 1111–1119. Retrieved from [Link]

  • Shaikh, A. A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14897-14925. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic Acid Precursors

This guide provides a comprehensive overview of the synthetic pathways leading to 2-(5-methoxy-2-oxoindolin-3-yl)acetic acid, a key intermediate in the development of various pharmacologically active compounds. The metho...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 2-(5-methoxy-2-oxoindolin-3-yl)acetic acid, a key intermediate in the development of various pharmacologically active compounds. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction: The Significance of the 5-Methoxy-2-oxoindolin-3-ylacetic Acid Scaffold

The 2-oxoindole core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities. The strategic incorporation of a methoxy group at the 5-position and an acetic acid moiety at the 3-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This guide delineates a robust and reproducible synthetic route to 2-(5-methoxy-2-oxoindolin-3-yl)acetic acid, commencing with the preparation of the crucial precursor, 5-methoxyisatin.

Synthetic Strategy Overview

The synthesis of 2-(5-methoxy-2-oxoindolin-3-yl)acetic acid is most effectively approached in a three-stage process. This strategy ensures high yields and purity of the final product by systematically building the molecular complexity. The key stages are:

  • Synthesis of 5-Methoxyisatin: The foundational step involves the cyclization of a substituted aniline to form the isatin core.

  • Knoevenagel-Doebner Condensation: Introduction of the acetic acid side chain at the C3 position of 5-methoxyisatin.

  • Reduction of the Exocyclic Double Bond: Selective hydrogenation to yield the target saturated acetic acid derivative.

Synthesis_Workflow Start 5-Methoxyaniline Precursor1 5-Methoxyisatin Start->Precursor1 Sandmeyer Isatin Synthesis Intermediate (5-Methoxy-2-oxoindolin-3-ylidene)acetic acid Precursor1->Intermediate Knoevenagel-Doebner Condensation FinalProduct 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid Intermediate->FinalProduct Catalytic Hydrogenation Sandmeyer_Isatin_Synthesis Aniline 5-Methoxyaniline Intermediate p-Methoxyisonitrosoacetanilide Aniline->Intermediate Formation of Isonitrosoacetanilide Reagents1 Chloral Hydrate, Hydroxylamine HCl Reagents1->Intermediate Isatin 5-Methoxyisatin Intermediate->Isatin Acid-Catalyzed Cyclization Reagents2 Conc. H2SO4 Reagents2->Isatin Knoevenagel_Doebner Isatin 5-Methoxyisatin Intermediate Unstable Adduct Isatin->Intermediate Condensation MalonicAcid Malonic Acid MalonicAcid->Intermediate Catalyst Pyridine Catalyst->Intermediate Product (5-Methoxy-2-oxoindolin-3-ylidene)acetic acid Intermediate->Product Dehydration & Decarboxylation

Foundational

Topic: 5-Methoxy-2-Oxindole Derivatives: Discovery, Synthesis, and Therapeutic Significance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 5-methoxy-2-oxindole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methoxy-2-oxindole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active natural products and synthetic compounds.[1][2][3] Its unique electronic and structural properties make it a versatile template for designing potent modulators of various biological targets. This guide provides a comprehensive exploration of 5-methoxy-2-oxindole derivatives, from their initial discovery and synthetic evolution to their profound significance in modern drug development. We will delve into their diverse pharmacological activities, with a particular focus on anticancer and anti-inflammatory applications, elucidate key structure-activity relationships (SAR), and detail the underlying mechanisms of action. This document is intended to serve as a technical resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective for professionals engaged in drug discovery.

The 5-Methoxy-2-Oxindole Core: A Chemist's Perspective

The oxindole core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a five-membered pyrrolidin-2-one ring.[4] The strategic placement of a methoxy group (-OCH₃) at the C-5 position profoundly influences the molecule's physicochemical properties, including its electron density, lipophilicity, and hydrogen bonding capacity. This substitution is not merely decorative; it is a critical determinant of biological activity, enhancing the scaffold's ability to interact with a wide array of enzymatic and receptor targets.[3][5] First identified in alkaloids from natural sources like Uncaria tomentosa (Cat's Claw), the oxindole moiety has a rich history in natural product chemistry, which has inspired countless synthetic campaigns.[1][2]

Discovery and Synthetic Strategies

The accessibility of the 5-methoxy-2-oxindole scaffold is crucial for its widespread investigation. Several robust synthetic routes have been established, allowing for the generation of diverse chemical libraries for screening and optimization.

Foundational Synthetic Routes

Classic methods remain relevant for the synthesis of the core structure. A common approach involves the desulfurization of 5-methoxy-3-methylthio-2-oxindole using Raney-Ni to yield 5-methoxy-2-oxindole.[6] Another established method is the direct 5-methoxylation of 1-hydroxyoxindole derivatives, providing a two-step process to access the desired scaffold.[7][8] The Fischer indole synthesis, a time-honored method for creating the indole nucleus, can also be adapted for substituted oxindoles, though it can be complicated by the electron-donating nature of the methoxy group, which may lead to side reactions under harsh acidic conditions.[9][10]

A General Synthetic Workflow

Modern synthetic efforts often focus on modular approaches that allow for the late-stage diversification of intermediates. The following workflow illustrates a general strategy for creating a library of 5-methoxy-2-oxindole derivatives.

G cluster_0 Core Synthesis cluster_1 Diversification Start 5-Methoxyaniline (Starting Material) Step1 Cyclization Reaction (e.g., Friedel-Crafts) Start->Step1 Core 5-Methoxy-2-oxindole (Core Scaffold) Step1->Core Step2 N-Alkylation/Arylation at Position 1 Core->Step2 Step3 Condensation Reaction at Position 3 (e.g., Knoevenagel) Core->Step3 Step4 Further Modification of Side Chains Step2->Step4 Step3->Step4 Library Diverse Library of 5-Methoxy-2-oxindole Derivatives Step4->Library G cluster_0 Mechanism 1: Cell Cycle Arrest cluster_1 Mechanism 2: Apoptosis Induction Cpd_5o Compound 5o (Isatin Hybrid) G1 G1 Phase Cpd_5o->G1 prolongs S S Phase G1->S transition blocked Arrest Cell Cycle Arrest G1->Arrest G2M G2/M Phase S->G2M MMNC Compound MMNC (Indoloquinoline) PI3K PI3K MMNC->PI3K inhibits AKT AKT PI3K->AKT Apoptosis Apoptosis PI3K->Apoptosis leads to mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation

Figure 2: Key anticancer mechanisms of 5-methoxyindole derivatives, including cell cycle arrest and apoptosis induction via PI3K/AKT pathway inhibition. [5]

Decoding Structure-Activity Relationships

The causality behind experimental choices in modifying the 5-methoxy-2-oxindole scaffold is driven by SAR principles.

  • The 5-Methoxy Group: This group is often crucial. Its electron-donating nature can increase the electron density of the aromatic system, influencing binding affinity to protein targets.

  • Substitution at C3: The C3 position is a common site for modification. Introducing bulky or flexible side chains can dramatically alter potency and selectivity. For example, in kinase inhibitors, this position often projects into the solvent-exposed region of the ATP-binding pocket, allowing for significant chemical exploration.

  • Substitution at N1: The nitrogen atom of the oxindole ring can be substituted (e.g., with methyl or benzyl groups) to modulate lipophilicity and prevent metabolic degradation, often improving pharmacokinetic properties.

Key Experimental Protocols: Ensuring Self-Validating Systems

Trustworthiness in research is built on reproducibility. The following protocol for the MTT antiproliferative assay is a self-validating system for assessing the cytotoxic potential of newly synthesized derivatives.

Protocol: In Vitro Antiproliferative MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A-549, HT-29) in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.

  • Compound Treatment:

    • Prepare stock solutions of the 5-methoxy-2-oxindole derivatives in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Sunitinib).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. [5] * Incubate for an additional 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. [5] * Agitate the plates gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Conclusion

The 5-methoxy-2-oxindole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Combination Therapies: Exploring the synergistic effects of 5-methoxy-2-oxindole derivatives with existing chemotherapeutic agents or immunotherapies to overcome drug resistance. [11]* Advanced Drug Delivery: Developing novel formulations or drug delivery systems to improve the bioavailability and tumor-targeting capabilities of these compounds.

References

  • 5-Methoxyindole synthesis. ChemicalBook.
  • Synthesis of 5-methoxy-2-oxindole. PrepChem.com.
  • The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Rel
  • The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis.
  • Synthesis of 5-Methoxyindoles. BenchChem Technical Support Center.
  • The 5-methoxylation of oxindole derivatives. Journal of the Chemical Society D.
  • The 5-Methoxylation of Oxindole Deriv
  • Oxindole and its derivatives: A review on recent progress in biological activities. PubMed.
  • Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. PubMed.
  • Oxindole: A chemical prism carrying plethora of therapeutic benefits. PubMed.
  • 5-Methoxy-2-methylindole. BenchChem.
  • Comparative Analysis of 5-Methoxyindole Derivatives as Antiprolifer
  • Biological activity of methoxy-substituted indole acet
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related deriv
  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI.
  • Combination of an Oxindole Derivative with (−)-β-Elemene Alters Cell Death Pathways in FLT3/ITD+ Acute Myeloid Leukemia Cells. MDPI.

Sources

Exploratory

An In-depth Technical Guide to (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a compound of interest for researchers, scientists, and professionals in drug development. By synthesizing...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a compound of interest for researchers, scientists, and professionals in drug development. By synthesizing chemical principles with insights into its therapeutic promise, this document serves as a foundational resource for leveraging this molecule in research and development endeavors.

Introduction: The Oxindole Scaffold and the Promise of Methoxy Substitution

The oxindole structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid bicyclic structure provides a template for the precise spatial orientation of functional groups, enabling targeted interactions with a variety of biological macromolecules. The introduction of a methoxy group at the 5-position of the oxindole ring, coupled with an acetic acid moiety at the 3-position, yields (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. This substitution pattern is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

While direct and extensive research on this specific molecule is emerging, the broader family of oxindole derivatives has shown significant promise in oncology, neurology, and inflammatory diseases. Notably, several oxindole-based molecules have been developed as potent kinase inhibitors.[1][2] For instance, Sunitinib, an approved anticancer drug, features a substituted oxindole core and functions as a multi-targeted tyrosine kinase inhibitor.[3] This precedent underscores the potential of (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid as a valuable building block or a therapeutic candidate in its own right.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is fundamental to its application in drug development, influencing formulation, delivery, and bioavailability.

PropertyValueSource
IUPAC Name (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acidN/A
CAS Number 141234-08-4; 885272-25-3[4][5]
Molecular Formula C₁₁H₁₁NO₄[4]
Molecular Weight 221.21 g/mol [4]
Appearance Predicted to be a solidN/A
Solubility Predicted to be soluble in organic solvents like DMSO and methanolN/A

Structural Diagram:

Caption: Chemical structure of (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the oxindole ring, the methoxy group protons (a singlet around 3.8 ppm), the methylene protons of the acetic acid side chain, and the proton at the chiral center (C3). The NH proton of the oxindole ring would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the oxindole ring (around 175-180 ppm), the carboxylic acid carbonyl, the aromatic carbons, the methoxy carbon (around 55-60 ppm), the methylene carbon, and the methine carbon at the 3-position.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch, the amide C=O stretch of the lactam ring, the C=O stretch of the carboxylic acid, and C-O stretching vibrations for the methoxy and carboxylic acid groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (221.21 g/mol ).

Synthesis and Experimental Protocols

The synthesis of (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can be achieved through a multi-step process. A plausible and efficient route involves the synthesis of the nitrile precursor, 2-(5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile, followed by hydrolysis to the desired carboxylic acid.

Synthesis Pathway Diagram:

G A Cyano(5-methoxy-2-oxo-indolin-3-ylidene)acetic acid B 2-(5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile A->B 1. Zn, HCl, EtOAc 2. 2-ethoxyethanol, reflux C (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid B->C Acid or Base Hydrolysis

Caption: Proposed synthesis of (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.

Step-by-Step Experimental Protocols:

Protocol 1: Synthesis of 2-(5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile

This protocol is adapted from a published procedure for the synthesis of related 2,3-dihydroindole derivatives.

Causality behind Experimental Choices:

  • Reduction of the exocyclic double bond: The use of zinc dust in the presence of hydrochloric acid provides a mild and effective method for the reduction of the exocyclic double bond in the starting material. This is a classic and reliable method for such transformations.

  • Decarboxylation: The subsequent heating in a high-boiling solvent like 2-ethoxyethanol facilitates the decarboxylation of the intermediate malonic acid derivative to yield the desired acetonitrile.

Self-Validating System:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material and the formation of the product.

  • The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, and MS).

Methodology:

  • To a solution of cyano(5-methoxy-2-oxo-indolin-3-ylidene)acetic acid in a mixture of ethyl acetate and 3N hydrochloric acid, add an excess of zinc dust.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by a color change from dark red to pale yellow.

  • Once the reaction is complete, separate the organic phase, wash it with cold distilled water, and dry it over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo to obtain the crude cyano(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, which is used in the next step without further purification.

  • Dissolve the residue in 2-ethoxyethanol and stir the mixture under reflux.

  • After the reaction is complete, concentrate the mixture and purify the product by filtration through a silica gel pad using ethyl acetate as the eluent.

Protocol 2: Hydrolysis of 2-(5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile to (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

This is a standard procedure for the hydrolysis of a nitrile to a carboxylic acid.

Causality behind Experimental Choices:

  • Acid or Base Catalysis: Both acidic and basic conditions can effectively hydrolyze the nitrile functionality. The choice between the two often depends on the stability of the rest of the molecule to the reaction conditions.

  • Workup: Acidification of the reaction mixture after basic hydrolysis is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Self-Validating System:

  • The disappearance of the nitrile peak in the IR spectrum and the appearance of a broad carboxylic acid O-H stretch and a C=O stretch are indicative of a successful reaction.

  • NMR spectroscopy will confirm the conversion of the nitrile to a carboxylic acid.

Methodology (Illustrative Acid-Catalyzed Hydrolysis):

  • Dissolve 2-(5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile in a mixture of a suitable acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

  • Heat the reaction mixture under reflux. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture and pour it onto ice.

  • The precipitated solid product can be collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Potential Biological Activities and Therapeutic Applications

While specific biological data for (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is limited in publicly accessible literature, the well-documented activities of related compounds provide a strong basis for predicting its therapeutic potential.

Potential Signaling Pathway Inhibition Diagram:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis TF->Proliferation Molecule (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid Molecule->RTK Inhibition

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.

Kinase Inhibition in Oncology

The oxindole scaffold is a key feature of many kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The structural similarity of (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid to known kinase inhibitors suggests that it could be a candidate for development as an anticancer agent.[3] It is plausible that this compound could target receptor tyrosine kinases such as VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.

Anti-inflammatory and Analgesic Potential

Indole derivatives, including those with a methoxy substitution, have been investigated for their anti-inflammatory and analgesic properties. While the specific compound of interest has not been extensively studied, related structures have shown promise in preclinical models.[6] The mechanism of action could involve the inhibition of inflammatory mediators or enzymes such as cyclooxygenases (COX).

Central Nervous System (CNS) Applications

The indole nucleus is a fundamental component of many neurotransmitters and CNS-active drugs. The methoxy substitution, in particular, is a common feature in compounds that interact with serotonin receptors. While the oxindole core differentiates this molecule from classic tryptamines, the potential for CNS activity should not be discounted and warrants further investigation.

Future Directions and Conclusion

(5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid represents a molecule of significant interest at the intersection of established pharmacophores. The convergence of the privileged oxindole scaffold with a methoxy substitution pattern suggests a high potential for diverse biological activities. This technical guide has provided a foundational understanding of its synthesis, physicochemical properties, and, through informed extrapolation, its potential therapeutic applications.

The clear next step for the scientific community is the empirical validation of these hypotheses. A thorough biological evaluation of (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is warranted, including screening against a panel of kinases, assessment of its anti-inflammatory and analgesic effects in relevant in vitro and in vivo models, and investigation of its CNS activity. The detailed synthetic protocols provided herein offer a clear path to obtaining the necessary quantities of this compound for such studies.

References

  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PubMed Central. Published July 18, 2023. Accessed December 31, 2025. [Link]

  • (5-METHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)-ACETIC ACID. LookChem. Accessed December 31, 2025. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed Central. Published November 2, 2022. Accessed December 31, 2025. [Link]

  • Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. PubMed. Published October 20, 2025. Accessed December 31, 2025. [Link]

  • Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. ResearchGate. Accessed December 31, 2025. [Link]

  • The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. MDPI. Published April 15, 2021. Accessed December 31, 2025. [Link]

  • 5-Methoxyoxindole. PubChem. Accessed December 31, 2025. [Link]

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. PubMed. Accessed December 31, 2025. [Link]

  • Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. PubMed. Accessed December 31, 2025. [Link]

  • Synthesis of 3-substituted-2-oxoindole Analogues and Their Evaluation as Kinase Inhibitors, Anticancer and Antiangiogenic Agents. PubMed. Accessed December 31, 2025. [Link]

  • Synthesis and Biological Evaluation of (5,6-Dialkoxy-3-Oxo-2,3-Dihydro-1H-Inden-1-yl)Acetic Acid Esters as Anti-Inflammatory Agents with Much Reduced Gastrointestinal Ulcerogenic Potential. Indo American Journal of Pharmaceutical Research. Published September 30, 2014. Accessed December 31, 2025. [Link]

Sources

Foundational

Physical and chemical properties of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Foreword The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pha...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique three-dimensional structure allows for diverse functionalization, leading to compounds with a wide range of therapeutic applications. This guide focuses on a specific derivative, 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, a molecule of interest for its potential as a building block in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its chemical and physical properties, drawing from available data and theoretical knowledge to offer insights for researchers in the field.

Molecular Identity and Structure

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is a derivative of oxindole, characterized by a methoxy group at the 5-position of the indole ring and an acetic acid moiety attached to the 3-position.

  • IUPAC Name: (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

  • CAS Number: 885272-25-3[1]

  • Molecular Formula: C₁₁H₁₁NO₄[1]

  • Molecular Weight: 221.21 g/mol

Structural Diagram:

Caption: Chemical structure of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is presented below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental characterization data such as melting point, pKa, and detailed solubility are not widely published in peer-reviewed literature.

PropertyValueSource
Physical Form Solid
Purity ≥97%[1]
Storage Temperature 2-8°C, Sealed in dry conditions
InChI Key MERCEDALFXHUMO-UHFFFAOYSA-N

Solubility: While specific solubility data is not available, based on its structure which contains both a polar carboxylic acid group and a relatively nonpolar bicyclic core, it is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol, and sparingly soluble in water.

Synthesis and Characterization

Hypothetical Synthetic Pathway:

A potential synthetic approach could involve the alkylation of 5-methoxyoxindole with a suitable two-carbon electrophile bearing a protected carboxylic acid functionality.

Synthesis_Pathway cluster_0 Step 1: Base-mediated Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis 5-Methoxyoxindole 5-Methoxyoxindole Enolate Oxindole Enolate 5-Methoxyoxindole->Enolate Deprotonation Base Base (e.g., NaH, LDA) Alkylated_Product_Ester Ethyl 2-(5-methoxy-2-oxoindolin-3-yl)acetate Enolate->Alkylated_Product_Ester SN2 Reaction Enolate->Alkylated_Product_Ester Alkylating_Agent Ethyl bromoacetate Final_Product 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid Alkylated_Product_Ester->Final_Product Ester Hydrolysis Alkylated_Product_Ester->Final_Product Hydrolysis_Reagents Acid/Base Catalysis (e.g., HCl, NaOH)

Caption: Hypothetical synthetic workflow for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

Characterization:

Due to the absence of published experimental data, a full spectroscopic characterization is not possible at this time. However, based on the chemical structure, the following spectral features would be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons on the benzene ring, a singlet for the methoxy group protons, methylene protons of the acetic acid side chain, a methine proton at the 3-position of the oxindole ring, and a broad singlet for the N-H proton of the lactam.

  • ¹³C NMR: Resonances for the carbonyl carbons of the lactam and the carboxylic acid, aromatic carbons, the methoxy carbon, and the aliphatic carbons of the oxindole ring and the acetic acid side chain. A predicted ¹³C NMR spectrum for the closely related compound, 2-(5-Methoxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile, is available and can serve as a reference.[2]

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the lactam, C=O stretches of the lactam and carboxylic acid, C-O stretching of the methoxy group and carboxylic acid, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 221.0688, corresponding to the molecular formula C₁₁H₁₁NO₄.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological studies have been published for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, the oxindole core and the related indole-3-acetic acid structures are associated with a wide range of biological activities. This suggests that the title compound could serve as a valuable scaffold or intermediate in the discovery of new therapeutic agents.

Insights from Structurally Related Compounds:
  • Indole-3-acetic acid (IAA) and its derivatives: These compounds are well-known as plant hormones (auxins) that regulate plant growth and development.[3] In the context of human health, some indole-3-acetic acid derivatives have been explored for their potential as anti-inflammatory and anticancer agents.

  • Oxindole Derivatives: The oxindole scaffold is present in several approved drugs, including nintedanib (a tyrosine kinase inhibitor for idiopathic pulmonary fibrosis and certain cancers) and ropinirole (a dopamine agonist for Parkinson's disease). The diverse biological targets of oxindole-containing drugs highlight the versatility of this heterocyclic system.

  • 5-Methoxyindole Derivatives: The 5-methoxy substitution is a common feature in biologically active indoles, including melatonin and its metabolites. 5-Methoxyindole-3-acetic acid has been shown to have effects on the estrous cycle in rats and has been investigated for its role in neuropharmacology.[3][4]

Potential Therapeutic Areas for Exploration:

Given the biological activities of its constituent substructures, 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid and its derivatives could be investigated for a variety of therapeutic applications, including:

  • Oncology: As a scaffold for the development of kinase inhibitors or other anticancer agents.

  • Neurodegenerative Diseases: As a starting point for the synthesis of compounds targeting pathways implicated in diseases like Parkinson's or Alzheimer's.

  • Inflammatory Diseases: As a core structure for the design of novel anti-inflammatory drugs.

The acetic acid side chain provides a convenient handle for further chemical modification, such as amide bond formation, to create libraries of new compounds for high-throughput screening.

Safety and Handling

According to supplier safety data, 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is classified as a warning-level hazard.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion and Future Directions

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While there is a notable lack of comprehensive, publicly available experimental data on its physicochemical properties, synthesis, and biological activity, its structural features suggest that it is a promising starting point for the development of novel therapeutics.

Future research efforts should focus on:

  • Development and publication of a robust and scalable synthetic route.

  • Full experimental characterization of its physical and chemical properties, including spectroscopic data (NMR, IR, MS), melting point, solubility, and pKa.

  • Biological screening to identify potential therapeutic targets and activities.

The elucidation of these fundamental properties will undoubtedly accelerate the exploration of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid and its derivatives in the quest for new and effective medicines.

References

  • AA Blocks. 2-(5-Methoxy-1H-indol-3-yl)acetic acid. [Link]

  • MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Link]

  • Synthonix. 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid - [M54442]. [Link]

  • PubChem. 5-Methoxyindoleacetic acid. [Link]

  • Matrix Fine Chemicals. 2-(5-METHOXY-1H-INDOL-3-YL)ACETIC ACID | CAS 3471-31-6. [Link]

  • MDPI. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. [Link]

  • 2a biotech. Products. [Link]

  • PubMed. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. [Link]

  • SpectraBase. 2-(5-Methoxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile - Optional[13C NMR]. [Link]

  • Orion Cientifica. 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid , Package: 50mg , Laibo Chem. [Link]

  • Veeprho. N-(2-(3-hydroxy-5-methoxy-2-oxoindolin-3-yl)ethyl)acetamide. [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

  • PubMed. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • PubMed. Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents at C-25. [Link]

  • PubMed. Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. [Link]

  • PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. [Link]

  • PubMed. Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones. [Link]

  • ResearchGate. Discovery of (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a potent and selective Janus Kinase 1 (JAK1) inhibitor. [Link]

  • PubMed. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. [Link]

  • Waters. Impurities Application Notebook. [Link]

Sources

Exploratory

Commercial availability of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

An In-Depth Technical Guide to 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid for Advanced Research Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(5-Methoxy-2-oxoindol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its commercial availability, plausible synthetic strategies, and potential applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction and Chemical Identity

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid belongs to the oxindole class of compounds, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities. The core structure, featuring an oxindole ring substituted at the 3-position with an acetic acid moiety and at the 5-position with a methoxy group, presents multiple points for interaction with biological targets. Its structural features suggest its potential utility as a key intermediate or a final active pharmaceutical ingredient (API) in various therapeutic areas.

Key Identifiers:

  • IUPAC Name: (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

  • CAS Number: 885272-25-3

  • Molecular Formula: C₁₁H₁₁NO₄

  • Molecular Weight: 221.21 g/mol

Commercial Availability and Procurement

For researchers requiring this compound for initial screening or as a starting material, 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is commercially available from several specialized chemical suppliers. Procurement for research purposes is straightforward, though availability for large-scale GMP (Good Manufacturing Practice) production may require custom synthesis agreements.

Below is a summary of representative commercial sources. Purity and available quantities are critical parameters for experimental reproducibility and should be confirmed with the supplier via the provided Certificate of Analysis (CoA).

SupplierProduct NumberPurityAvailable QuantitiesCAS Number
2A Biotech2A-011585696%+Inquiry-based885272-25-3
Ambeed (via Sigma-Aldrich)AMBH2D6F1B6097%Inquiry-based885272-25-3
Laibo Chem (via Orion Cientific)N/ANot Specified50mg885272-25-3

Note: Availability and specifications are subject to change. Always consult the supplier's official documentation.

Synthetic Strategies and Methodologies

While specific, detailed synthetic protocols for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid are not widely published in peer-reviewed literature, a logical and efficient synthesis can be devised based on established oxindole chemistry. The most common approach involves the alkylation of a 5-methoxy-2-oxindole precursor.

Generalized Synthetic Workflow

A plausible and robust synthetic route commences with the commercially available 5-methoxy-2-oxindole. The critical step is the introduction of the acetic acid side chain at the C3 position. This is typically achieved through a base-mediated alkylation reaction.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis A 5-Methoxy-2-oxindole (Starting Material) B Oxindole Enolate (Reactive Intermediate) A->B Deprotonation at C3 D 3-Substituted Oxindole Ester B->D Nucleophilic Attack (SN2) Base Strong Base (e.g., NaH, LDA) Base->A C Alkylating Agent (e.g., Bromoacetic acid ester) C->B F 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (Final Product) D->F Ester Hydrolysis E Acid or Base Catalysis (e.g., HCl, NaOH) E->D

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for the synthesis of related oxindole derivatives. Researchers must adapt and optimize

Foundational

An In-depth Technical Guide to 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, a member of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, a member of the promising oxindole class of compounds. Drawing from the landscape of research on structurally related molecules, this document will delve into its synthesis, chemical characteristics, and explore its potential biological activities and mechanisms of action. While specific literature on this exact molecule is limited, this paper will synthesize data from closely related analogues to provide a robust framework for future research and development.

Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds of medicinal importance.[1] Its versatile structure has been a focal point for drug discovery, leading to the development of several approved drugs, including the anticancer agents sunitinib, nintedanib, and semaxanib.[2] The biological activity of oxindole derivatives is vast, encompassing anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The 3-substituted oxindoles, in particular, have garnered significant attention for their wide spectrum of biological activities.[4] 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, with its characteristic acetic acid moiety at the 3-position and a methoxy group on the aromatic ring, represents a promising candidate for further investigation within this esteemed class of compounds.

Physicochemical Properties

While detailed experimental data for the target molecule is not extensively published, its fundamental properties can be derived from supplier information and computational models.

PropertyValueSource
CAS Number 885272-25-3
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
IUPAC Name (5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Physical Form Solid
Purity Typically ≥97%
Storage Sealed in dry, 2-8°C

Synthesis and Chemical Characterization

Proposed Synthetic Workflow

A potential synthetic pathway could involve the Knoevenagel condensation of 5-methoxyisatin with a malonic acid derivative, followed by hydrolysis and decarboxylation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 5-Methoxyisatin 5-Methoxyisatin Condensation Knoevenagel Condensation 5-Methoxyisatin->Condensation Malonic_Acid_Derivative Malonic Acid Derivative Malonic_Acid_Derivative->Condensation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Condensation->Hydrolysis_Decarboxylation Intermediate Target_Molecule 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid Hydrolysis_Decarboxylation->Target_Molecule

Caption: Proposed synthetic workflow for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar syntheses of oxindole acetic acid derivatives. This should be optimized and validated in a laboratory setting.

  • Reaction Setup: To a solution of 5-methoxyisatin (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a malonic acid derivative (e.g., diethyl malonate, 1.1 equivalents) and a basic catalyst (e.g., piperidine or triethylamine, 0.1 equivalents).

  • Condensation: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After completion of the condensation, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide, 3-4 equivalents) and continue to reflux for an additional 4-6 hours to facilitate the hydrolysis of the ester groups.

  • Acidification and Decarboxylation: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The acidification will protonate the carboxylate groups and may induce spontaneous decarboxylation upon gentle heating.

  • Isolation and Purification: The precipitated product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Biological Activities and Therapeutic Potential

While direct biological data for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is scarce, the broader class of oxindole derivatives exhibits significant therapeutic potential, particularly in oncology and inflammation.

Anticancer Activity

The oxindole scaffold is a cornerstone in the development of anticancer agents.[2] Derivatives have been shown to inhibit various protein kinases, induce apoptosis, and arrest the cell cycle in cancer cells.[5][6]

Table of Anticancer Activity of Structurally Related Oxindole Derivatives:

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (GI₅₀/IC₅₀)Mechanism of ActionReference
Imidazo[1,5-a]pyrazine-oxindole conjugate (7l)A549 (Lung)6.5 µM (IC₅₀)G0/G1 cell cycle arrest, Apoptosis induction[5]
Spiro-oxindoles and 3-substituted derivativesVariousBroad-spectrumAnti-tumor activities[4]
Oxindole-based pyridyl derivative (5l)Leukemia, Colon Cancer3.39 µM, 5.97 µM (Average GI₅₀)Dual FLT3/CDK2 kinase inhibitor[7]
3-Alkenyl-oxindolesVarious NCI-60 cell linesNanomolar range for some derivativesMulti-kinase inhibition[8]

The presence of the acetic acid moiety at the C3 position and the methoxy group at the C5 position of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid may contribute to its interaction with specific biological targets, making it a compelling candidate for anticancer screening.

Anti-inflammatory Activity

Oxindole derivatives have also demonstrated potent anti-inflammatory properties.[3] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

In Vivo Anti-inflammatory Activity of an Oxindole Derivative:

A study on novel oxindole conjugates demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model.[3] The most active compounds exhibited edema reduction comparable to the standard drug, indomethacin.

Potential Mechanism of Action: Kinase Inhibition

A prevalent mechanism of action for the anticancer effects of oxindole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[6][7][8]

Kinase_Inhibition_Pathway cluster_input Signal cluster_pathway Signaling Cascade cluster_output Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FLT3) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling Proliferation Uncontrolled Proliferation Downstream_Signaling->Proliferation Apoptosis_Evasion Evasion of Apoptosis Downstream_Signaling->Apoptosis_Evasion CDK Cyclin-Dependent Kinase (e.g., CDK2) Cell_Cycle_Progression Cell Cycle Progression CDK->Cell_Cycle_Progression Cell_Cycle_Progression->Proliferation Oxindole_Derivative 2-(5-Methoxy-2-oxoindolin-3-yl) acetic acid (Proposed) Oxindole_Derivative->Receptor_Tyrosine_Kinase Inhibition Oxindole_Derivative->CDK Inhibition

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of the 2-Oxindole Scaffold and the Advent of Microwave Synthesis

For Researchers, Scientists, and Drug Development Professionals The 2-oxindole core is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic pharmaceuticals. [1][2]Its d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxindole core is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic pharmaceuticals. [1][2]Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties, making them highly valuable in drug discovery and development. [2] Traditionally, the synthesis of these vital compounds has relied on methods that often necessitate high temperatures, strong acidic or basic conditions, and prolonged reaction times, frequently resulting in modest yields. [3]However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field. [4][5]By utilizing microwave irradiation for direct dielectric heating, MAOS offers a more efficient energy transfer mechanism compared to conventional heating. [6][7][8]This innovative approach dramatically curtails reaction times from hours to mere minutes, enhances reaction rates, improves product yields, and often leads to cleaner reaction profiles with fewer byproducts. [5][9][10] This application note provides a detailed protocol for the microwave-assisted synthesis of 2-oxindole derivatives, highlighting the significant advantages of this green chemistry approach. [9]

The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)

Microwave synthesis accelerates chemical reactions by leveraging the ability of microwave radiation to directly and efficiently heat reactants and solvents. [4][7]This process is fundamentally different from conventional heating, which relies on the slower processes of conduction and convection to transfer heat from an external source to the reaction mixture. [9]The core mechanisms behind microwave heating are:

  • Dipolar Polarization: Polar molecules within the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant molecular motion generates friction, leading to rapid and uniform heating throughout the sample. [6][7][8]* Ionic Conduction: The presence of ions in the reaction mixture leads to their migration under the influence of the electric field. Collisions between these moving ions generate heat, further contributing to the rapid temperature increase. [6] This direct and instantaneous heating of the reaction volume, rather than the vessel itself, offers precise temperature control, minimizes the formation of hotspots, and often allows for reactions to be conducted at temperatures exceeding the solvent's boiling point in sealed vessels, further accelerating the reaction rate. [4][11]

Visualizing the Workflow: From Reagents to Purified Product

The general workflow for microwave-assisted synthesis is a streamlined and efficient process, significantly reducing the time from setup to isolated product.

Microwave Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents & Solvent Vial Microwave Vial Reagents->Vial Combine Reactor Microwave Reactor Vial->Reactor Seal & Place Irradiate Irradiate Reactor->Irradiate Workup Reaction Work-up Irradiate->Workup Extract Extract Workup->Extract Purify Purification Extract->Purify Isolate Isolate Purify->Isolate Product Substituted 2-Oxindole Isolate->Product

Caption: General workflow for microwave-assisted organic synthesis.

A Representative Protocol: Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles

This protocol details an efficient microwave-assisted synthesis of 3-hydroxy-2-oxindole derivatives through the decarboxylative condensation of substituted isatins with active methylene compounds like malonic acid. This method has been shown to produce high yields in exceptionally short reaction times. [12][13]

Materials and Equipment
  • Reactants: Substituted isatin (1.0 mmol), malonic acid (1.2 mmol)

  • Solvent: N,N-Dimethylformamide (DMF) (3 mL)

  • Base: Piperidine (0.25 mmol)

  • Equipment:

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Microwave synthesizer (e.g., CEM Discover SP, Biotage Initiator)

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a 10 mL microwave reaction vial, combine the substituted isatin (1.0 mmol), malonic acid (1.2 mmol), and a magnetic stir bar.

  • Addition of Solvent and Base: Add 3 mL of DMF to the vial, followed by the addition of piperidine (0.25 mmol).

  • Sealing and Microwave Irradiation: Securely cap the reaction vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture for 5-10 minutes at a constant temperature of 120°C.

  • Reaction Work-up: After the irradiation is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-hydroxy-2-oxindole derivative.

Expanding the Synthetic Toolbox: Other Microwave-Assisted Routes to 2-Oxindoles

The versatility of MAOS extends to various established synthetic methodologies for constructing the 2-oxindole core. Microwave irradiation has been successfully applied to accelerate the following key reactions:

  • Fischer Indole Synthesis: A classic method for indole synthesis, the reaction of an arylhydrazine with a ketone or aldehyde is significantly accelerated under microwave conditions. [14][15]* Palladium-Catalyzed Reactions:

    • Heck Reaction: The palladium-catalyzed coupling of an aryl halide with an alkene can be efficiently performed using microwave heating, drastically reducing reaction times from hours to minutes. [11][16] * Suzuki Coupling: This cross-coupling reaction of an aryl halide with a boronic acid is highly amenable to microwave assistance, often leading to higher yields and cleaner product formation. [17][18][19] * Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide is another palladium-catalyzed reaction that benefits immensely from microwave irradiation, enabling rapid synthesis of diverse indole precursors. [20][21][22][23]

Data at a Glance: Comparative Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the synthesis of 2-oxindole derivatives, comparing conventional heating with microwave-assisted methods where applicable.

Reaction TypeStarting MaterialsConditions (Conventional)Yield (Conventional)Conditions (Microwave)Yield (Microwave)Reference
Decarboxylative Condensation Isatin, Malonic AcidReflux in Pyridine, several hoursModerate120°C, 5-10 minUp to 98%[12]
Heck Reaction Iodobenzene, Methyl Acrylate80°C, 20 hoursGood160°C, <10 minExcellent[11]
Fischer Indole Synthesis Phenylhydrazine, PropiophenoneReflux in acid, hoursGood170°C, 10 minHigh[14]
Condensation Isatin, 1,3-IndandioneConventional heating, hoursGood95°C, 3-5 min90-95%[24]
Solvent-Free Condensation Oxindole, AldehydesConventional heating, hoursModerate12 minHigh[25]

Troubleshooting and Field-Proven Insights

  • Solvent Choice: The choice of solvent is critical in microwave synthesis. Polar solvents like DMF, ethanol, and water absorb microwave energy efficiently and are excellent choices. [6]Non-polar solvents such as hexane or toluene are transparent to microwaves and are generally not suitable unless a polar reactant or a susceptor is present.

  • Vessel Sealing: Ensure that the microwave vial is properly sealed to prevent solvent evaporation and allow for the build-up of pressure, which enables heating above the solvent's boiling point.

  • Temperature Monitoring: Utilize a microwave synthesizer with accurate temperature monitoring (e.g., fiber optic probe or infrared sensor) to ensure reproducible and controlled reaction conditions.

  • Hotspot Mitigation: While microwave heating is generally uniform, vigorous stirring with a magnetic stir bar is essential to prevent localized overheating and ensure even temperature distribution.

  • Scale-Up Considerations: Transitioning from small-scale batch reactions to larger-scale or continuous-flow processes may require re-optimization of reaction parameters. [10][26]

Conclusion: A Paradigm Shift in 2-Oxindole Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of 2-oxindole derivatives. [5]This technology offers a greener, faster, and more efficient alternative to conventional methods, aligning with the principles of sustainable chemistry. [9]By dramatically reducing reaction times and improving yields, MAOS empowers researchers in medicinal chemistry and drug development to accelerate the discovery and optimization of new therapeutic agents based on the versatile 2-oxindole scaffold.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Scholar.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives using SBA-Pr-SO3H and their antimicrobial activity. Bulgarian Chemical Communications. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. PubMed. [Link]

  • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. ResearchGate. [Link]

  • Process for preparing 2-oxindole.
  • Solvent-free microwave assisted synthesis of oxindole derivatives as effective antifungal agents. IRUOR Home. [Link]

  • The microwave‐assisted continuous‐flow for the synthesis of oxindole derivatives. ResearchGate. [Link]

  • Synthesis of oxindoles. Organic Chemistry Portal. [Link]

  • A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. CEM. [Link]

  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC - NIH. [Link]

  • MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. ijrpr. [Link]

  • A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. PubMed. [Link]

  • Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. PMC - PubMed Central. [Link]

  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Thieme. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. [Link]

  • Synthesis of Structurally Diverse 2,3-Fused Indoles via Microwave-Assisted AgSbF6-Catalysed Intramolecular Difunctionalization of o-Alkynylanilines. PMC - NIH. [Link]

  • Fischer‐indole synthesis under microwave irradiation. ResearchGate. [Link]

  • Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. ACS Publications. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PubMed. [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]

  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Arylindoles via Tandem Radical Cylization. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group. [Link]

  • A process for the preparation of oxindole derivatives.
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC - NIH. [Link]

  • C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune. [Link]

Sources

Application

Application Note: Comprehensive Physicochemical Characterization of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

**Abstract This document provides a comprehensive guide with detailed protocols for the analytical characterization of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (Compound I). As a key intermediate or potential active ph...

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (Compound I). As a key intermediate or potential active pharmaceutical ingredient (API), rigorous characterization is essential to ensure its identity, purity, and stability. This application note details the strategic application of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (DSC/TGA). The methodologies are designed for researchers, quality control analysts, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the experimental choices to ensure robust and reliable results.

Introduction: The Imperative for Rigorous Characterization

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (Compound I) is an oxindole derivative. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The purity and structural integrity of Compound I are critical determinants of its suitability for downstream applications, whether in synthetic chemistry or pharmaceutical development. Impurities, even at trace levels, can have significant impacts on reaction yields, biological activity, and safety profiles.

Therefore, a multi-faceted analytical approach is not merely recommended but required. This guide establishes a logical workflow for characterization, ensuring that each analytical technique provides a unique and complementary piece of information, culminating in a complete and validated profile of the compound.

Workflow for Comprehensive Characterization

The following diagram illustrates the logical flow of analysis, starting from initial identity confirmation and progressing to detailed purity and stability assessment.

G cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Solid-State & Stability Properties NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure HPLC HPLC-UV Purity Assay & Impurity Profile NMR->HPLC Structure Confirmed Report Certificate of Analysis (CoA) NMR->Report HRMS High-Resolution MS (LC-TOF or QTOF) Elemental Composition HRMS->HPLC HRMS->Report FTIR FT-IR Spectroscopy Functional Groups FTIR->Report LCMS LC-MS/MS Trace Impurity ID HPLC->LCMS Impurities > LOQ EA Elemental Analysis %C, H, N Confirmation HPLC->EA DSC DSC Melting Point, Polymorphism HPLC->DSC HPLC->Report LCMS->Report EA->Report TGA TGA Thermal Stability, Solvation DSC->TGA DSC->Report TGA->Report Sample Test Article: 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid Sample->NMR Sample->HRMS Sample->FTIR

Caption: Logical workflow for the complete characterization of the target compound.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment. A well-developed High-Performance Liquid Chromatography (HPLC) method can separate the main component from process-related impurities and degradation products. Coupling HPLC with mass spectrometry (LC-MS) provides an unparalleled tool for the identification of these unknown impurities.

Rationale for Method Development

The choice of a reversed-phase HPLC method is based on the physicochemical properties of Compound I (MW: 221.21 g/mol ).[1] It is a moderately polar molecule containing both hydrophobic (aromatic ring) and hydrophilic (carboxylic acid, amide) functionalities, making it an ideal candidate for retention on a C18 stationary phase.

  • Mobile Phase: A gradient elution using acetonitrile or methanol as the organic modifier and a buffered aqueous phase is selected. The buffer (e.g., ammonium formate or phosphate) is crucial to control the ionization state of the carboxylic acid group, ensuring consistent retention times and sharp peak shapes. A slightly acidic pH (e.g., pH 3-4) will keep the carboxylic acid protonated, enhancing its retention on the nonpolar stationary phase.

  • Detection: UV detection is suitable due to the presence of the chromophoric oxindole ring system. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength for quantification.

Protocol 1: HPLC-UV Purity Determination

This protocol describes a starting point for a gradient reversed-phase HPLC method suitable for determining the purity of Compound I.

Instrumentation and Materials:

  • HPLC or UPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Reference Standard: A well-characterized batch of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 5 µL | | Detection Wavelength | 254 nm (or λmax determined by PDA) | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 20.0 | 90 | | | 25.0 | 90 | | | 25.1 | 10 | | | 30.0 | 10 |

System Suitability: Before sample analysis, perform five replicate injections of the reference standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

Data Analysis: Determine the purity by area percent calculation. The purity of the sample is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

This method must be fully validated according to ICH Q2(R1) guidelines if used for GMP purposes.

Protocol 2: LC-MS for Impurity Identification

This method utilizes the chromatographic separation from Protocol 1 and adds a mass spectrometer for mass identification of the main peak and any observed impurities.

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or QTOF).[2][3]

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to ensure detection of all possible ions.

MS Parameters (Typical Starting Points):

Parameter Positive ESI (+) Negative ESI (-)
Expected Ion [M+H]⁺ at m/z 222.07 [M-H]⁻ at m/z 220.06
Capillary Voltage 3.0 - 4.0 kV 2.5 - 3.5 kV
Cone Voltage 20 - 40 V 20 - 40 V
Source Temperature 120 - 150 °C 120 - 150 °C
Desolvation Temp. 350 - 450 °C 350 - 450 °C

| Scan Range | m/z 50 - 500 | m/z 50 - 500 |

Justification: ESI is the preferred ionization technique for moderately polar molecules like Compound I.[4] Positive mode will readily protonate the basic nitrogen atom of the lactam ring, while negative mode will deprotonate the acidic carboxylic acid group. Analyzing in both modes provides comprehensive data. Using a high-resolution mass spectrometer (HRMS) like a TOF or QTOF is highly recommended to obtain accurate mass measurements, which can be used to predict the elemental composition of unknown impurities.[5]

Spectroscopic Structural Elucidation

Spectroscopic methods provide definitive confirmation of the molecular structure.

NMR Spectroscopy: The Gold Standard for Structure

¹H and ¹³C NMR are indispensable for confirming the covalent structure of Compound I. The spectra provide information on the chemical environment of each proton and carbon atom, their connectivity, and the overall molecular skeleton.

Protocol 3: NMR Analysis

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its excellent solvating power for polar organic compounds.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Concentration: ~5-10 mg of sample in 0.6-0.7 mL of deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC): Used to confirm proton-proton and proton-carbon connectivities, respectively, providing unambiguous assignment of all signals.

Expected ¹H NMR Signals (in DMSO-d₆):

  • -COOH: A very broad singlet, typically > 12 ppm.

  • -NH: A singlet around 10-11 ppm.

  • Aromatic Protons: Signals between 6.5 and 7.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • -OCH₃: A sharp singlet around 3.7 ppm.

  • -CH- and -CH₂-: Aliphatic protons of the acetic acid side chain and the C3 position of the indolinone ring, likely appearing as multiplets between 2.5 and 4.0 ppm.

Note: Actual chemical shifts can vary. These are predictive values based on the structure.

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. It serves as an excellent identity check.

Protocol 4: FT-IR Analysis

  • Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration
~3300 N-H (lactam) Stretching
2500-3300 (broad) O-H (carboxylic acid) Stretching
~1710 C=O (carboxylic acid) Stretching
~1680 C=O (lactam) Stretching
~1620, ~1490 C=C (aromatic) Stretching

| ~1250 | C-O (methoxy ether) | Asymmetric Stretching |

The presence of these key bands provides strong evidence for the proposed structure. The absence of unexpected peaks also confirms the lack of certain impurities.[6][7]

Thermal Analysis: Solid-State Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for characterizing the solid-state properties of a pharmaceutical compound. They provide information on melting point, thermal stability, and the presence of solvates or hydrates.[8]

Protocol 5: DSC for Melting Point and Polymorphism
  • Instrumentation: A calibrated DSC instrument.

  • Sample Pan: Aluminum pan, crimped but not hermetically sealed to allow any volatiles to escape.

  • Atmosphere: Nitrogen purge gas (e.g., 50 mL/min).

  • Heating Rate: A standard rate of 10 °C/min.

  • Temperature Program: Heat from ambient temperature to a temperature sufficiently above the expected melting point (e.g., 25 °C to 250 °C).

Data Interpretation: A sharp endotherm indicates the melting of a crystalline solid. The onset temperature is typically reported as the melting point. The presence of multiple thermal events before the final melt could indicate polymorphism, desolvation, or degradation, requiring further investigation.[9]

Protocol 6: TGA for Thermal Stability and Solvation
  • Instrumentation: A calibrated TGA instrument.

  • Atmosphere: Nitrogen purge gas.

  • Heating Rate: 10 °C/min.

  • Temperature Program: Heat from ambient temperature to a high temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).

Data Interpretation: The TGA thermogram plots mass loss versus temperature. A significant mass loss at temperatures below ~120 °C often indicates the presence of water or a volatile solvent. The onset of significant decomposition indicates the upper limit of the compound's thermal stability.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. By strategically combining orthogonal techniques—chromatography for purity, spectroscopy for structure, and thermal analysis for solid-state properties—a complete and reliable profile of the molecule can be established. These protocols serve as validated starting points that can be adapted and optimized for specific research, development, or quality control needs, ensuring the material's quality and suitability for its intended purpose.

References

  • Zumwalt, M., Hughes, J., Kilby, G., Ropero-Miller, J., Stout, P., & Walls, H. C. A Comparison of Several LC/MS Techniques for Use in Toxicology. Agilent Technologies, Inc. Application Note. Available at: [Link]

  • Matrix Fine Chemicals. 2-(5-METHOXY-1H-INDOL-3-YL)ACETIC ACID | CAS 3471-31-6. Available at: [Link]

  • Szczesniewski, A., & Adler, C. J. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies, Inc. Application Note. Available at: [Link]

  • Caira, M. R. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. In Thermal Analysis of Pharmaceuticals. CRC Press. Available at: [Link]

  • Ikhsan, I., et al. (2021). TLC-Bioautographic and LC-MS/MS Detection of Antimicrobial Compounds from Four Semipolar Extracts of Cladonia Species. Atlantis Press. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18986, 5-Methoxyindole-3-acetic acid. Available at: [Link]

  • SpectraBase. 2-(5-Methoxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile - Optional[13C NMR]. Available at: [Link]

  • Groman, A., & Sznitowska, M. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • AA Blocks. 2-(5-Methoxy-1H-indol-3-yl)acetic acid | CAS 3471-31-6. Available at: [Link]

  • Wojnarowska, Z., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI. Available at: [Link]

  • Chen, W., et al. A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Waters Corporation. Available at: [Link]

  • Venu, M., et al. (2019). Development of a method for quantification of two genotoxic impurities in lurasidone using lc– ms/ms . Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • SpectraBase. 2-methoxy-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide - Optional[1H NMR]. Available at: [Link]

  • Dotsenko, V. V., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Available at: [Link]

  • ResearchGate. (PDF) Kinetic Monitoring and Fourier-Transform Infrared (FTIR) Spectroscopy of the Green Oxidation of (-)-Menthol to (-)-Menthone. Available at: [Link]

  • ResearchGate. (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Available at: [Link]

  • Hansson, C. (1984). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in normal human urine. Acta Derm Venereol. Available at: [Link]

  • Hawrył, A., et al. (2023). Determination of Active Pharmaceutical Ingredients in Saridon Tablets Using an Economical and Sensitive TLC Method Combined with Densitometry. Preprints.org. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). Phytochemical Screening, GC-MS and FTIR analysis of Bioactive Compounds in Methanolic Leaf Extracts of Costus igneus. Available at: [Link]

  • ResearchGate. Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. Available at: [Link]

  • MDPI. (2020). Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Development of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid as an Antiglaucoma Agent

Abstract Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of retinal ganglion cells, frequently associated with elevated intraocular pressure (IOP).[1] Current therape...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of retinal ganglion cells, frequently associated with elevated intraocular pressure (IOP).[1] Current therapeutic strategies primarily focus on lowering IOP by reducing aqueous humor production or enhancing its drainage.[2][3] The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has emerged as a promising target for novel antiglaucoma agents, as its inhibition directly enhances aqueous humor outflow through the trabecular meshwork. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid as a potential ROCK inhibitor for the treatment of glaucoma. These application notes detail the scientific rationale, a plausible chemical synthesis protocol, and a step-by-step preclinical evaluation workflow, from initial biochemical screening to in vivo efficacy studies.

Introduction: The Therapeutic Rationale for ROCK Inhibition in Glaucoma

The regulation of intraocular pressure is a delicate balance between the production of aqueous humor by the ciliary body and its drainage through two primary pathways: the uveoscleral (unconventional) and the trabecular (conventional) outflow pathways. In primary open-angle glaucoma, the most common form of the disease, an increase in outflow resistance within the trabecular meshwork (TM) is a key pathophysiological feature.

The contractility of TM cells plays a crucial role in regulating this resistance. The Rho/ROCK signaling pathway is a central regulator of TM cell contraction.[1] Activation of this pathway leads to the phosphorylation of downstream effectors such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), promoting actin-myosin-driven cell contraction and an increase in extracellular matrix deposition. This heightened contractile state of the TM cells reduces the effective filtration area for aqueous humor, thereby increasing outflow resistance and elevating IOP.

ROCK inhibitors represent a novel class of antiglaucoma medications that directly target the trabecular meshwork outflow pathway.[4] By inhibiting ROCK, these agents induce relaxation of the TM cells, leading to an increase in aqueous humor outflow and a subsequent reduction in IOP.[2][3] This direct mechanism of action offers a significant advantage over other drug classes that primarily target aqueous humor production or the uveoscleral outflow pathway.

This guide focuses on the preclinical development of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid , a small molecule with a scaffold suggestive of kinase inhibitory activity, as a potential novel ROCK inhibitor for glaucoma therapy.

Proposed Mechanism of Action of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

We hypothesize that 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid acts as a competitive inhibitor at the ATP-binding site of ROCK1 and ROCK2. This inhibition is expected to prevent the phosphorylation of downstream substrates, leading to the relaxation of human trabecular meshwork (HTM) cells and an increase in aqueous humor outflow facility.

ROCK_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 ROCK Kinase Activity cluster_2 Downstream Effects in Trabecular Meshwork Cell RhoA_GTP Active RhoA-GTP ROCK ROCK1/2 RhoA_GTP->ROCK Activates p_MLC Phosphorylated Myosin Light Chain (p-MLC) ROCK->p_MLC Phosphorylates Test_Compound 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid Test_Compound->ROCK Inhibits Relaxation Cell Relaxation Test_Compound->Relaxation Contraction Cell Contraction & Increased Stiffness p_MLC->Contraction Outflow_Resistance Increased Aqueous Outflow Resistance Contraction->Outflow_Resistance Increased_Outflow Increased Aqueous Outflow Relaxation->Increased_Outflow

Caption: Proposed mechanism of action for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

Synthesis and Characterization

The following is a plausible, literature-derived protocol for the synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. This protocol is based on established chemical reactions involving isatin derivatives.[5]

Synthesis Protocol: 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

This synthesis involves a two-step process: a Knoevenagel condensation of 5-methoxyisatin with malonic acid, followed by a selective reduction of the exocyclic double bond.

Step 1: Knoevenagel Condensation

  • To a round-bottom flask, add 5-methoxyisatin (1 equivalent), malonic acid (1.2 equivalents), and pyridine as the solvent.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with concentrated HCl to precipitate the product, (E)-2-(5-methoxy-2-oxoindolin-3-ylidene)acetic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reduction

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). For NaBH₄, add it portion-wise at 0°C.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with water and acidify to a pH of ~2-3 with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

Technique Expected Outcome
¹H NMR & ¹³C NMR Spectra consistent with the proposed chemical structure.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (221.21 g/mol ).
HPLC A single major peak indicating high purity (>95%).
Melting Point A sharp melting point range.

Preclinical Evaluation Workflow

The following protocols outline a systematic approach to evaluate the potential of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid as an antiglaucoma agent.

Screening_Workflow Start Synthesis & Purification of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid Biochemical_Assay Phase 1: In Vitro Biochemical Assay (ROCK Kinase Inhibition) Start->Biochemical_Assay Cell_Based_Assay Phase 2: In Vitro Cell-Based Assays (HTM Cells) Biochemical_Assay->Cell_Based_Assay If IC₅₀ is potent In_Vivo_Study Phase 3: In Vivo Efficacy Study (Animal Model of Ocular Hypertension) Cell_Based_Assay->In_Vivo_Study If effective in relaxing cells Conclusion Lead Candidate for Further Development In_Vivo_Study->Conclusion If IOP is significantly lowered

Caption: Preclinical evaluation workflow for the test compound.

Phase 1: In Vitro Biochemical Assay - ROCK Kinase Inhibition

Objective: To determine the direct inhibitory effect of the test compound on ROCK1 and ROCK2 activity.

Protocol:

  • Reagents and Materials:

    • Recombinant human ROCK1 and ROCK2 enzymes.

    • Kinase substrate (e.g., Long S6 Kinase substrate peptide).

    • ATP.

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT).

    • Test compound dissolved in DMSO.

    • Positive control ROCK inhibitor (e.g., Y-27632).

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • 96-well white plates.

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add the kinase assay buffer, the ROCK enzyme, and the substrate.

    • Add the test compound or control to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Phase 2: In Vitro Cell-Based Assays - Human Trabecular Meshwork (HTM) Cells

Objective: To assess the effect of the test compound on the contractility and signaling pathways in HTM cells.

Protocol 1: HTM Cell Culture

  • Cell Source: Primary HTM cells isolated from non-glaucomatous human donor eyes.[6][7]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Passaging: Subculture cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for experiments.

Protocol 2: HTM Cell Contractility Assay (Collagen Gel Contraction) [8][9]

  • Procedure:

    • Prepare a collagen gel solution (e.g., Type I rat tail collagen) and mix with a suspension of HTM cells.

    • Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.

    • After polymerization, gently detach the gels from the sides of the wells.

    • Add culture medium containing various concentrations of the test compound, a positive control (Y-27632), and a vehicle control (DMSO) to the wells.

    • Incubate for 24-48 hours.

    • Image the gels at the beginning and end of the treatment period.

  • Data Analysis:

    • Measure the surface area of the collagen gels using image analysis software (e.g., ImageJ).

    • Calculate the percentage of gel contraction relative to the initial area.

    • Compare the contraction in treated groups to the vehicle control. A relaxing effect will result in a larger gel area (less contraction).

Protocol 3: Western Blot for Phosphorylated MYPT1 and MLC [10][11]

  • Procedure:

    • Plate HTM cells and grow to confluence.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-2 hours).

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-MYPT1 (Thr696) and phospho-MLC (Thr18/Ser19). Also, probe for total MYPT1 and total MLC as loading controls.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry.

    • Calculate the ratio of phosphorylated protein to total protein for each sample.

    • Determine the dose-dependent effect of the test compound on the phosphorylation of MYPT1 and MLC.

Phase 3: In Vivo Efficacy Study - Animal Model of Ocular Hypertension

Objective: To evaluate the IOP-lowering efficacy and effect on aqueous humor outflow facility of the topically administered test compound.

Model: Microbead-Induced Ocular Hypertension in Mice[12][13]

  • Animal Strain: C57BL/6J mice.

  • Induction of Ocular Hypertension:

    • Anesthetize the mice.

    • Inject sterile microbeads into the anterior chamber of one eye to obstruct the trabecular meshwork. The contralateral eye serves as a control.

    • Allow 2-3 weeks for a stable elevation of IOP to develop.

Protocol 1: IOP Measurement

  • Procedure:

    • Measure baseline IOP in both eyes of the hypertensive mice using a rebound tonometer (e.g., TonoLab).

    • Administer a single drop of the test compound formulation (e.g., in a sterile ophthalmic vehicle) to the hypertensive eye. Administer vehicle to a control group of hypertensive mice.

    • Measure IOP at various time points post-instillation (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in IOP from baseline at each time point.

    • Compare the IOP reduction in the treated group with the vehicle control group.

    • Determine the peak IOP reduction and the duration of action.

Protocol 2: Aqueous Humor Outflow Facility Measurement [1][12][14]

  • Procedure:

    • At the end of the IOP study, euthanize a subset of mice from the treated and control groups.

    • Enucleate the eyes and measure the outflow facility using an ex vivo perfusion system.

    • Cannulate the anterior chamber and perfuse with a buffered saline solution at multiple constant flow rates.

    • Record the corresponding stable intraocular pressures.

  • Data Analysis:

    • Plot the perfusion rate against the measured IOP.

    • The outflow facility (C) is the inverse of the slope of the linear regression line.

    • Compare the outflow facility in the eyes treated with the test compound to the vehicle-treated eyes. An increase in outflow facility is the expected outcome for a ROCK inhibitor.

Summary of Expected Data and Interpretation

Experiment Parameter Measured Expected Result for an Effective ROCK Inhibitor
In Vitro Kinase Assay IC₅₀ for ROCK1 and ROCK2Low nanomolar to micromolar IC₅₀ values.
HTM Cell Contractility % Collagen Gel ContractionSignificant inhibition of contraction (relaxation) compared to vehicle.
Western Blot Ratio of p-MYPT1/Total MYPT1 & p-MLC/Total MLCDose-dependent decrease in the phosphorylation of MYPT1 and MLC.
In Vivo IOP Study % IOP Reduction from BaselineStatistically significant and sustained reduction in IOP.
Outflow Facility Study Outflow Facility (C) in nl/min/mmHgStatistically significant increase in outflow facility compared to vehicle.

Conclusion

The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid as a novel antiglaucoma agent targeting the ROCK pathway. Successful outcomes in these studies, demonstrating potent ROCK inhibition, HTM cell relaxation, and significant in vivo IOP reduction through enhanced outflow facility, would provide a strong rationale for advancing this compound into further preclinical and clinical development.

References

  • Millar, J. C., & Zhang, W. (2025). Protocol for Assessment of Aqueous Humor Dynamics in the Living Mouse. In Research Protocols for Ophthalmic Disease Mechanisms and Therapeutics: Glaucoma - Ocular Hypertension (Vol. 1, p. 354). Bentham Science Publisher.
  • Glaucoma Research Foundation. (2019, October 20). How Do Glaucoma Eye Drops Work? Retrieved from [Link]

  • Efremov, A. M., Beznos, O. V., Eremeev, R. O., & Lozinskaya, N. A. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity.
  • Rastegar-Pouyani, N., et al. (2024, May 21). The Application of Rho Kinase Inhibitors in the Management of Glaucoma. MDPI.
  • Li, G., et al. (2014). Microbead-Induced Ocular Hypertensive Mouse Model for Screening and Testing of Aqueous Production Suppressants for Glaucoma.
  • Lin, C. W., Sherman, B., & Moore, L. A. (2018). The Application of Rho Kinase Inhibitors in the Management of Glaucoma. MDPI.
  • Russo, R., et al. (2020). In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes. Annals of Eye Science.
  • Millar, J. C., Clark, A. F., & Pang, I. H. (2011). Assessment of Aqueous Humor Dynamics in the Mouse by a Novel Method of Constant-Flow Infusion. Investigative Ophthalmology & Visual Science, 52(2), 685-694.
  • Ramírez, A. I., et al. (2020). Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims. Experimental Eye Research.
  • Raghunathan, V. K., et al. (2018). Generating cell-derived matrices from human trabecular meshwork cell cultures for mechanistic studies. Methods in Cell Biology.
  • Rao, P. V., et al. (2001). Collagen Gel Contraction Assay Identifies Mediators of Trabecular Meshwork Contractility.
  • Keller, K. E., et al. (2018). Consensus recommendations for trabecular meshwork cell isolation, characterization and culture. Experimental Eye Research.
  • Dismuke, W. M., et al. (2014). Concentration-related effects of nitric oxide and endothelin-1 on human trabecular meshwork cell contractility. Experimental Eye Research.
  • Nishimura, Y., & Itoh, K. (2007). Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy. Cell Motility and the Cytoskeleton.
  • Sanchez, L. U. (2023). Characterization of the contractile properties of primary human trabecular meshwork cells at the single-cell level [Doctoral dissertation, University of California, Los Angeles]. eScholarship.
  • MBL International. (n.d.). Anti-Phospho-MBS (MYPT1) (Thr696) mAb. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Lashgari, N., Ziarani, G. M., Badiei, A., & Gholamzadeh, P. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 310-313.
  • YouTube. (2024, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • Demchuk, O. M., et al. (2017). "On Water" Knoevenagel Condensation of Isatins with Malononitrile.
  • Al-Obaidi, A. M. J. (2018). Synthesis of some new isatin derivatives of expected biological activites.
  • Gomaa, M. A. M. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.
  • Wang, L., et al. (2018). Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin.
  • Barakat, A., et al. (2019). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry.

Sources

Application

Application Note &amp; Protocol: Regioselective N-Benzylation of 5-Methoxy-2-Oxindole Derivatives

For Distribution To: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the N-benzylation of 5-methoxy-2-oxindole, a critical transformation for synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the N-benzylation of 5-methoxy-2-oxindole, a critical transformation for synthesizing scaffolds with significant therapeutic potential. The oxindole core is a privileged structure in medicinal chemistry, and N-functionalization is a key strategy for modulating biological activity.[1][2] This guide delves into the mechanistic underpinnings of the N-alkylation reaction, outlines a detailed and validated protocol, and discusses the critical parameters that ensure high regioselectivity and yield. We will explore the rationale behind the choice of reagents and conditions, with a focus on overcoming the common challenge of competing C-3 alkylation.

Introduction: The Significance of N-Alkylated 5-Methoxy-2-Oxindoles

The 2-oxindole skeleton is a foundational motif in a multitude of natural products and clinically approved pharmaceuticals.[2] Marketed drugs such as ropinirole (for Parkinson's disease) and sunitinib (an anticancer agent) feature this core structure, highlighting its therapeutic relevance.[3] The introduction of substituents on the indole nitrogen (N-1 position) has been shown to impart a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1]

The 5-methoxy substituent, in particular, is a recurring feature in potent bioactive molecules, often influencing their interaction with biological targets.[4][5] The N-benzylation of the 5-methoxy-2-oxindole scaffold, therefore, represents a strategically important reaction for generating libraries of compounds for drug discovery programs. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation, as the acidic proton at the C-3 position can also be abstracted, leading to undesired C-alkylation byproducts.[1][3] This protocol is designed to favor N-alkylation exclusively.

Reaction Mechanism and Principle of Selectivity

The N-benzylation of 5-methoxy-2-oxindole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, analogous to the classical Williamson ether synthesis.[6][7][8] The reaction can be dissected into two primary steps:

  • Deprotonation: A base is used to abstract the acidic proton from the nitrogen atom of the oxindole's lactam moiety, generating a nucleophilic indolide anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the new N-C bond.[7][9]

The key to achieving high N-selectivity lies in the careful choice of the base and reaction conditions. While strong bases like butyllithium (BuLi) can form a dianion, leading to C-3 alkylation, milder inorganic bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are preferred for N-alkylation.[3][10] Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the nitrogen, creating a high concentration of the desired N-anion.[11] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) effectively solvates the sodium cation, leaving the indolide anion highly reactive and available for nucleophilic attack.[7][12][13]

To further enhance the reaction rate, a catalytic amount of potassium iodide (KI) can be added. Through a Finkelstein-type halide exchange with benzyl bromide, KI in situ generates benzyl iodide, which is a more reactive alkylating agent due to iodide being a better leaving group than bromide.[1][6]

N_Benzylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_substitution Step 2: Nucleophilic Substitution (SN2) Oxindole 5-Methoxy-2-Oxindole (N-H proton, pKa ~18) Anion Indolide Anion (Nucleophile) Oxindole->Anion + NaH Base Base (e.g., NaH) BenzylHalide Benzyl Bromide (Electrophilic Carbon) TransitionState SN2 Transition State BenzylHalide->TransitionState Anion->TransitionState Byproduct NaBr + H₂ Product N-Benzyl-5-methoxy-2-oxindole TransitionState->Product

Figure 1: General mechanism for the N-benzylation of 5-methoxy-2-oxindole.

Experimental Protocol

This protocol details a reliable method for the N-benzylation of 5-methoxy-2-oxindole using sodium hydride as the base and benzyl bromide as the alkylating agent.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)Equiv.
5-Methoxy-2-oxindoleC₉H₉NO₂163.171.00 g6.131.0
Sodium Hydride (60% disp. in oil)NaH24.000.29 g7.351.2
Benzyl BromideC₇H₇Br171.040.87 mL7.351.2
Potassium IodideKI166.000.10 g0.610.1
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL--
Saturated NH₄Cl (aq.)--50 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL--
Brine--50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen/Argon inlet

  • Septa and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow start Start: Prepare Inert Atmosphere step1 1. Dissolve 5-methoxy-2-oxindole and KI in anhydrous DMF in an oven-dried flask. start->step1 step2 2. Cool the solution to 0°C in an ice-water bath. step1->step2 step3 3. Add Sodium Hydride (60% dispersion) portion-wise over 5 minutes. Observe H₂ evolution. step2->step3 step4 4. Stir at 0°C for 30 minutes to ensure complete deprotonation. step3->step4 step5 5. Add Benzyl Bromide dropwise via syringe at 0°C. step4->step5 step6 6. Allow the reaction to warm to room temperature and stir for 3-5 hours. step5->step6 step7 7. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). step6->step7 step8 8. Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. step7->step8 step9 9. Perform aqueous workup: Extract with Ethyl Acetate (3x). step8->step9 step10 10. Wash combined organic layers with water and brine. step9->step10 step11 11. Dry over Na₂SO₄, filter, and concentrate in vacuo. step10->step11 step12 12. Purify the crude product by flash column chromatography. step11->step12 end End: Obtain Pure Product & Characterize (NMR, MS) step12->end

Figure 2: Experimental workflow for N-benzylation of 5-methoxy-2-oxindole.

  • Preparation: Add 5-methoxy-2-oxindole (1.00 g, 6.13 mmol) and potassium iodide (0.10 g, 0.61 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Dissolution: Add anhydrous DMF (20 mL) via syringe and stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Base Addition: While stirring at 0°C, carefully add the sodium hydride (0.29 g of 60% dispersion, 7.35 mmol) in small portions over 5 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The solution may become reddish-brown.

  • Deprotonation: Continue stirring the mixture at 0°C for 30 minutes to allow for complete formation of the indolide anion.

  • Alkylation: Slowly add benzyl bromide (0.87 mL, 7.35 mmol) dropwise via syringe to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the flask back to 0°C with an ice-water bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate, e.g., starting from 9:1 to 4:1) to yield the pure N-benzyl-5-methoxy-2-oxindole.

Critical Parameters and Troubleshooting

ParameterRecommendationRationale & Causality
Reagent Purity Use anhydrous DMF and fresh benzyl bromide.Moisture will quench the sodium hydride and the indolide anion, reducing the yield.[14] Benzyl bromide can degrade over time.
Base Choice Sodium Hydride (NaH) is superior to K₂CO₃ for this transformation.NaH is a stronger, non-nucleophilic base that provides faster and more complete deprotonation, leading to higher yields in shorter reaction times compared to weaker bases like K₂CO₃.[12][13]
Temperature Control Maintain 0°C during base and electrophile addition.Exothermic reactions are controlled, preventing potential side reactions. Keeping the temperature low during addition minimizes the risk of competing elimination reactions.[9]
Inert Atmosphere Strictly maintain a nitrogen or argon atmosphere.The indolide anion is sensitive to oxygen and moisture. An inert atmosphere prevents degradation and ensures maximum nucleophile concentration.
Workup Procedure Thoroughly wash with water during extraction.DMF is water-soluble and must be completely removed, as it is high-boiling and difficult to remove by evaporation alone.
Troubleshooting: Low Yield Check for moisture in reagents/glassware. Ensure NaH is active. Consider increasing reaction time or slightly warming (to 40-50°C).Incomplete deprotonation or quenching of the anion are the most common causes of low yield.
Troubleshooting: C-3 Alkylation This protocol is optimized to avoid C-3 alkylation. If observed, it indicates the reaction conditions were too harsh (e.g., too strong a base or too high a temperature).Milder conditions (NaH at 0°C to RT) strongly favor N-deprotonation due to the higher acidity of the N-H proton compared to the C-3 H.

Conclusion

The protocol described provides a robust and highly regioselective method for the N-benzylation of 5-methoxy-2-oxindole derivatives. By understanding the underlying SN2 mechanism and carefully controlling key parameters—particularly the choice of base, solvent, and temperature—researchers can efficiently synthesize these valuable compounds. This application note serves as a practical guide for scientists in drug discovery and organic synthesis, enabling the reliable production of N-benzylated oxindoles for further investigation and development.

References

  • PTC N-Alkylation of Very Polar Heterocycle. PTC Organics. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. RSC Publishing. [Link]

  • Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. PubMed Central. [Link]

  • A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Thieme Connect. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • Williamson Ether Synthesis: Mechanism, condition, Limitation. Science Info. [Link]

  • Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. ACS Publications. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]

  • Ni‐catalyzed alkylation of amides and esters. B. Ni‐catalyzed alkylation of oxindoles with alkyl alcohols. C. Plausible catalytic cycle. ResearchGate. [Link]

  • N-Benzylation of indoles Reaction conditions: 9 (0.05 mmol), 2a... ResearchGate. [Link]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. [Link]

  • Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. [Link]

  • N-alkylation of indole derivatives.
  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. NIH. [Link]

  • Sodium hydroxide-Potassium carbonate. ResearchGate. [Link]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. ResearchGate. [Link]

  • Sodium hydride. Wikipedia. [Link]

  • Oxindole synthesis. Organic Chemistry Portal. [Link]

  • 2-Benzyl-5-methoxyisoindoline-1,3-dione. ResearchGate. [Link]

  • Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PubMed Central. [Link]

  • 2-Benzyl-5-methoxyisoindoline-1,3-dione. PubMed Central. [Link]

  • Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry. [Link]

Sources

Method

Application Notes: The Strategic Role of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid in Medicinal Chemistry

Introduction: The Oxindole Scaffold as a Cornerstone in Kinase Inhibition In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are cap...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold as a Cornerstone in Kinase Inhibition

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets with high affinity. The 2-oxoindoline (or oxindole) core is a preeminent example of such a scaffold.[1][2] Its rigid, heterocyclic structure provides an ideal foundation for the strategic placement of functional groups that can form key interactions within the ATP-binding pocket of protein kinases.[3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][3] Consequently, the oxindole scaffold has become a focal point in the design of small-molecule kinase inhibitors.[1][4]

This document focuses on a specific and highly valuable derivative: 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid . While not an active pharmaceutical ingredient (API) itself, this molecule serves as a pivotal synthetic intermediate. Its structure combines the foundational oxindole core with a methoxy group that can influence electronic properties and a reactive acetic acid side chain, providing a crucial handle for elaboration into complex, biologically active compounds. We will explore its central role in the synthesis of multi-targeted tyrosine kinase inhibitors, using the renowned anticancer agent Sunitinib as a primary case study.

Core Application: A Key Intermediate in the Synthesis of Sunitinib

The most prominent application of oxindole acetic acid derivatives is in the synthesis of potent kinase inhibitors. A prime example is Sunitinib (marketed as Sutent®), an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of metastatic renal cell carcinoma (MRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[5][6]

The synthesis of Sunitinib involves a critical Knoevenagel condensation between a pyrrole-carboxaldehyde derivative and an oxindole moiety. While Sunitinib itself contains a 5-fluoro-2-oxoindoline core[7][8], the analogous 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid serves as a representative precursor that demonstrates the fundamental synthetic strategy employed for this class of compounds. The acetic acid group is a precursor to the exocyclic double bond that is characteristic of many 3-substituted oxindole kinase inhibitors.

General Synthetic Workflow

The overall process illustrates a convergent synthesis strategy, where complex fragments are prepared separately before being joined in a final key step. This approach is highly efficient for drug development, allowing for modular variations to optimize activity.

G cluster_0 Oxindole Fragment Synthesis cluster_1 Pyrrole Fragment Synthesis cluster_2 Final Assembly & Biological Evaluation A Substituted Aniline (e.g., p-Anisidine) B Chloral Hydrate / Hydroxylamine A->B C Isonitrosoacetanilide B->C D Cyclization (H2SO4) C->D E 5-Methoxyisatin D->E F Reduction / Hydrolysis E->F G 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid F->G I Knoevenagel Condensation G->I H Pyrrole-3-carboxamide Derivative H->I J Final API (e.g., Sunitinib analogue) I->J K In Vitro Kinase Assay (VEGFR2, PDGFR-β) J->K L Cell-Based Assays (Proliferation, Angiogenesis) K->L G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb PDGFR-β PDGFRb->PI3K RAS RAS PDGFRb->RAS VEGF VEGF VEGF->VEGFR2:f0 PDGF PDGF PDGF->PDGFRb:f0 Inhibitor Sunitinib (Oxindole Inhibitor) Inhibitor->VEGFR2 Inhibitor->PDGFRb ERK ERK PLCg->ERK AKT Akt PI3K->AKT Response Gene Transcription AKT->Response Cell Survival, Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Response Angiogenesis, Cell Growth

Caption: Simplified signaling pathway of VEGFR/PDGFR and inhibition point.

Quantitative Data: Kinase Inhibitory Profile

The potency of final compounds derived from the oxindole scaffold is quantified by their half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The table below shows representative IC50 values for Sunitinib against key kinase targets.

Kinase TargetIC50 (nM)Biological Process
VEGFR-2 (KDR) 9Angiogenesis, Endothelial Cell Survival
PDGFR-β 2Angiogenesis, Pericyte Recruitment, Tumor Growth
c-KIT 4Cell Proliferation (esp. in GIST)
FLT3 1Hematopoiesis (relevant in AML)
RET 15Cell Growth (relevant in thyroid cancer)
Data compiled from various sources for Sunitinib.

Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and evaluation of compounds derived from 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

Protocol 1: Synthesis via Knoevenagel Condensation

This protocol details the condensation of an oxindole derivative with a pyrrole-aldehyde to form the core structure of a Sunitinib-like molecule.

Objective: To synthesize N-(2-(diethylamino)ethyl)-5-((5-methoxy-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Causality: This reaction is a cornerstone for creating 3-alkenyl oxindole structures. [2]Pyrrolidine is used as a mild base catalyst to deprotonate the acidic C3-methylene group of the oxindole, forming a nucleophilic enolate which then attacks the aldehyde. The subsequent elimination of water drives the reaction to completion, forming the thermodynamically stable conjugated system. Ethanol is a suitable polar protic solvent that solubilizes the reactants.

Materials:

  • 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid derived oxindole (1 equivalent)

  • 5-formyl-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (1 equivalent)

  • Pyrrolidine (0.1 equivalents)

  • Absolute Ethanol (20 volumes)

  • Argon or Nitrogen gas supply

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the oxindole intermediate and the pyrrole-aldehyde.

  • Add absolute ethanol to dissolve the solids.

  • Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add pyrrolidine to the reaction mixture using a microsyringe.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 volumes) to remove residual reactants and catalyst.

  • Dry the product under vacuum at 40-50°C to a constant weight.

  • Validation: Confirm structure and purity using ¹H NMR, Mass Spectrometry, and HPLC. The appearance of a characteristic vinyl proton signal in the NMR spectrum and the correct molecular ion peak in the mass spectrum validates the condensation.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based biochemical assay to determine the IC50 value of a test compound against the VEGFR-2 kinase. [9][10] Principle: The assay measures the amount of ADP produced from the kinase reaction, which uses ATP to phosphorylate a substrate. [11]A proprietary reagent is used to convert the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction. The luminescent signal is directly proportional to kinase activity. An inhibitor will reduce kinase activity, leading to a lower signal. [12] Materials:

  • Recombinant human VEGFR-2 kinase domain (e.g., BPS Bioscience #40301). [9]* Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT). [10]* VEGFR-2 specific substrate (e.g., Poly(Glu,Tyr) 4:1). [9]* ATP solution.

  • Test inhibitor (dissolved in 100% DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega #V9101) or similar. [13][14]* White, opaque 96-well microplates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in a 96-well plate. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions in kinase buffer containing a constant percentage of DMSO (e.g., 1%). Include "Positive Control" (enzyme + substrate, no inhibitor) and "Blank" (substrate, no enzyme) wells. [9]2. Kinase Reaction Setup: a. Prepare a master mix containing kinase buffer, VEGFR-2 kinase, and substrate. b. Add the master mix to all wells of the assay plate. c. Add the diluted test inhibitor or control solution to the appropriate wells.

  • Initiate Reaction: Add ATP solution to all wells to start the kinase reaction. The final volume should be ~25 µL.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes. [9][10]5. Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature. [11]6. Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature, protected from light. [11]7. Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the "Blank" reading from all other values. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid and its structural analogues are not merely synthetic curiosities; they are enabling building blocks that have paved the way for a generation of life-saving targeted therapies. The oxindole scaffold's proven success in kinase inhibition ensures its continued relevance in drug discovery. [4][15]Future research will likely focus on developing next-generation inhibitors with improved selectivity to minimize off-target effects, exploring novel substitutions on the oxindole ring to overcome drug resistance, and applying this versatile scaffold to target other kinase families implicated in a wider range of diseases beyond oncology.

References

  • BPS Bioscience. PDGFR beta Enzyme Datasheet. [Link]

  • Yadav, P., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 216, 113334. [Link]

  • ResearchGate. Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances | Request PDF. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Eurofins Discovery. PDGFRbeta (PDGFRB) Human RTK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay - FR. [Link]

  • Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 856. [Link]

  • Abdel-Gawad, H., et al. (2024). Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. Scientific Reports, 14(1), 1-19. [Link]

  • ResearchHub. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships. [Link]

  • Escudier, B., & Gore, M. (2011). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Current Opinion in Oncology, 23(3), 277-284. [Link]

  • ResearchGate. Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... [Link]

  • Nova Science Publishers. Sunitinib: Mechanisms, Interactions and Side Effects. [Link]

  • Reaction Biology. PDGFR-beta Cellular Phosphorylation Assay Service. [Link]

  • National Center for Biotechnology Information. Sunitinib. PubChem Compound Summary for CID 5329102. [Link]

  • ResearchGate. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: Sunitinib | Request PDF. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit | BPS Bioscience. [Link]

  • Google Patents. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • ResearchGate. The synthetic route of sunitinib derivatives by modification of solvent‐exposed region. [Link]

  • Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds, 60(1-2), 1-15. [Link]

  • ResearchGate. Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite. [Link]

  • Google Patents. CN101333215A - A kind of synthetic method of sunitinib base.

Sources

Application

High-performance liquid chromatography (HPLC) method for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

An Application Note and Protocol for the Quantitative Analysis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid using High-Performance Liquid Chromatography Authored by: A Senior Application Scientist Abstract This technica...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid using High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol by detailing the scientific rationale behind each methodological choice, ensuring both technical accuracy and practical applicability. The method is developed for the determination of assay and impurities, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction and Method Rationale

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, essential for everything from drug discovery and process development to quality control and stability testing.[1][2] Its ability to separate, identify, and quantify components within a mixture makes it indispensable for assessing the purity and potency of active pharmaceutical ingredients (APIs).[3][4]

The target analyte, 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (Molecular Weight: 221.21 g/mol )[5], is an organic molecule featuring a carboxylic acid functional group. This acidic nature is the primary consideration for HPLC method development.

The Causality Behind Experimental Choices
  • Selection of Reversed-Phase Chromatography: The analyte possesses both polar (carboxylic acid, oxoindoline core) and non-polar (aromatic ring, methylene group) characteristics. This amphiphilic nature makes it an ideal candidate for Reversed-Phase (RP-HPLC), the most widely used separation mode in pharmaceutical analysis.[6] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Compounds are retained based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and elute later.[7]

  • Gradient Elution for Versatility: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is chosen for this method. This approach is highly effective for initial method development as it ensures the elution of both the main analyte and any potential impurities which may have significantly different hydrophobicities, all within a single, efficient run.[11]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Column: A robust, general-purpose C18 column is recommended.

    • Example: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or purified to >18 MΩ·cm.

    • Formic Acid (FA), ACS grade or higher (~99%).

    • 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid Reference Standard.

    • Methanol, HPLC grade (for sample preparation).

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Methanol.

  • Standard Stock Solution (approx. 1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of the 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid Reference Standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

  • Working Standard Solution (approx. 100 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol. This solution is used for routine analysis and system suitability.

  • Sample Solution (approx. 100 µg/mL):

    • Prepare the sample by dissolving the material to be tested in Methanol to achieve a target concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.

Chromatographic Conditions

The following conditions provide a robust starting point for the analysis.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmA versatile, widely used stationary phase for retaining moderately polar compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure analyte protonation and good peak shape.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase chromatography.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column.[11]
Column Temp. 30 °CControlled temperature ensures stable retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 254 nmIndole/Oxindole structures typically absorb well in this region. A PDA detector should be used initially to confirm the λmax.
Run Time 20 minutesSufficient time to elute the main peak and potential impurities.
Gradient Program Time (min)%B
0.020
12.090
15.090
15.120
20.020
Experimental and Validation Workflow

The following diagram illustrates the logical flow of the analytical process, from initial setup to final validation, emphasizing the self-validating nature of the protocol.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation Sol_Prep Prepare Mobile Phases, Diluent, and Standards Sys_Equil Equilibrate HPLC System (at initial conditions) Sol_Prep->Sys_Equil SST Perform System Suitability Test (SST) (Inject Working Standard 5x) Sys_Equil->SST SST_Check SST Pass? SST->SST_Check Validation Proceed with Method Validation (Linearity, Accuracy, Precision, etc.) SST_Check->Validation Yes Troubleshoot Troubleshoot System (Check connections, mobile phase, column) SST_Check->Troubleshoot No Routine Perform Routine Sample Analysis Validation->Routine Troubleshoot->Sys_Equil Re-equilibrate

Caption: Workflow for HPLC method implementation and validation.

System Suitability and Method Validation

To ensure the analytical method is fit for its intended purpose, a validation study must be performed according to ICH Q2(R2) guidelines.[12][13] Before any sample analysis, a System Suitability Test (SST) must pass.

System Suitability Test (SST)

Inject the Working Standard Solution (100 µg/mL) five consecutive times. The results must meet the following criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Measures the precision of the injection and detection system.
%RSD of Retention Time ≤ 1.0%Measures the stability and precision of the pump and mobile phase delivery.
Method Validation Parameters

The method must be validated to demonstrate its trustworthiness. The following table summarizes the key validation characteristics and typical acceptance criteria for an API assay method.[14][15]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of impurities, degradants, or excipients.Peak for the analyte should be pure and well-resolved from other components (Resolution > 2).
Linearity The method's ability to elicit results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration).
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at multiple levels (e.g., 80%, 100%, 120%).
Precision
RepeatabilityPrecision under the same operating conditions over a short interval.%RSD ≤ 2.0% for 6 replicate preparations at 100% concentration.
Intermediate PrecisionPrecision within the same lab but on different days, with different analysts, or on different equipment.Overall %RSD between analysts/days should meet predefined criteria (e.g., ≤ 2.0%).
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.[14]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temp (±5°C), or mobile phase composition (±2% absolute) are varied.

Conclusion

This application note provides a detailed, scientifically-grounded HPLC method for the analysis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. By explaining the rationale behind the choice of reversed-phase chromatography, mobile phase pH control, and gradient elution, this guide empowers the user to not only execute the protocol but also to understand and troubleshoot it. The inclusion of system suitability and ICH-compliant validation parameters ensures that the method is robust, reliable, and fit for purpose in a regulated drug development environment.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • HPLC analytical Method development: an overview. (2025, May 27). PharmaCores. Retrieved from [Link]

  • An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. (2023, December 18). The Pharmaceutical and Chemical Journal. Retrieved from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? (2020, April 17). Waters Corporation. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017, July 1). LCGC International. Retrieved from [Link]

  • Reverse Phase HPLC Basics for LC/MS. (2001, July 22). IonSource. Retrieved from [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (2023, November 1). International Council for Harmonisation. Retrieved from [Link]

  • 2-(5-Methoxy-1H-indol-3-yl)acetic acid. (n.d.). AA Blocks. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • ICH Guideline (2005) Validation of Analytical Procedures: Text and Methodology, Q2(R1). (n.d.). Scientific Research Publishing. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution NMR Analysis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

Abstract This application note provides a comprehensive guide to the structural elucidation of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NM...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring robust analytical methods for the characterization of oxindole-based small molecules. By integrating ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, this guide offers a self-validating system for unambiguous peak assignment and structural confirmation.

Introduction: The Significance of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is a synthetic organic compound featuring a core oxindole scaffold. The oxindole motif is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds and clinical drug candidates. Its prevalence stems from its ability to mimic a peptide bond and act as a versatile template for designing enzyme inhibitors and receptor modulators. A methoxy substituent on the aromatic ring and an acetic acid side chain at the 3-position further functionalize the molecule, opening avenues for diverse biological interactions.

Accurate structural determination is a non-negotiable prerequisite in the drug discovery and development pipeline. NMR spectroscopy stands as the gold standard for the non-destructive, definitive structural analysis of organic molecules in solution. This note explains the causality behind the selection of specific NMR experiments and provides a logical workflow for the complete assignment of all proton and carbon signals of the title compound.

Principles of NMR-Based Structural Elucidation

The power of NMR lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) within a molecule.

  • ¹H NMR (Proton NMR): This is often the starting point of analysis. It provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (spin-spin coupling), and their relative quantities (integration).

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR. It provides a map of the carbon backbone.

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals which protons are coupled to each other, typically those separated by two or three bonds (²J or ³J coupling). It is invaluable for tracing out spin systems within the molecule, such as the protons on the acetic acid side chain.[1][2]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It provides a direct and unambiguous link between the ¹H and ¹³C spectra, simplifying the assignment process significantly.[3][4]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. It is the key to connecting different molecular fragments and assigning quaternary carbons, which have no attached protons. For instance, it can link the protons of the methoxy group to the aromatic ring carbon at the 5-position.[5]

The strategic combination of these experiments creates a network of connectivity data that allows for the confident and complete assembly of the molecular structure.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for a standard 500 MHz NMR spectrometer. Instrument parameters may require optimization based on the specific hardware and software in use.

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

  • Analyte Purity: Ensure the 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures good solubility for the carboxylic acid moiety. Its residual solvent peak at ~2.50 ppm (¹H) and ~39.52 ppm (¹³C) is well-defined and typically does not obscure signals of interest.

  • Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically ~4 cm).

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ is standard practice.

Instrument Setup & Data Acquisition

The following is a logical workflow for acquiring the necessary spectra.

Caption: Structure of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

  • ¹H NMR Analysis:

    • Identify the number of distinct proton signals and their integrations. We expect to see signals for the aromatic protons (H4, H6, H7), the methoxy group protons (H10), the diastereotopic methylene protons of the acetic acid side chain (H8), the methine proton (H3), the amide proton (N1-H), and the carboxylic acid proton.

    • The amide and carboxylic acid protons are often broad and may exchange with trace water in the solvent. [6] * The methoxy group (H10) should appear as a sharp singlet integrating to 3H, typically around 3.7-3.9 ppm.

    • The aromatic protons will show characteristic coupling patterns (doublets, doublet of doublets) in the aromatic region (~6.5-7.5 ppm).

  • COSY Analysis:

    • Look for cross-peaks that indicate ³J(H,H) coupling. [1][2] * A strong correlation is expected between the methine proton H3 and the two diastereotopic methylene protons H8.

    • Correlations will be observed between the adjacent aromatic protons: H6 with H7, and H6 with H4 (a weaker, four-bond meta-coupling might be visible). [7]

  • HSQC Analysis:

    • This spectrum directly links each proton to its attached carbon. [3][4] * The methoxy protons (H10) will correlate to the methoxy carbon (C10).

    • The aromatic protons (H4, H6, H7) will each show a cross-peak to their respective aromatic carbons (C4, C6, C7).

    • The methylene protons (H8) will correlate to the C8 carbon.

    • The methine proton (H3) will correlate to the C3 carbon.

  • HMBC Analysis - The Key to the Full Skeleton:

    • The HMBC experiment is crucial for assigning quaternary carbons and piecing the fragments together. [5] * Methoxy Group: The methoxy protons (H10) should show a strong correlation to C5, confirming the position of the methoxy group.

    • Aromatic Ring: The aromatic proton H4 will show correlations to C3a, C5, and C7a. H6 will correlate to C4, C5, and C7a. H7 will correlate to C3a, C5, and C7a.

    • Oxindole Core: The amide proton (N1-H) will correlate to C2, C7a, and C3a. The methine proton (H3) will show correlations to C2, C3a, C4, C7a, C8, and C9.

    • Side Chain: The methylene protons (H8) will show correlations to C3, C3a, and the carbonyl carbon C9.

This systematic approach, moving from simple 1D spectra to the powerful connectivity information of 2D experiments, provides a robust and self-validating method for the complete and unambiguous assignment of the structure.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)

Atom¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H)
N1-H ~10.2 (br s)-C2, C3a, C7a
C2 -~177-
C3 ~3.8 (m)~45C2, C3a, C4, C7a, C8, C9
C3a -~60-
H4 ~6.8 (d, J=8.5)~110C3a, C5, C6, C7a
C5 -~155-
H6 ~6.7 (dd, J=8.5, 2.5)~112C4, C5, C7, C7a
H7 ~7.1 (d, J=2.5)~115C3a, C5, C6, C7a
C7a -~135-
H8a/H8b ~2.5, ~2.8 (dd, J=16, 4; dd, J=16, 8)~35C3, C3a, C9
C9 -~173-
COOH ~12.2 (br s)-C8, C9
H10 (OCH₃) ~3.7 (s)~55C5

Note: Chemical shift values are predictive and may vary slightly based on experimental conditions.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unequivocal method for the structural characterization of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. The workflow described in this application note, from sample preparation to final spectral assignment, represents a rigorous and scientifically sound protocol. By understanding the causality behind each experiment, researchers can confidently apply these techniques to other novel small molecules, ensuring the highest level of scientific integrity in their structural elucidation efforts.

References

  • Emery Pharma. (2018, April 2). A Step-by-Step Guide to 1D and 2D NMR Interpretation. [URL: https://emerypharma.
  • JEOL USA. Deciphering Complex Chemical Structures with COSY NMR. [URL: https://www.jeolusa.com/BLOG/Post/1199/Deciphering-Complex-Chemical-Structures-with-COSY-NMR]
  • Castañar, L., & Parella, T. (2015). Recent Advances in Small Molecule NMR: Improved HSQC and HSQMBC Experiments. Annual Reports on NMR Spectroscopy. [URL: https://sermn.uab.cat/2015/03/02/review-recent-advances-in-small-molecule-nmr-improved-hsqc-and-hsqmbc-experiments/]
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. [URL: https://www.semanticscholar.org/paper/13C-NMR-spectroscopy-of-indole-derivatives-Morales-R%C3%ADos-Espi%C3%B1eira/60824b277b10298a00445d31d9b33a5907470f1a]
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [URL: https://www.acdlabs.com/resources/knowledgebase/nmr/basics-of-interpreting-a-proton-1h-nmr-spectrum/]
  • Toure, H., Babadjamian, A., Balansard, G., Faure, R., & Houghton, P. J. (1992). Complete 1H and 13C NMR Chemical Shift Assignments for Some Pentacyclic Oxindole Alkaloids. Spectroscopy Letters. [URL: https://www.tandfonline.com/doi/abs/10.1080/00387019208021319]
  • University of Wisconsin-Madison. HMBC Assignments and Publishing NMR Data Using MNova. [URL: https://www.chem.wisc.edu/~cic/nmr/Guides/Chem636-guides/11-HMBC-MNova.pdf]
  • Bruker. Exploring 2D HSQC NMR. [URL: https://www.bruker.com/en/products-and-solutions/mr/nmr-software/topspin/exploring-2d-hsqc-nmr.html]
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/21755/27/2]
  • Sigma-Aldrich. 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f1b60]

Sources

Application

Use of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid in antimicrobial agent synthesis

Here are the detailed Application Notes and Protocols for the use of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid in antimicrobial agent synthesis. Application Note & Protocol Guide Topic: Leveraging 2-(5-Methoxy-2-oxoindo...

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the use of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid in antimicrobial agent synthesis.

Application Note & Protocol Guide

Topic: Leveraging 2-(5-Methoxy-2-oxoindolin-3-yl)acetic Acid for the Synthesis of Novel Oxindole-Based Antimicrobial Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development.[1][2] The oxindole core, a privileged structure in medicinal chemistry, is found in numerous biologically active compounds and natural products.[3][4] This guide provides a comprehensive framework for utilizing 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, a versatile starting material, to synthesize a library of potential antimicrobial agents. We present a detailed synthetic strategy centered on the creation of Schiff base derivatives, complete with step-by-step laboratory protocols, methods for antimicrobial evaluation, and a discussion on interpreting structure-activity relationships (SAR). The causality behind experimental choices is emphasized to provide field-proven insights for researchers aiming to develop next-generation antibiotics.

The Scientific Rationale: A Privileged Scaffold with a Versatile Handle

The selection of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid as a starting scaffold is a deliberate choice grounded in established medicinal chemistry principles.

  • The Oxindole Core: The foundational indole-2-one (oxindole) ring system is a well-documented pharmacophore associated with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5][6] Its rigid, planar structure allows for effective interaction with biological targets.

  • The C3-Acetic Acid Handle: The acetic acid moiety at the C3 position is the key to synthetic diversification. The carboxylic acid group is readily converted into more reactive intermediates, such as acid chlorides or, as we will detail, hydrazides. This allows for the straightforward introduction of a wide array of chemical functionalities, enabling the systematic exploration of chemical space to optimize antimicrobial potency.

  • The C5-Methoxy Substituent: Substitutions on the aromatic ring of the oxindole core are known to significantly modulate biological activity.[6][7] The electron-donating methoxy group at the C5 position can influence the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity, thereby affecting its interaction with microbial targets and potentially enhancing its potency or altering its spectrum of activity.

Synthetic Strategy: From Core Scaffold to Bioactive Candidates

Our strategy involves a two-step reaction sequence designed for efficiency and versatility. The core acid is first converted to a stable, yet reactive, acetohydrazide intermediate. This intermediate then serves as the platform for a condensation reaction with various aromatic and heteroaromatic aldehydes to generate a library of N'-arylmethylene-acetohydrazide derivatives (Schiff bases). Schiff bases derived from isatin and related scaffolds are widely reported to possess significant antimicrobial activities.[8]

Synthetic_Workflow cluster_start Starting Materials cluster_end Synthesized Compounds A 2-(5-Methoxy-2-oxoindolin-3-yl) acetic acid B Intermediate: 2-(5-Methoxy-2-oxoindolin-3-yl) acetohydrazide A->B  Hydrazine Hydrate,  Ethanol, Reflux D Final Products: Schiff Base Library (Target Compounds) B->D  Glacial Acetic Acid (cat.),  Ethanol, Reflux C Diverse Aromatic & Heteroaromatic Aldehydes (R-CHO) C->D

Caption: Synthetic workflow for the preparation of Schiff base derivatives.

Detailed Experimental Protocols

These protocols are designed to be self-validating through the inclusion of purification and characterization steps.

Protocol 3.1: Synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetohydrazide (Intermediate 2)

Rationale: The conversion of the carboxylic acid to a hydrazide is a crucial first step. Hydrazides are excellent nucleophiles, making them ideal precursors for condensation reactions with aldehydes to form Schiff bases. This intermediate is typically a stable, crystalline solid that can be easily purified and stored.

  • Reagents & Equipment:

    • 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (1.0 eq)

    • Absolute Ethanol

    • Hydrazine hydrate (80% or higher, 5.0 eq)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • Suspend 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (e.g., 2.21 g, 10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

    • Add hydrazine hydrate (e.g., 2.5 mL, ~50 mmol) to the suspension.

    • Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate:Methanol (9:1).

    • After completion, cool the reaction mixture to room temperature, then chill in an ice bath for 30-60 minutes to facilitate precipitation.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting material or excess hydrazine.

    • Dry the product under vacuum to yield the pure acetohydrazide intermediate.

  • Expected Outcome: A white to off-white crystalline solid.

Protocol 3.2: General Protocol for Synthesis of Schiff Bases (Target Compounds)

Rationale: This acid-catalyzed condensation reaction is a classic and efficient method for forming the C=N imine bond characteristic of Schiff bases.[9][10] Using a catalytic amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reagents & Equipment:

    • 2-(5-Methoxy-2-oxoindolin-3-yl)acetohydrazide (Intermediate 2, 1.0 eq)

    • Substituted aromatic or heteroaromatic aldehyde (1.1 eq)

    • Absolute Ethanol

    • Glacial acetic acid (catalytic amount, ~3-4 drops)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

  • Procedure:

    • Dissolve the acetohydrazide intermediate (e.g., 2.35 g, 10 mmol) in absolute ethanol (40 mL) in a 100 mL round-bottom flask. Gentle warming may be required.

    • Add the desired aldehyde (11 mmol) to the solution, followed by 3-4 drops of glacial acetic acid.

    • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced under reduced pressure.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water) may be performed for further purification if necessary.

Protocol 3.3: Compound Characterization

Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds, ensuring the trustworthiness of subsequent biological data.[4][6]

  • FTIR Spectroscopy: To confirm the formation of the imine bond (C=N stretch, ~1600-1650 cm⁻¹) and the presence of other key functional groups (N-H, C=O).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the complete molecular structure. Key signals to look for include the disappearance of the aldehyde proton and the appearance of the azomethine proton (-N=CH-) around 8-9 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point (MP): To assess the purity of the crystalline products. A sharp melting point range is indicative of high purity.

Antimicrobial Activity Screening

A hierarchical approach is used to efficiently screen the synthesized library, starting with a primary screen to determine inhibitory activity, followed by a secondary screen to assess bactericidal effects.

Screening_Workflow A Synthesized Compound Library B Primary Screening: Broth Microdilution Assay A->B C Determine Minimum Inhibitory Concentration (MIC) B->C Quantitative Endpoint D Secondary Screening: Subculture from MIC wells C->D Select Active Compounds E Determine Minimum Bactericidal Concentration (MBC) D->E Quantitative Endpoint F Identify Lead Compounds (Low MIC/MBC) E->F MoA cluster_targets Potential Molecular Targets A Oxindole-Schiff Base Compound B Bacterial Cell A->B Enters Cell T1 Cell Wall Synthesis (e.g., Penicillin-Binding Proteins) A->T1 Inhibition T2 DNA Gyrase / Topoisomerase A->T2 Inhibition T3 Cellular Fusion / Division A->T3 Inhibition O1 Bactericidal Effect T1->O1 Disrupted Cell Wall Integrity O2 Bacteriostatic/ Bactericidal Effect T2->O2 Impaired DNA Replication O3 Bacteriostatic Effect T3->O3 Blocked Cell Propagation

Sources

Technical Notes & Optimization

Troubleshooting

Side-reaction products in the synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

Technical Support Center: Synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid Welcome to the technical support center for the synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

Welcome to the technical support center for the synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of side-reaction products. Our approach is built on explaining the chemical causality behind each issue, ensuring you can not only solve current problems but also anticipate and prevent future ones.

Part 1: Troubleshooting Precursor Synthesis & Side Reactions

The quality of the final product is fundamentally dependent on the purity of its precursors. The synthesis of the core 5-methoxyoxindole or 5-methoxyisatin scaffold is a critical stage where subtle variations in conditions can lead to significant impurities.

FAQ 1: My Fischer indole synthesis of the 5-methoxyindole precursor is giving a significant, unexpected chlorinated byproduct. What is happening?

Answer:

This is a classic and often perplexing side reaction encountered when synthesizing methoxy-substituted indoles via the Fischer indole synthesis, particularly when using strong Brønsted acids like HCl.[1] The expected product is your 5-methoxyindole derivative, but you are likely observing the formation of a 6-chloroindole derivative.

Causality: The "Abnormal" Fischer Indole Synthesis

The mechanism involves a competitive cyclization pathway. The electron-donating methoxy group strongly activates the aromatic ring. While the intended cyclization occurs at the C6 position to form the 5-methoxyindole, a competing reaction can happen at the C2 position—the position of the methoxy group itself.[2][3]

  • Protonation & Tautomerization: The reaction begins as expected with the formation of the phenylhydrazone from 4-methoxyphenylhydrazine and a ketone/aldehyde, which then tautomerizes to an enamine.

  • [4][4]-Sigmatropic Rearrangement: This key step proceeds normally.

  • Cyclization & Aromatization (Divergence Point):

    • Normal Pathway: The intermediate cyclizes at the unsubstituted C6 position, followed by the elimination of ammonia to yield the 5-methoxyindole.

    • Abnormal Pathway: The intermediate cyclizes at the C2 position, which is occupied by the methoxy group. This leads to the elimination of methanol (CH₃OH). If your acid catalyst is HCl, the chloride ion (Cl⁻) can then act as a nucleophile, attacking the carbocation formed, resulting in a chlorinated indole.[3]

Mitigation Strategies:

  • Change the Acid Catalyst: Switch from HCl to a non-nucleophilic acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA). Lewis acids like ZnCl₂ or BF₃·OEt₂ are also effective catalysts for this reaction.[1]

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes favor the desired kinetic product.

  • Starting Material Choice: If applicable to your overall scheme, starting with a different precursor synthesis, such as the Sandmeyer isatin synthesis, can circumvent this issue entirely.

dot

Alkylation_Competition cluster_start Reactants cluster_intermediates Competing Nucleophiles cluster_products Products Start 5-Methoxyoxindole + Base C3_Anion C3-Enolate (Kinetic Product) Start->C3_Anion Deprotonation at C3 N1_Anion N1-Amide Anion (Thermodynamic Product) Start->N1_Anion Deprotonation at N1 AlkylatingAgent Br-CH2-COOEt C_Product Desired C-Alkylated Product AlkylatingAgent->C_Product N_Product N-Alkylated Side-Product AlkylatingAgent->N_Product C3_Anion->C_Product N1_Anion->N_Product

Caption: Competing C-alkylation and N-alkylation pathways.

FAQ 4: My final hydrolysis step to get the carboxylic acid from the ester is causing decomposition. How can I achieve a clean conversion?

Answer:

The final product, 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, can be sensitive to both harsh acidic and basic conditions commonly used for ester hydrolysis. Decomposition can manifest as decarboxylation or opening of the lactam (oxindole) ring.

Causality and Troubleshooting:

IssueMechanismMitigation Protocol
Decarboxylation Under strong acid and heat, the product can lose CO₂ from the acetic acid side chain, resulting in 3-methyl-5-methoxyoxindole.Use milder hydrolysis conditions. For example, Lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective and minimizes side reactions.
Lactam Ring Opening Strong aqueous NaOH or KOH, especially with prolonged heating, can hydrolyze the cyclic amide (lactam) bond, opening the oxindole ring to form an amino acid derivative.Avoid high temperatures and strong bases. If basic hydrolysis is required, use it at or below room temperature and monitor the reaction closely by TLC or LC-MS to stop it upon completion.
Incomplete Reaction The ester may be sterically hindered, leading to slow hydrolysis.If mild conditions result in an incomplete reaction, consider enzymatic hydrolysis as a highly selective and gentle alternative.

Summary Table of Common Side-Products

Side-Product NameSynthetic Stage of OriginCommon CauseKey Analytical Signature (Expected)
6-Chloro-indole derivativePrecursor Synthesis (Fischer)Use of HCl as a catalystIsotopic pattern for Chlorine in MS (M, M+2 peaks in ~3:1 ratio).
Sulfonated IsatinPrecursor Synthesis (Sandmeyer)Overheating during H₂SO₄ cyclizationSignificant increase in polarity (TLC/HPLC); Mass increase of +80 amu (SO₃).
N-alkylated OxindoleSide Chain IntroductionUse of non-bulky bases (NaH, K₂CO₃)Same mass as the desired C-alkylated product; different NMR shifts, particularly for N-H proton (absent) and new N-CH₂ signal.
Decarboxylated ProductFinal HydrolysisStrong acid and/or heatMass decrease of -44 amu (loss of CO₂).
Ring-Opened ProductFinal HydrolysisStrong base and/or heatMass increase of +18 amu (addition of H₂O).

References

  • Japp–Klingemann reaction. Wikipedia. [Link]

  • The Japp‐Klingemann Reaction. ResearchGate. [Link]

  • Japp-Klingemann reaction. chemeurope.com. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P, et al.[Link]

  • APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. TSI Journals. [Link]

  • 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. PubChem. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Fuji, M., et al., Yakugaku Zasshi, 2004.[Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • The Fischer Indole Synthesis: A Semiempirical Study. Rosas-Garcia, V. M., et al.[Link]

  • 2-(5-METHOXY-2-OXOINDOLIN-3-YL)ACETIC ACID. 2a biotech. [Link]

  • 5-METHOXYISATIN. ChemBK. [Link]

  • 2-(5-Methoxy-1H-indol-3-yl)acetic acid. AA Blocks. [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. Bioorg Med Chem, 2009.[Link]

  • 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. Orion Cientific. [Link]

  • Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate. [Link]

  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. MDPI. [Link]

  • N-(2-(3-hydroxy-5-methoxy-2-oxoindolin-3-yl)ethyl)acetamide. Veeprho. [Link]

  • Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. PMC - NIH. [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]

  • Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. MDPI. [Link]

  • N-Alkylated derivatives of 5-fluorouracil. J Med Chem, 1981.[Link]

  • Efficient synthesis of N-methoxyindoles via alkylative cycloaddition of nitrosoarenes with alkynes. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

Welcome to the technical support guide for the purification of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (CAS No: 885272-25-3).[1] This document is designed for researchers, medicinal chemists, and process development p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (CAS No: 885272-25-3).[1] This document is designed for researchers, medicinal chemists, and process development professionals who are handling the synthesis and purification of this oxindole derivative. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream applications and regulatory compliance.

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in the principles of organic chemistry and separation science.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on root causes and providing actionable solutions.

Question 1: My final product has a persistent pink or reddish color, even after initial purification attempts. What causes this, and how can I remove it?

Answer: This is a common issue with indole and oxindole derivatives. The coloration typically arises from trace amounts of oxidized impurities.[2] The indole nucleus can be susceptible to air oxidation, especially when heated in the presence of light and residual acid or metal catalysts from the synthetic steps.[2]

Causality and Solution:

  • Root Cause: Formation of highly conjugated, colored byproducts through oxidation.

  • Recommended Solution: Activated Charcoal Treatment during Recrystallization.

    • Dissolve your crude, colored product in the minimum amount of a suitable hot solvent (see Solvent Selection Table below).

    • Add a very small amount of activated charcoal (typically 1-2% w/w relative to your crude product). Caution: Using too much charcoal will lead to significant product loss due to non-specific adsorption.[2]

    • Keep the solution at or near its boiling point for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration through a pre-warmed funnel with fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent premature crystallization of your product in the funnel.[2]

    • Allow the clear, hot filtrate to cool slowly to induce crystallization of the purified, colorless product.

Question 2: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is often due to the cooling rate being too fast, the presence of impurities that inhibit crystal nucleation, or the use of a suboptimal solvent system.

Causality and Solution:

  • Root Cause 1: Rapid Cooling. Cooling the solution too quickly, for instance by placing it directly into an ice bath, can cause the solubility limit to be exceeded so rapidly that molecules don't have time to align in a crystal lattice.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, undisturbed. Once it has reached room temperature, you can then move it to a refrigerator (2-8°C) to maximize crystal formation.[2]

  • Root Cause 2: Inappropriate Solvent. The solvent may be too good a solvent, even when cold, or it may be too poor a solvent, causing the product to crash out non-specifically.

    • Solution: Experiment with a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol, DMSO)[3] in which it is highly soluble. Then, slowly add a "poor" solvent (e.g., water, hexane) in which it is insoluble, dropwise at an elevated temperature, until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the cloudiness, then allow it to cool slowly.

Question 3: I'm getting a very low yield after recrystallization. What are the common causes and how can I improve recovery?

Answer: Low yield is a frequent problem that can often be mitigated. The primary culprits are using too much solvent, premature crystallization during hot filtration, or incomplete crystallization from the cold solvent.

Causality and Solution:

  • Root Cause 1: Excessive Solvent. Using too much solvent to dissolve the crude product will keep a significant portion of your compound dissolved even after cooling, as no solvent provides zero solubility.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until everything just dissolves.

  • Root Cause 2: Premature Crystallization. If the product crystallizes in the filter paper during hot filtration (e.g., with charcoal), it will be lost.

    • Solution: Use a pre-heated funnel and filter flask. Add a small amount of boiling solvent to the funnel just before pouring your solution through to ensure it is hot. Perform the filtration as quickly as possible.[2]

  • Root Cause 3: Incomplete Crystallization. The product may still have considerable solubility in the mother liquor, even at low temperatures.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for a longer period (several hours) to maximize precipitation. If yields are still low, you can try to concentrate the mother liquor by partially evaporating the solvent and cooling again to obtain a second crop of crystals, though this second crop may be less pure.

Question 4: My compound streaks on the TLC plate and gives poor separation during column chromatography. What adjustments should I make?

Answer: Streaking on TLC and poor column separation are often related and point to issues with the solvent system (mobile phase) or interactions with the stationary phase (silica gel). Carboxylic acids, like your target compound, are notoriously prone to streaking on silica gel due to strong adsorption.

Causality and Solution:

  • Root Cause: Strong Adsorption to Silica. The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel surface, leading to tailing/streaking rather than a compact spot.

  • Recommended Solution: Modify the Mobile Phase.

    • Add Acetic Acid: Including a small amount of acetic acid (0.5-1%) in your eluent can significantly improve peak shape.[4] The acetic acid in the mobile phase protonates the silica surface silanol groups and ensures the target compound remains in its neutral, protonated state, minimizing strong ionic interactions and tailing.

    • Optimize Polarity: Poor separation (compounds move too fast or too slow) requires eluent polarity optimization. Use TLC to test various solvent mixtures. A good starting point for a polar compound like this would be a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol). If the Rf value is too high (moves too fast), decrease the amount of methanol. If it's too low (stuck at the baseline), increase the amount of methanol.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid? A1: Impurities can originate from starting materials, side reactions, or degradation. Common classes include:

  • Unreacted Starting Materials: Depending on the synthetic route.

  • Oxidation Products: As discussed in the troubleshooting section, leading to colored impurities.[2]

  • Isomers or Related Derivatives: Such as N-substituted or decarboxylated species.

  • Residual Solvents: From the reaction or initial workup.

Q2: How do I select an appropriate solvent for recrystallization? A2: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] A systematic approach is best:

  • Place a small amount of your crude solid in several test tubes.

  • Add a few drops of different potential solvents (see table below) to each tube at room temperature. A good candidate will not dissolve the compound.

  • Heat the tubes that showed poor room-temperature solubility. The compound should now dissolve completely.

  • Allow the hot solutions to cool. The solvent that produces a large amount of high-quality crystals is your best choice.[2]

Table 1: Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityComments
Water100HighMay be a poor solvent unless the compound is in salt form. Good as an anti-solvent.
Ethanol78PolarOften a good choice for moderately polar compounds.
Methanol65PolarSimilar to ethanol, but more polar. May be too strong a solvent.
Ethyl Acetate77MediumA versatile solvent, often used in combination with hexanes.
Acetonitrile82Polar AproticCan be effective for many nitrogen-containing compounds.
Toluene111Non-polarUnlikely to be a good single solvent, but could be used in a two-solvent system.

Q3: Which analytical techniques are best for confirming the purity of my final product? A3: A combination of techniques is required to definitively assess purity according to regulatory guidelines.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis.[5] A reversed-phase method (e.g., C18 column) with a UV detector is standard. It can separate and quantify impurities with high precision.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the main component and can detect impurities if they are present at levels of ~1% or higher.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it confirms the molecular weight of your compound and can help identify the structures of unknown impurities.

Part 3: Experimental Workflows & Protocols

Workflow for Purification Method Selection

The choice between recrystallization and chromatography depends on the purity and complexity of the crude material. This decision tree illustrates a logical approach.

PurificationWorkflow start Crude Product assess Assess Crude Purity (TLC / 1H NMR) start->assess decision Purity Assessment assess->decision recrystallize Recrystallization decision->recrystallize  High Purity (Few spots on TLC) chromatography Column Chromatography decision->chromatography Low Purity / Complex Mixture (Multiple close spots on TLC)   check_purity1 Check Purity (>95%?) recrystallize->check_purity1 check_purity2 Check Purity (>98%?) chromatography->check_purity2 check_purity1->chromatography No final_product Pure Product check_purity1->final_product Yes check_purity2->recrystallize No, but cleaner check_purity2->final_product Yes

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Standard Recrystallization Procedure

This protocol provides a general method for purifying solids.

  • Solvent Selection: Following the procedure in FAQ Q2, identify a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used, or if insoluble impurities are present, perform a hot filtration as described in Troubleshooting Question 1.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath or a refrigerator (2-8°C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities with different polarities.

  • TLC Analysis: Develop a solvent system (mobile phase) using TLC that gives your target compound an Rf value of approximately 0.25-0.35 and separates it well from impurities. Remember to add 0.5-1% acetic acid to the eluent to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a uniform, crack-free bed.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM/MeOH. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Apply the sample carefully to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to move more polar compounds off the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[2]

References

  • 2-(5-METHOXY-2-OXOINDOLIN-3-YL)ACETIC ACID. 2a biotech. Available from: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. Available from: [Link]

  • Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Asian Publication Corporation. Available from: [Link]

  • Problems with Fischer indole synthesis. Reddit. Available from: [Link]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. Available from: [Link]

  • Process of preparing purified aqueous indole solution. Google Patents.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. PharmaTutor. Available from: [Link]

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. Available from: [Link]

  • Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. ResearchGate. Available from: [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. American Pharmaceutical Review. Available from: [Link]

  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. MDPI. Available from: [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Available from: [Link]

  • N-(2-(3-hydroxy-5-methoxy-2-oxoindolin-3-yl)ethyl)acetamide. Veeprho. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Oxindole-3-acetic acid. PubChem. Available from: [Link]

  • Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity. Google Patents.
  • Indole-3-acetic Acid. Organic Syntheses. Available from: [Link]

  • Showing Compound Oxindole-3-acetic acid (FDB014206). FooDB. Available from: [Link]

  • The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Walsh Medical Media. Available from: [Link]

  • Indole-3-acetic Acid. Wikipedia. Available from: [Link]

  • Impurities Application Notebook. Waters. Available from: [Link]

  • 2-oxindole-3-acetic acid (CHEBI:133221). EMBL-EBI. Available from: [Link]

  • 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid , Package: 50mg , Laibo Chem. Orion Cientific. Available from: [Link]

  • Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. ResearchGate. Available from: [Link]

  • 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in. Acta Dermato-Venereologica. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 5-Methoxy-1H-indole-2,3-dione Condensation Reactions

Welcome to the comprehensive technical support guide for optimizing condensation reactions involving 5-methoxy-1H-indole-2,3-dione (5-methoxyisatin). This resource is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for optimizing condensation reactions involving 5-methoxy-1H-indole-2,3-dione (5-methoxyisatin). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and streamline the synthesis of a diverse range of heterocyclic compounds derived from this versatile starting material. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and quantitative data to support your research endeavors.

I. General Considerations and Key Challenges

Condensation reactions of 5-methoxyisatin are pivotal in the synthesis of a multitude of biologically active molecules. However, the reactivity of the C3-carbonyl group, coupled with the electron-donating nature of the methoxy group, can present several challenges. These include, but are not limited to, low product yields, the formation of unwanted side products, and difficulties in product isolation and purification. A systematic approach to optimizing reaction conditions is therefore crucial for a successful synthesis.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the condensation reactions of 5-methoxyisatin in a question-and-answer format, providing practical solutions and the underlying scientific rationale.

A. Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation of 5-methoxyisatin with active methylene compounds is a widely used method for the synthesis of 3-substituted-2-oxindoles.

Q1: My Knoevenagel condensation is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Knoevenagel condensations of 5-methoxyisatin can often be attributed to several factors. A logical troubleshooting workflow can help identify the root cause.

Caption: Troubleshooting workflow for low yields in Knoevenagel condensations.

Q2: I am observing significant amounts of a dark, tar-like substance in my reaction mixture. What is the cause and how can I prevent it?

A2: The formation of dark, insoluble materials is often due to the self-condensation of 5-methoxyisatin or the active methylene compound, or polymerization of the product, especially under harsh reaction conditions.[1]

  • Excessively Strong Base: Using a strong base can lead to undesired side reactions. It is advisable to use a weak base such as piperidine or pyridine.[2]

  • High Temperatures: Elevated temperatures can promote polymerization. Running the reaction at a lower temperature for a longer duration might be beneficial.

  • Order of Addition: Adding the catalyst to the mixture of 5-methoxyisatin and the active methylene compound at room temperature before heating can sometimes mitigate side reactions.

Q3: The purification of my Knoevenagel product is challenging. Are there any general tips?

A3: Purification can indeed be a hurdle. Here are a few strategies:

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. Ethanol, or a mixture of ethanol and water, is often a good starting point.[2]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative. A gradient elution with a mixture of hexane and ethyl acetate is a common choice.

  • Washing: If the product precipitates from the reaction mixture, washing the crude solid with a cold solvent in which the impurities are soluble can significantly improve purity before further purification steps.

Table 1: Optimization of Knoevenagel Condensation of 5-Methoxyisatin with Malononitrile

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Piperidine (10)EthanolReflux285Synthesized from data in[3]
2Pyridine (20)DMF80378Synthesized from data in[2][4]
3L-proline (15)Water60492Synthesized from data in[2][4]
4NoneWater100665Synthesized from data in[5]
B. Schiff Base Formation with Primary Amines

The reaction of the C3-carbonyl of 5-methoxyisatin with primary amines to form Schiff bases (imines) is a fundamental transformation.

Q1: My Schiff base formation is slow and incomplete. How can I drive the reaction to completion?

A1: Incomplete conversion is a common issue. The formation of the imine is a reversible reaction, and the removal of the water byproduct is key to shifting the equilibrium towards the product.[6]

  • Acid Catalysis: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbon more electrophilic.[6] However, using too much acid can protonate the amine, rendering it non-nucleophilic.

  • Dehydration: Employing a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a highly effective method for removing water and driving the reaction to completion.

  • Temperature: Increasing the reaction temperature will generally increase the rate of reaction.

Q2: I am getting a complex mixture of products instead of my desired Schiff base. What are the likely side reactions?

A2: Side reactions can complicate the product profile. One common side reaction is the formation of a bis-Schiff base if a diamine is used. With sensitive substrates, decomposition of the starting material or product can occur under prolonged heating or harsh acidic conditions. Careful monitoring of the reaction by TLC is crucial to determine the optimal reaction time and temperature to minimize byproduct formation.

Table 2: Solvent and Catalyst Effects on Schiff Base Formation from 5-Methoxyisatin and Aniline

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic Acid (cat.)EthanolReflux488Synthesized from data in[7]
2NoneToluene (Dean-Stark)Reflux692Synthesized from data in[6]
3Acetic Acid (cat.)Acetic Acid100285Synthesized from data in[8]
4NoneMethanolReflux875Synthesized from data in[9]
C. Pfitzinger Reaction with Carbonyl Compounds

The Pfitzinger reaction allows for the synthesis of quinoline-4-carboxylic acids from 5-methoxyisatin and an enolizable carbonyl compound in the presence of a base.

Q1: My Pfitzinger reaction is producing a low yield of the desired quinoline-4-carboxylic acid. How can I optimize this?

A1: The Pfitzinger reaction is sensitive to reaction conditions, and optimization is often necessary.

  • Base Concentration: A strong base, such as potassium hydroxide, is required to hydrolyze the amide bond of the isatin.[10] The concentration of the base can significantly impact the reaction rate and yield. An excess of base is typically used.

  • Temperature and Reaction Time: These reactions often require elevated temperatures and prolonged reaction times. Monitoring the reaction by TLC is essential to determine the optimal conditions.

  • Carbonyl Component: The nature of the carbonyl compound is crucial. Ketones with two alpha-hydrogens can sometimes lead to mixtures of products. Using a slight excess of the carbonyl compound can help drive the reaction to completion.

Q2: I am observing a significant amount of unreacted 5-methoxyisatin in my crude product. What could be the reason?

A2: Incomplete consumption of the starting isatin can be due to several factors:

  • Insufficient Base: The initial ring opening of the isatin is a critical step and requires a sufficient amount of a strong base.

  • Reaction Time: The reaction may not have been allowed to proceed for a long enough duration.

  • Temperature: The reaction may require a higher temperature to achieve full conversion.

Q3: The workup of my Pfitzinger reaction is problematic, and I am losing a lot of product. Any suggestions?

A3: The workup typically involves acidification to precipitate the carboxylic acid product.

  • pH Control: Careful adjustment of the pH is crucial. The product is soluble in the basic reaction mixture and will precipitate upon acidification. Acidifying to a pH of around 4-5 is generally effective.

  • Isolation: After acidification, the product may precipitate immediately or require cooling in an ice bath. The solid can then be collected by vacuum filtration.

  • Purification: Recrystallization from a suitable solvent, such as ethanol or acetic acid, is a common method for purifying the crude product.[11]

III. Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the key condensation reactions of 5-methoxyisatin.

Protocol 1: Knoevenagel Condensation of 5-Methoxyisatin with Malononitrile

Knoevenagel_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Add 5-methoxyisatin (1 mmol), malononitrile (1.1 mmol), and ethanol (10 mL) to a round-bottom flask. B 2. Add piperidine (0.1 mmol) to the mixture. A->B C 3. Reflux the mixture with stirring. B->C D 4. Monitor the reaction progress by TLC. C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Collect the precipitated solid by vacuum filtration. E->F G 7. Wash the solid with cold ethanol. F->G H 8. Recrystallize the crude product from ethanol. G->H

Caption: Experimental workflow for the Knoevenagel condensation.

Protocol 2: Synthesis of a Schiff Base from 5-Methoxyisatin and Aniline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxyisatin (1 mmol) and aniline (1.05 mmol) in absolute ethanol (15 mL).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the disappearance of the starting materials by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.[8]

Protocol 3: Pfitzinger Reaction of 5-Methoxyisatin with Acetone
  • Base Solution: In a round-bottom flask, dissolve potassium hydroxide (3 mmol) in a mixture of water (5 mL) and ethanol (10 mL).

  • Isatin Ring Opening: Add 5-methoxyisatin (1 mmol) to the basic solution and stir at room temperature for 30 minutes. The color of the solution should change, indicating the formation of the isatinate salt.

  • Carbonyl Addition: Add acetone (1.5 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water (20 mL). Acidify the solution to pH 4-5 with dilute hydrochloric acid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or acetic acid.[1]

IV. Mechanistic Insights

A fundamental understanding of the reaction mechanisms is crucial for effective troubleshooting and optimization.

A. Knoevenagel Condensation Mechanism

The base-catalyzed Knoevenagel condensation proceeds through the following key steps:

Knoevenagel_Mechanism Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Base Aldol Adduct Aldol Adduct Carbanion->Aldol Adduct + 5-Methoxyisatin Product Product Aldol Adduct->Product - H2O

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

The base deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic C3-carbonyl of 5-methoxyisatin to form an aldol-type addition product, which subsequently undergoes dehydration to yield the final α,β-unsaturated product.[12]

B. Schiff Base Formation Mechanism

The acid-catalyzed formation of a Schiff base involves two main stages:

  • Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the protonated C3-carbonyl of 5-methoxyisatin to form a carbinolamine intermediate.[6]

  • Dehydration: The carbinolamine is then protonated, and a molecule of water is eliminated to form the final imine product.[13]

C. Pfitzinger Reaction Mechanism

The Pfitzinger reaction is a more complex transformation:

  • Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond in 5-methoxyisatin to form an amino phenylglyoxylic acid derivative.[10]

  • Condensation: The amino group of this intermediate then condenses with the carbonyl group of the reacting ketone or aldehyde to form an imine.

  • Cyclization and Dehydration: The enolate of the ketone moiety then attacks the keto-acid carbonyl group in an intramolecular aldol-type condensation, followed by dehydration to form the aromatic quinoline ring.[10]

V. References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.

  • Scribd. (n.d.). The Pfitzinger Reaction. (Review). [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). [Link]

  • Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). [Link]

  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • European Journal of Chemistry. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • OUCI. (n.d.). The Knoevenagel reaction of isatins with malononitrile or ethyl cyanoacetate catalyzed by SBA-15 silica-supported Schiff base in aqueous medium. [Link]

  • Acta Scientific. (2025). Overview of Schiff Bases of Isatin Derivatives. [Link]

  • ResearchGate. (n.d.). Mechanism and Free Energy Profile of Base-Catalyzed Knoevenagel Condensation Reaction. [Link]

  • PeerJ. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. [Link]

  • SciSpace. (n.d.). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link]

  • Semantic Scholar. (n.d.). Condensations of Isatin with Acetone by the Knoevenagel Method1. [Link]

  • SciSpace. (n.d.). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica. [Link]

  • Chad's Blog. (2021). Building diagrams using graphviz. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2022). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. [Link]

  • Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. (n.d.). [Link]

  • ResearchGate. (n.d.). "On Water" Knoevenagel Condensation of Isatins with Malononitrile. [Link]

  • Graphviz. (2015). Drawing graphs with dot. [Link]

  • YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, and analgesic activity of novel Schiff base of isatin derivatives. [Link]

  • ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines.... [Link]

  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Link]

  • Scribd. (n.d.). Green Synthesis of Schiff Bases. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. [Link]

  • Indian Academy of Sciences. (n.d.). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. [Link]

Sources

Optimization

Stability and storage conditions for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (CAS No: 885272-25-3). It addresses common questions...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (CAS No: 885272-25-3). It addresses common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid?

A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] It is crucial to protect it from moisture and air.

Q2: How should I prepare stock solutions of this compound?

A2: Due to the limited information on the solubility of this specific compound, it is recommended to start with common polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), where related oxindole derivatives show good solubility.[2][3] For biological assays, it is advisable to prepare a concentrated stock solution in 100% DMSO and then dilute it in the aqueous buffer of choice, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: What is the recommended storage condition for solutions of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid?

A3: For long-term stability, it is best to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Based on data for structurally similar compounds, solutions stored at -80°C can be stable for up to six months, while those at -20°C may be stable for up to one month.[4]

Q4: Is this compound sensitive to light?

A4: Many indole and oxindole derivatives exhibit sensitivity to light.[4] Therefore, it is prudent to store both the solid compound and its solutions in amber vials or containers wrapped in foil to protect them from light.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

Issue 1: Compound Precipitation in Aqueous Buffer
  • Observation: Upon diluting the DMSO stock solution into an aqueous buffer, the compound precipitates out of solution.

  • Potential Cause: The aqueous solubility of the compound is low, and the final concentration in the buffer exceeds its solubility limit.

  • Solutions:

    • Decrease Final Concentration: Attempt to use a lower final concentration of the compound in your assay.

    • Optimize Co-solvent Concentration: While keeping the final DMSO concentration as low as possible, you might test if a slightly higher concentration (e.g., up to 1%) improves solubility without affecting the experimental system.

    • pH Adjustment: The solubility of compounds with a carboxylic acid moiety can be pH-dependent. Increasing the pH of the buffer might deprotonate the carboxylic acid, potentially increasing its aqueous solubility. However, ensure the pH is compatible with your experimental setup.

    • Use of Solubilizing Agents: For in vitro studies, consider the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-disruptive concentrations. For in vivo applications, formulation with excipients such as cyclodextrins could be explored.

Issue 2: Color Change of the Compound or Solution
  • Observation: The solid compound or its solution develops a yellowish or brownish tint over time.

  • Potential Cause: This may indicate degradation, possibly due to oxidation or exposure to light. The oxindole core can be susceptible to oxidative degradation.

  • Preventative Measures & Solutions:

    • Inert Gas Overlay: When storing solutions, especially for longer periods, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Strict Light Protection: Ensure the compound and its solutions are always protected from light.

    • Purity Check: If degradation is suspected, it is advisable to check the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Issue 3: Inconsistent Experimental Results
  • Observation: There is significant variability in the results obtained from biological assays.

  • Potential Causes & Solutions:

    • Solution Instability: Prepare fresh dilutions from a frozen stock solution for each experiment to minimize degradation in aqueous buffers. Do not store the compound in aqueous solutions for extended periods.

    • Tautomerization: Oxindole compounds can exist in tautomeric forms, with the ketonic form generally being the most stable. While less likely to cause rapid inconsistency, ensure that the compound has been fully dissolved and equilibrated in the solvent before use.

    • Adsorption to Plastics: Highly hydrophobic compounds can sometimes adsorb to the surface of plastic labware. If this is a concern, consider using low-adhesion microplates or glass vials.

Stability and Handling Summary

ParameterRecommendationRationale
Solid Storage 2-8°C, sealed, dry, protected from light[1]Prevents hydrolysis, oxidation, and photodegradation.
Solution Storage Aliquot and store at -20°C (short-term) or -80°C (long-term)[4]Minimizes freeze-thaw cycles and slows degradation.
Recommended Solvents DMSO, DMF for stock solutions[2][3]Good solubility for many oxindole derivatives.
Handling Use in a well-ventilated area, wear appropriate PPE (gloves, safety glasses)[1]Based on hazard statements for skin, eye, and respiratory irritation.

Experimental Protocols

Protocol for Assessing Compound Stability (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a suitable analytical method, such as RP-HPLC with UV detection, to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Visualizations

G Workflow for Handling and Storage cluster_solid Solid Compound cluster_solution Solution Preparation & Storage receive Receive Compound store_solid Store at 2-8°C Sealed, Dry, Dark receive->store_solid weigh Weigh for Use store_solid->weigh dissolve Dissolve in DMSO (or other suitable solvent) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store at -20°C or -80°C Protected from Light aliquot->store_solution use Use in Experiment store_solution->use

Caption: Decision workflow for proper handling and storage.

G Potential Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis hydrolyzed Ring-Opened Products hydrolysis->hydrolyzed oxidized Oxidized Oxindole oxidation->oxidized decarboxylated Decarboxylated Product photolysis->decarboxylated

Caption: Potential degradation pathways under stress conditions.

References

  • Dutka, M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2017. [Link]

  • Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 2014. [Link]

  • Serdaroğlu, G., et al. In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. Journal of Chemistry, 2023. [Link]

  • MedCrave. Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 2016. [Link]

  • The Pharmaceutical and Chemical Journal. Comparison of Analytical Parameters Required for Validation Forced Degradation Studies. 2024. [Link]

  • Khetmalis, Y. M., et al. Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 2021. [Link]

  • Journal of the Chemical Society D. The 5-methoxylation of oxindole derivatives. [Link]

  • National Center for Biotechnology Information. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. Scientific Reports, 2022. [Link]

Sources

Troubleshooting

Technical Support Hub: Scaling Up the Synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

Welcome to the technical support center for the synthesis and scale-up of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, from bench-scale experiments to larger-scale production. Here, we consolidate field-proven insights, troubleshoot common issues, and provide a robust procedural framework to ensure success.

Overview of the Synthesis

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is a key intermediate in pharmaceutical development. Its synthesis typically involves a multi-step process starting from 5-methoxyoxindole. The core of the synthesis is the alkylation of the 5-methoxyoxindole at the C3 position, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. While conceptually straightforward, this process presents several challenges, especially during scale-up, including regioselectivity, impurity formation, and purification difficulties.

The most common synthetic route proceeds as follows:

  • Alkylation: 5-methoxyoxindole is reacted with an alkylating agent, typically ethyl chloroacetate, in the presence of a base to form ethyl 2-(5-methoxy-2-oxoindolin-3-yl)acetate.

  • Hydrolysis: The resulting ester is then hydrolyzed, usually under basic conditions, to yield the target molecule, 2-(5-methoxy-2-oxoindolin-3-yl)acetic acid.

This guide will focus on troubleshooting and optimizing this widely-used pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis? A1: The C-alkylation of the 5-methoxyoxindole (Step 1) is the most critical. The oxindole anion is an ambident nucleophile, meaning it can react at the C3 carbon (desired) or the N1 nitrogen (undesired N-alkylation) or O-alkylation. Controlling the reaction conditions to favor C-alkylation is paramount for achieving a high yield and simplifying purification.

Q2: Which base is best for the alkylation step? A2: The choice of base is crucial for directing the alkylation. Strong, non-nucleophilic bases like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF are commonly used to generate the C3-enolate selectively.[1] Weaker bases like potassium carbonate (K2CO3) in acetone can also be used, often with a catalyst like potassium iodide (KI) to enhance the reaction rate, but may lead to a mix of N- and C-alkylation products.[1]

Q3: My final product is difficult to purify. What are the likely impurities? A3: The most common impurities are the unhydrolyzed ester precursor and the N-alkylated isomer.[2] If the hydrolysis (Step 2) is incomplete, the ester will remain. The N-alkylated byproduct, formed during Step 1, will also be carried through the synthesis. Both are structurally similar to the product, making purification by simple recrystallization challenging. The presence of multiple impurities often results in a broad melting point and low yield.[2]

Q4: What analytical techniques are recommended for monitoring the reaction? A4: Thin-Layer Chromatography (TLC) is indispensable for real-time reaction monitoring. For purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) is the method of choice. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Actions & Explanations
Low Yield in Alkylation Step (TLC shows significant starting material) 1. Insufficient Base: The base may not be strong enough or used in insufficient quantity to fully deprotonate the oxindole. 2. Inactive Alkylating Agent: Ethyl chloroacetate can degrade over time. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Optimize Base: Switch to a stronger base like NaH. Ensure it is fresh and used in at least 1.1 equivalents. If using K2CO3, ensure it is finely powdered and thoroughly dried.[1] 2. Verify Reagents: Use a fresh bottle of ethyl chloroacetate or distill it before use. Consider using the more reactive ethyl bromoacetate.[1] 3. Adjust Temperature: While monitoring with TLC, gently warm the reaction. For NaH/DMF, room temperature is often sufficient. For K2CO3/acetone, reflux may be necessary.[1]
Mixture of C- and N-Alkylated Products Observed (TLC/NMR) 1. Incorrect Base/Solvent System: Weaker bases or protic solvents can favor N-alkylation. 2. Reaction Temperature Too High: Higher temperatures can sometimes reduce selectivity.1. Change Conditions: The combination of NaH in DMF or THF strongly favors C-alkylation.[1] This is because the sodium cation coordinates with the oxygen of the enolate, increasing the nucleophilicity of the C3 carbon. 2. Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor carefully.
Incomplete Hydrolysis (TLC/HPLC shows residual ester) 1. Insufficient Hydrolysis Time/Temperature: The saponification reaction has not gone to completion. 2. Insufficient Base: Not enough NaOH or LiOH was used to drive the reaction forward. 3. Poor Solubility: The ester may not be fully dissolved in the reaction medium.1. Extend Reaction: Increase the reflux time and monitor by TLC until the ester spot disappears.[2] 2. Increase Base: Use a larger excess of the base (e.g., 2-3 equivalents). 3. Add Co-solvent: Adding a co-solvent like THF or methanol can improve the solubility of the ester and facilitate hydrolysis.[2]
Final Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Even small amounts of impurities (unreacted ester, N-alkylated isomer, salts) can inhibit crystallization. 2. Residual Solvent: Trapped solvent can lower the melting point.1. Improve Purification: If direct crystallization fails, use column chromatography to separate the product from impurities. After chromatography, attempt crystallization again. Carefully controlling the pH during the acidic workup is crucial to ensure the product precipitates cleanly.[2] 2. Dry Thoroughly: Dry the product under high vacuum for an extended period, possibly with gentle heating.
Visual Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low yield, a common issue in this synthesis.

G start Low Yield Observed check_alkylation Check TLC of Alkylation Step start->check_alkylation check_hydrolysis Check TLC of Hydrolysis Step start->check_hydrolysis alkylation_incomplete Incomplete Conversion check_alkylation->alkylation_incomplete alkylation_side_products Side Products (e.g., N-alkylation) check_alkylation->alkylation_side_products hydrolysis_incomplete Residual Ester Detected check_hydrolysis->hydrolysis_incomplete action_base Action: - Use stronger base (NaH) - Increase base equivalents - Add KI catalyst alkylation_incomplete->action_base action_reagent Action: - Use fresh/distilled ethyl chloroacetate - Switch to ethyl bromoacetate alkylation_incomplete->action_reagent action_conditions Action: - Switch to NaH in DMF/THF - Lower reaction temperature alkylation_side_products->action_conditions action_hydrolysis_time Action: - Extend reaction time/increase temp hydrolysis_incomplete->action_hydrolysis_time action_hydrolysis_base Action: - Increase base equivalents hydrolysis_incomplete->action_hydrolysis_base action_hydrolysis_solvent Action: - Add co-solvent (THF/MeOH) hydrolysis_incomplete->action_hydrolysis_solvent

Caption: Troubleshooting Decision Tree for Low Yield.

Protocol Corner: Reference Synthesis

This protocol is provided as a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.

Step 1: Synthesis of Ethyl 2-(5-methoxy-2-oxoindolin-3-yl)acetate
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dry N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise with careful stirring.

  • Oxindole Addition: Dissolve 5-methoxyoxindole (1.0 eq.) in a minimal amount of dry DMF and add it dropwise to the NaH suspension at 0 °C.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour. The formation of the sodium enolate is usually indicated by a color change and cessation of hydrogen evolution.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl chloroacetate (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the starting material is consumed, cautiously quench the reaction by pouring it into ice-cold water. Acidify the aqueous solution to pH ~5-6 with dilute HCl.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid
  • Setup: Dissolve the crude ester from Step 1 in a mixture of methanol or ethanol and water.

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.5 eq.) and heat the mixture to reflux.

  • Reaction: Monitor the reaction by TLC until the ester spot has completely disappeared (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify with concentrated HCl to pH ~2-3. A precipitate should form.

  • Isolation: Stir the cold suspension for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and then a small amount of cold diethyl ether to remove any remaining organic impurities. Dry the solid under vacuum to afford the final product.

Scale-Up Considerations

Transitioning from the bench to a larger scale introduces new challenges that must be proactively managed.

Parameter Bench-Scale (Grams) Scale-Up (Kilograms) Key Considerations & Rationale
Reagent Addition Manual, dropwise addition is sufficient.Use of an addition funnel or pump is required for controlled, slow addition.Heat Management: The alkylation reaction is exothermic. Slow addition is critical on a large scale to control the internal temperature and prevent runaway reactions or the formation of side products.
Mixing Magnetic stirring is usually adequate.Mechanical overhead stirring is mandatory.Homogeneity: Efficient stirring is needed to maintain a homogenous suspension of NaH and ensure consistent heat distribution throughout the large reaction volume. Poor mixing can lead to localized "hot spots" and reduced yield/purity.
Temperature Control Ice baths provide effective cooling.A reactor with a cooling jacket and a reliable temperature probe is essential.Safety & Selectivity: Precise temperature control is crucial for safety (especially with NaH) and for maintaining the selectivity of the C-alkylation.
Workup & Quench Pouring into a beaker of ice water.Reverse addition: slowly pumping the reaction mixture into a large, well-stirred vessel of quench solution (ice water).Safety: Quenching a large amount of unreacted NaH is highly hazardous. Reverse addition ensures that the reactive species is always in a large excess of the quenching agent, controlling the rate of gas evolution and heat generation.
Product Isolation Laboratory vacuum filtration.Use of a Nutsche filter or centrifuge.Efficiency & Safety: These methods are more efficient for separating large quantities of solid from liquid and minimize operator exposure to solvents.
Drying Vacuum oven or desiccator.Vacuum tray dryer or rotary cone dryer.Consistency & Time: Large-scale drying equipment ensures that the entire batch is dried uniformly and efficiently, which is critical for meeting product specifications and stability.
Process Safety Workflow

G start Scale-Up Process Initiation pha Perform Process Hazard Analysis (PHA) start->pha reagent_handling Reagent Handling (NaH, Chloroacetate) pha->reagent_handling reaction_control Reaction Control (Exotherm, Gas Evolution) pha->reaction_control workup_safety Workup & Quench (H₂ Gas, pH adjustment) pha->workup_safety isolation Isolation & Drying (Dust Explosion, Solvent Vapor) pha->isolation mitigation Develop Mitigation Strategies (e.g., Controlled Dosing, Emergency Quench, PPE) reagent_handling->mitigation reaction_control->mitigation workup_safety->mitigation isolation->mitigation end Safe Operating Procedure (SOP) Established mitigation->end Implement & Document

Caption: Key Stages of a Process Safety Review for Scale-Up.

References

  • Benchchem. The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles.
  • ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?.
  • Benchchem. Technical Support Center: Synthesis of 5-Methoxyindoles.
  • Wikipedia. Fischer indole synthesis.
  • National Center for Biotechnology Information. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • Beilstein Journals. A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids.
  • Benchchem. Technical Support Center: Strategies for Overcoming Low Yield in Complex Indole Alkaloid Synthesis.
  • Sigma-Aldrich. 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.
  • Benchchem. Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis.

Sources

Optimization

Avoiding decarboxylation during isatin condensation reactions

Welcome to the Technical Support Center for Isatin Condensation Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize isatin as a key building block. Our go...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isatin Condensation Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize isatin as a key building block. Our goal is to provide in-depth, experience-driven advice to help you overcome common challenges, with a particular focus on preventing undesirable side reactions like decarboxylation that can compromise yield and purity.

This is not a rigid manual but a dynamic resource built on established chemical principles and field-tested insights. We will explore the "why" behind experimental choices, offering a clear path to robust and reproducible results.

Part 1: Understanding the Core Challenge - The Lability of the Isatin Core

Isatin (1H-indole-2,3-dione) is a remarkably versatile scaffold, but its inherent reactivity, particularly under basic conditions, presents a significant challenge. The lactam ring is susceptible to hydrolysis, especially at elevated temperatures. This ring-opening is a necessary first step in reactions like the Pfitzinger synthesis of quinoline-4-carboxylic acids. However, the resulting isatinate (a keto-acid intermediate) can be unstable.[1][2]

Under harsh conditions—strong bases, high heat—this intermediate can undergo further degradation, including decarboxylation, leading to a cascade of side products and the formation of intractable tars.[3][4] Avoiding premature decarboxylation is therefore synonymous with maintaining the integrity of your reacting species and maximizing the yield of your desired product.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during isatin condensation reactions, providing explanations and actionable solutions.

Question 1: My Pfitzinger reaction is producing very low yields and a lot of dark, tarry byproduct. What's going wrong?

This is a classic problem in Pfitzinger condensations and is often a direct result of uncontrolled side reactions stemming from harsh conditions.[3][4]

  • Root Cause Analysis: When isatin, a carbonyl compound, and a strong base are mixed together and heated, multiple competing reactions can occur. The base can promote self-condensation of the carbonyl reactant (an aldol reaction) or degradation of the isatinate intermediate before it has a chance to condense. High temperatures accelerate these undesired pathways.[3][4]

  • Troubleshooting Protocol:

    • Sequential Reactant Addition: This is the most critical adjustment. Do not mix all reactants at once. First, dissolve the isatin in the basic solution (e.g., 33% KOH in ethanol) at room temperature. Stir until the color changes from orange/red to a pale yellow or light brown, which indicates the complete formation of the potassium isatinate.[1][3] This pre-formation of the intermediate in a controlled manner prevents isatin from degrading.

    • Controlled Addition of Carbonyl: Once the isatin ring is opened, then add the carbonyl compound (ketone or aldehyde) to the solution, often dropwise.[1]

    • Temperature Management: Avoid excessive heat. Maintain the minimum temperature required for the reaction to proceed at a reasonable rate. For many substrates, a gentle reflux is sufficient.[1] If tarring persists, consider running the reaction at a lower temperature for a longer duration.[3]

    • Optimize Stoichiometry: Use a slight excess of the carbonyl compound to ensure all the isatinate reacts, which can simplify purification later.[3]

Question 2: I'm performing a Knoevenagel condensation with an active methylene compound, but the reaction is sluggish or requires harsh conditions that lead to byproducts. How can I improve this?

While the Knoevenagel condensation is generally more forgiving than the Pfitzinger, forcing the reaction with strong bases or high heat can still cause problems. Modern approaches have moved towards milder, more efficient methods.

  • Root Cause Analysis: The C3-carbonyl of isatin is electrophilic, but strong bases can deprotonate the isatin N-H, altering its reactivity. Furthermore, some active methylene compounds can undergo side reactions under strongly basic conditions.

  • Troubleshooting Protocol:

    • Catalyst-Free & Mild Conditions: Many Knoevenagel condensations of isatin can be achieved without a strong base. For instance, simply refluxing isatin and malononitrile in an eco-friendly solvent mixture like ethanol/water can give high yields in minutes.[5]

    • Use of Mild Catalysts: If a catalyst is needed, opt for a mild one. Sulfonic acid-functionalized silica (SBA-Pr-SO3H) in an aqueous medium has been shown to be highly effective and recyclable.[5][6]

    • Solvent Choice: The choice of solvent can be critical. For catalyst-free aldol condensations, using DMF with 4 Å molecular sieves has been reported to provide excellent yields under mild conditions.[7][8] The molecular sieves act as a dehydrating agent, driving the equilibrium towards the product.

Question 3: My final product, a quinoline-4-carboxylic acid from a Pfitzinger reaction, seems to be decarboxylating during workup or purification. How do I prevent this?

While the goal of this guide is to prevent premature decarboxylation, it's also important to control the desired decarboxylation of the final product if the quinoline is the target, not the carboxylic acid. Conversely, if the carboxylic acid is the desired product, you must avoid conditions that promote its loss.

  • Root Cause Analysis: Quinoline-4-carboxylic acids can decarboxylate upon heating, especially in the presence of acid or in certain solvents. This is a known subsequent reaction.

  • Troubleshooting Protocol:

    • Controlled Acidification: During the workup of a Pfitzinger reaction, the product is precipitated by acidifying the basic solution. Perform this step slowly, with vigorous stirring, in an ice bath to dissipate heat and avoid localized high acidity, which can promote decarboxylation.[3]

    • Purification Method: If the carboxylic acid is sensitive, avoid purification methods that require high heat, such as distillation. Recrystallization from a suitable solvent at the lowest effective temperature is preferred.

    • pH Control: Maintain the pH of solutions containing the carboxylic acid product within a range that ensures its stability.

Part 3: Experimental Protocols & Methodologies

These protocols are designed to minimize side reactions, including decarboxylation, by employing controlled conditions.

Protocol 1: High-Yield Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol utilizes sequential addition to prevent the degradation of isatin.

  • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Caution: This process is exothermic; cool the flask as needed.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will change from orange to a pale yellow.[1] Stir at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[1]

  • Addition of Carbonyl Compound: Add 4.1 mL of acetophenone dropwise to the reaction mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]

  • Workup and Isolation:

    • Cool the reaction to room temperature and remove the ethanol using a rotary evaporator.

    • Dilute the residue with water and wash with diethyl ether to remove unreacted acetophenone.

    • Carefully acidify the aqueous layer with dilute hydrochloric acid in an ice bath until the product fully precipitates.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 2: Catalyst-Free Knoevenagel Condensation of Isatin with Malononitrile

This protocol exemplifies a mild, environmentally friendly approach.[5]

  • Reactant Setup: In a 100 mL round-bottom flask, add isatin (10 mmol) and malononitrile (11 mmol).

  • Solvent Addition: Add 50 mL of a 3:7 (v/v) ethanol:water solvent mixture.

  • Reaction: Heat the mixture to reflux with stirring for 5-10 minutes. The reaction is typically very fast. Monitor by TLC for the disappearance of isatin.

  • Isolation:

    • Cool the reaction mixture in an ice bath. The product will precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product. This method often yields a product of high purity without the need for column chromatography.

Part 4: Visualizing the Chemistry

Diagrams help clarify the complex processes involved in isatin reactions.

Diagram 1: Pfitzinger Reaction Mechanism

This diagram shows the key steps, including the crucial initial ring-opening of isatin.

Pfitzinger_Mechanism Isatin Isatin Isatinate Isatinate Intermediate (Keto-acid) Isatin->Isatinate Ring Opening Base Base (e.g., KOH) Imine Imine (Schiff Base) Isatinate->Imine Condensation Carbonyl Carbonyl Compound (R-CO-CH3) Enamine Enamine Tautomer Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Cyclization & Dehydration Troubleshooting_Workflow Start Problem: Low Yield / Tar Formation CheckAddition Were reactants added sequentially? (Isatin + Base first) Start->CheckAddition YesAddition Yes CheckAddition->YesAddition NoAddition No CheckAddition->NoAddition CheckTemp Was the reaction temperature too high? YesAddition->CheckTemp FixAddition Solution: Adopt Sequential Addition Protocol. Pre-form isatinate before adding carbonyl. NoAddition->FixAddition Success Problem Solved FixAddition->Success YesTemp Yes CheckTemp->YesTemp NoTemp No CheckTemp->NoTemp FixTemp Solution: Reduce reflux temperature. Consider longer reaction time at lower temp. YesTemp->FixTemp CheckPurity Are reactants high purity? NoTemp->CheckPurity FixTemp->Success YesPurity Yes CheckPurity->YesPurity NoPurity No CheckPurity->NoPurity YesPurity->Success FixPurity Solution: Purify starting materials. Use fresh reagents. NoPurity->FixPurity FixPurity->Success

Caption: A logical workflow for troubleshooting common Pfitzinger reaction issues.

Part 5: Summary Table of Recommended Conditions

This table provides a quick reference for optimizing your isatin condensation reactions to avoid degradation and decarboxylation.

Reaction TypeKey ChallengeRecommended BaseSolventTemperatureCritical Tip
Pfitzinger Tar formation, low yield, isatin degradationStrong base (e.g., 33% KOH)Ethanol, Ethanol/WaterRoom temp for ring opening, then gentle refluxSequential addition is crucial. Add isatin to base first. [1][3]
Knoevenagel Sluggish reaction, use of harsh conditionsCatalyst-free or mild acid/base (e.g., SBA-Pr-SO3H)Ethanol/Water, DMFRoom temp to gentle refluxAvoid strong bases; many reactions proceed with minimal or no catalyst. [5][6]
Aldol Self-condensation, low yieldCatalyst-free (with additive)DMF with 4 Å molecular sievesMild conditions (e.g., room temp to 50°C)Molecular sieves drive the reaction by removing water. [7]

References

  • Request PDF. (n.d.). Quick synthesis of isatin-derived knoevenagel adducts using only eco-friendly solvent. ResearchGate. [Link]

  • Request PDF. (2025, August 6). Reaction of isatin with alkylating agents with acidic methylenes. ResearchGate. [Link]

  • Chen, W., Liao, Y., Du, X., Zhang, X., & Yuan, W. (2009). Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive. Green Chemistry, 11(9), 1465. [Link]

  • Request PDF. (2025, August 5). Reaction of Isatins with Active Methylene Compounds on Neutral Alumina: Formation of Knoevenagel Condensates and Other Interesting Products. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction mechanism describing the hydrolysis of isatin. [Link]

  • Sciencemadness Discussion Board. (2024, December 10). The Pfitzinger Reaction. [Link]

  • Blanco, F., Garcia, P., Jones, G., & Yranzo, G. I. (2001). Reaction of isatin with alkylating agents with acidic methylenes. Arkivoc, 2001(10), 17-27. [Link]

  • Request PDF. (2025, August 5). Ecofriendly ketalization of isatin using heteropolycompounds as catalysts. ResearchGate. [Link]

  • Request PDF. (2025, August 6). Synthesis of isatins by the palladium-catalyzed intramolecular acylation of unactivated aryl C(sp2)-H bond. ResearchGate. [Link]

  • Yuliani, G. A., Irdalisa, I., & Fajri, C. A. (2023). Eco-Friendly Cu/NiO Nanoparticle Synthesis: Catalytic Potential in Isatin-based Chalcone Synthesis for Anticancer Activity. Rasayan Journal of Chemistry, 16(4), 2385-2392. [Link]

  • Request PDF. (2025, August 6). Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid and Other Oxindole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The oxindole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of natural products and pharmacologically active...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of natural products and pharmacologically active molecules.[1][2] Its structural simplicity and amenability to chemical modification have made it a "privileged scaffold" in the design of novel therapeutic agents.[1][2] This guide provides an in-depth comparison of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid with other notable oxindole derivatives, focusing on their performance as potential therapeutic agents, supported by experimental data. We will delve into the nuances of their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

The Central Compound: 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is an oxindole derivative characterized by a methoxy group at the 5-position of the indole ring and an acetic acid moiety at the 3-position. While extensive biological data on this specific molecule is emerging, its structural features suggest potential roles in anticancer and anti-inflammatory applications, areas where oxindole derivatives have shown considerable promise. A recent study has also explored its synthesis and potential in antiglaucoma activity.

The Comparators: Clinically-Approved and Investigational Oxindole Derivatives

To provide a comprehensive comparison, we will evaluate 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid against two clinically successful multi-kinase inhibitors, Sunitinib and Nintedanib , and discuss relevant structure-activity relationships (SAR) from other investigational oxindole derivatives.

  • Sunitinib (Sutent®): An oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3][4]

  • Nintedanib (Ofev®): A potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.

Mechanism of Action: A Tale of Kinase Inhibition

The primary mechanism of action for many biologically active oxindole derivatives, including Sunitinib and Nintedanib, is the inhibition of receptor tyrosine kinases (RTKs). These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, migration, and angiogenesis – processes that are often dysregulated in cancer.

Sunitinib exerts its anticancer effects by targeting multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[3][4] By simultaneously inhibiting these receptors, Sunitinib effectively cuts off the blood supply to tumors and directly inhibits the growth of cancer cells.[3]

Nintedanib also functions as a multi-kinase inhibitor, targeting VEGFR, fibroblast growth factor receptor (FGFR), and PDGFR.[5] Its therapeutic effect in cancer and fibrotic diseases stems from its ability to interfere with these key signaling pathways.

While the specific targets of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid are not yet fully elucidated, the presence of the oxindole core suggests a potential for kinase inhibition. The indole-3-acetic acid moiety itself has been shown to inhibit VEGFR-2 phosphorylation, a critical step in angiogenesis.[6][7]

Signaling Pathway Visualization

Kinase_Inhibition_Pathway cluster_0 Oxindole Derivatives cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR Inhibits PDGFR PDGFR Sunitinib->PDGFR Inhibits c-KIT c-KIT Sunitinib->c-KIT Inhibits Nintedanib Nintedanib Nintedanib->VEGFR Inhibits Nintedanib->PDGFR Inhibits FGFR FGFR Nintedanib->FGFR Inhibits 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid->VEGFR Potential Inhibition Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Cell Proliferation Cell Proliferation PDGFR->Cell Proliferation Promotes FGFR->Cell Proliferation Promotes Cell Survival Cell Survival c-KIT->Cell Survival Promotes

Caption: Mechanism of action for oxindole derivatives as kinase inhibitors.

Structure-Activity Relationship (SAR): The Impact of Substituents

The biological activity of oxindole derivatives is highly dependent on the nature and position of substituents on the oxindole ring.

The 5-Position: The 5-position of the oxindole ring is a critical site for modification. In many kinase inhibitors, this position interacts with a hydrophobic pocket in the ATP-binding site of the target kinase.

  • Methoxy Group: The presence of a methoxy group at the 5-position, as seen in 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, can significantly influence biological activity. The effect of a 5-methoxy group on kinase inhibitory activity is highly dependent on the substituent at the C3 position.[1] In some indole derivatives, a 5-methoxy group has been shown to be a recurring motif in potent serotonin receptor ligands.[8]

  • Halogens: Halogen substitutions at the C5 position are common in potent VEGFR-2 and PDGFRβ inhibitors like Sunitinib (which has a fluorine atom).[1]

  • Other Substituents: The introduction of hydroxyl (-OH) or sulfhydryl (-SH) groups at the C5 position has been shown to improve inhibitory activity against VEGFR-2 and PDGFRβ.[1]

The 3-Position: The substituent at the 3-position plays a crucial role in determining the biological activity and target selectivity of oxindole derivatives.

  • Acetic Acid Moiety: The acetic acid group in 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is a key feature. Indole-3-acetic acid and its derivatives have been shown to possess anti-inflammatory and anticancer properties.[4][9] Specifically, indole-3-acetic acid can be oxidized by peroxidases to form cytotoxic species, suggesting a potential pro-drug approach for cancer therapy.[9] The acids are generally more potent inhibitors of epidermal growth factor receptor tyrosine kinase activity than their corresponding esters.[10]

  • Alkenyl Groups: Many potent oxindole-based kinase inhibitors, such as Sunitinib and Nintedanib, feature a substituted alkenyl group at the 3-position. This group is crucial for orienting the molecule within the ATP-binding pocket of the kinase.

Comparative Performance: A Data-Driven Analysis

While direct comparative data for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is limited, we can infer its potential performance based on the activities of structurally related compounds.

Compound/Derivative ClassTarget(s)Key Biological ActivityIC50 Values (if available)Reference(s)
Sunitinib VEGFR, PDGFR, c-KIT, FLT3, RETAnticancer (RCC, GIST)Varies by kinase and cell line[3][4]
Nintedanib VEGFR, FGFR, PDGFRAnticancer (NSCLC), Antifibrotic (IPF)Varies by kinase and cell line[5]
Indole-3-acetic acid VEGFR-2Inhibition of VEGF-induced phosphorylationNot specified[6][7]
5-Halo-substituted oxindoles Various kinasesAnticancerIC50 values in the low micromolar range[11]
Oxindole-3-acetic acids EGFR Tyrosine KinaseEnzyme InhibitionVaries with side chain length[10]

Experimental Protocols: Methodologies for Evaluation

The evaluation of oxindole derivatives as potential therapeutic agents involves a battery of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a compound against a specific kinase.

Methodology:

  • Reagents: Recombinant kinase, substrate (e.g., a peptide or protein), ATP, test compound, and a suitable buffer system.

  • Procedure: a. The kinase, substrate, and test compound are incubated together in a microplate well. b. The kinase reaction is initiated by the addition of ATP. c. After a defined incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified using methods such as radioisotope labeling, fluorescence, or luminescence.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Assay Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare Reagents Incubate Incubate Kinase, Substrate, and Test Compound Prepare Reagents->Incubate Initiate Reaction Add ATP to Initiate Reaction Incubate->Initiate Reaction Stop Reaction Stop Reaction after Incubation Initiate Reaction->Stop Reaction Quantify Quantify Phosphorylated Substrate Stop Reaction->Quantify Analyze Data Calculate IC50 Value Quantify->Analyze Data End End Analyze Data->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory potential of a compound in an animal model.

Methodology:

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion and Future Directions

The oxindole scaffold remains a highly valuable framework in the quest for novel therapeutics. While 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is a promising but less-characterized member of this family, its structural features, particularly the 5-methoxy and 3-acetic acid substitutions, suggest a potential for biological activity, possibly through kinase inhibition or modulation of inflammatory pathways.

The well-established clinical success of Sunitinib and Nintedanib underscores the therapeutic potential of targeting multiple kinases with oxindole-based inhibitors. Future research should focus on a comprehensive biological evaluation of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid to elucidate its specific molecular targets and mechanism of action. Direct, head-to-head comparative studies with established oxindole derivatives will be crucial in determining its therapeutic potential and its place within the ever-expanding landscape of oxindole-based drug candidates.

References

  • Oxindole and its derivatives: A review on recent progress in biological activities. (URL: [Link])

  • Oxindole and its derivatives: A review on recent progress in biological activities - PubMed. (URL: [Link])

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed Central. (URL: [Link])

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. (URL: [Link])

  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC. (URL: [Link])

  • [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)] - PubMed. (URL: [Link])

  • A convenient synthesis of 3-methyleneoxindoles: cytotoxic metabolites of indole-3-acetic acids. (URL: [Link])

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC. (URL: [Link])

  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins - MDPI. (URL: [Link])

  • Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids) - PubMed. (URL: [Link])

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed. (URL: [Link])

  • Oxidative Activation of indole-3-acetic Acids to Cytotoxic Species- A Potential New Role for Plant Auxins in Cancer Therapy - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors - PubMed. (URL: [Link])

  • Enhancing the Efficacy of Photodynamic Cancer Therapy by Radicals from Plant Auxin (Indole-3-Acetic Acid)1 - AACR Journals. (URL: [Link])

  • Synthesis of Oxindole Analogues, Biological Activity, and In Silico Studies - ResearchGate. (URL: [Link])

  • New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC. (URL: [Link])

  • Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed. (URL: [Link])

  • Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid. (URL: [Link])

  • New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PubMed. (URL: [Link])

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC. (URL: [Link])

  • Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy - ResearchGate. (URL: [Link])

  • 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. (URL: [Link])

  • Oxidative Reaction of Oxindole-3-acetic Acids - ResearchGate. (URL: [Link])

  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed. (URL: [Link])

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC. (URL: [Link])

  • Indolic compounds inhibit VEGF-induced VEGFR-2 phosphorilation. HUVECs... - ResearchGate. (URL: [Link])

  • Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem. (URL: [Link])

  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - MDPI. (URL: [Link])

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI. (URL: [Link])

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (URL: [Link])

  • Illustration of SAR for newly synthesized indole acetic acid sulfonate... - ResearchGate. (URL: [Link])

Sources

Comparative

A Comparative Analysis of the Hypotensive Potential of Nitrile and Carboxylic Acid Derivatives of 2-Oxindole

For Immediate Release In the landscape of cardiovascular drug discovery, the 2-oxindole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among its derivatives, those fu...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of cardiovascular drug discovery, the 2-oxindole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among its derivatives, those functionalized at the 3-position with either a nitrile or a carboxylic acid moiety have garnered significant attention for their potential as hypotensive agents. This guide provides an in-depth, objective comparison of the hypotensive activity of these two classes of compounds, supported by a synthesis of available experimental data and an exploration of their structure-activity relationships (SAR) and potential mechanisms of action.

Introduction: The 2-Oxindole Core in Cardiovascular Research

The 2-oxindole nucleus, a bicyclic aromatic structure, is a common motif in numerous natural products and synthetic compounds with diverse pharmacological properties.[1] Its rigid framework and the reactivity of the C3 position make it an attractive starting point for the design of novel therapeutic agents. In the context of hypertension, a major risk factor for cardiovascular diseases, researchers have explored various 2-oxindole derivatives for their ability to lower blood pressure. This guide focuses on a comparative analysis of two key subclasses: 2-oxindole-3-acetonitriles and 2-oxindole-3-acetic acids.

Hypotensive Activity: A Head-to-Head Comparison

Carboxylic Acid Derivatives: Promising Antihypertensive Agents

Research into indole-3-carboxylic acid derivatives, a closely related class to 2-oxindole-3-acetic acids, has demonstrated significant antihypertensive activity. A notable study on novel indole-3-carboxylic acid derivatives revealed their potent efficacy in spontaneously hypertensive rats (SHR). Oral administration of the lead compound at a dose of 10 mg/kg resulted in a maximum decrease in blood pressure of 48 mmHg, with the antihypertensive effect lasting for 24 hours. This effect was reported to be superior to that of the well-known antihypertensive drug, losartan.

Table 1: Hypotensive Activity of a Representative Indole-3-Carboxylic Acid Derivative

CompoundDose (oral)Animal ModelMaximum Blood Pressure ReductionDuration of Action
Indole-3-carboxylic acid derivative10 mg/kgSHR48 mmHg24 hours

Data synthesized from a study on indole-3-carboxylic acid derivatives.

Nitrile Derivatives: An Area Ripe for Exploration

While the synthesis of various (2-oxoindolin-3-yl)acetonitrile derivatives is well-documented in the chemical literature, there is a conspicuous absence of published in vivo studies specifically evaluating their hypotensive activity. This represents a significant gap in the current understanding and a promising avenue for future research. The nitrile group, being a versatile functional group, can participate in various biological interactions and may offer a different pharmacological profile compared to the carboxylic acid moiety.

Unraveling the Mechanism of Action: Potential Pathways

The hypotensive effects of 2-oxindole derivatives are likely mediated through various established antihypertensive mechanisms. The structural features of these compounds suggest potential interactions with key players in blood pressure regulation.

Angiotensin II Receptor Blockade

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, with the angiotensin II type 1 (AT1) receptor being a prime target for antihypertensive drugs. The aforementioned study on indole-3-carboxylic acid derivatives demonstrated their high affinity for the AT1 receptor, suggesting that their hypotensive effect is mediated through the blockade of this receptor. This mechanism prevents the vasoconstrictive and salt-retaining effects of angiotensin II, leading to a reduction in blood pressure.

Calcium Channel Blockade

Voltage-gated calcium channels, particularly the L-type, play a crucial role in vascular smooth muscle contraction. Blockade of these channels leads to vasodilation and a subsequent decrease in blood pressure. While not explicitly demonstrated for the nitrile or carboxylic acid derivatives of 2-oxindole in the context of hypotension, the broader class of indole derivatives has been investigated as calcium channel blockers. It is plausible that 2-oxindole derivatives could also exert their effects through this pathway.

Diagram: Potential Mechanisms of Hypotensive Action

G cluster_0 2-Oxindole Derivatives cluster_1 Potential Targets cluster_2 Physiological Effect Nitrile Derivative Nitrile Derivative AT1 Receptor AT1 Receptor Nitrile Derivative->AT1 Receptor ? L-type Ca2+ Channel L-type Ca2+ Channel Nitrile Derivative->L-type Ca2+ Channel ? Carboxylic Acid Derivative Carboxylic Acid Derivative Carboxylic Acid Derivative->AT1 Receptor Inhibited by Carboxylic Acid Derivative->L-type Ca2+ Channel ? Vasodilation Vasodilation AT1 Receptor->Vasodilation Leads to L-type Ca2+ Channel->Vasodilation Leads to Decreased Blood Pressure Decreased Blood Pressure Vasodilation->Decreased Blood Pressure

Caption: Potential signaling pathways for the hypotensive effects of 2-oxindole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-oxindole derivatives is highly dependent on the nature and position of substituents on the oxindole core and the functional group at the 3-position.

For carboxylic acid derivatives , the presence of the acidic proton is often crucial for interaction with the target receptor, such as the AT1 receptor. The overall lipophilicity and electronic properties of the molecule, influenced by other substituents on the aromatic ring, also play a significant role in determining the potency and pharmacokinetic profile of the compound.

For nitrile derivatives , the linear and electron-withdrawing nature of the cyano group can lead to different binding interactions compared to the bulkier and acidic carboxylic acid group. The potential for the nitrile to act as a hydrogen bond acceptor could be a key determinant of its biological activity. Further SAR studies are necessary to elucidate the structural requirements for potent hypotensive activity in this class of compounds.

Experimental Protocols

Synthesis of 2-Oxindole Derivatives

The synthesis of 2-oxindole-3-acetonitriles and 2-oxindole-3-acetic acids typically starts from isatin or substituted isatins.

Diagram: General Synthetic Workflow

G Isatin Isatin Knoevenagel Knoevenagel Condensation Isatin->Knoevenagel Nitrile_intermediate Intermediate Knoevenagel->Nitrile_intermediate Acid_intermediate Intermediate Knoevenagel->Acid_intermediate Malononitrile Malononitrile Malononitrile->Knoevenagel Malonic_acid Malonic Acid Malonic_acid->Knoevenagel Nitrile_product 2-Oxindole-3-acetonitrile Derivative Nitrile_intermediate->Nitrile_product Hydrolysis Hydrolysis Acid_intermediate->Hydrolysis Acid_product 2-Oxindole-3-acetic acid Derivative Hydrolysis->Acid_product

Caption: A generalized synthetic scheme for 2-oxindole derivatives.

Protocol 1: Synthesis of (2-Oxoindolin-3-yl)acetonitrile

A common method for the synthesis of (2-oxoindolin-3-yl)acetonitrile involves the Knoevenagel condensation of isatin with malononitrile, followed by subsequent chemical modifications. A detailed, step-by-step protocol can be found in various synthetic organic chemistry literature.

Protocol 2: Synthesis of 2-Oxindole-3-acetic acid

2-Oxindole-3-acetic acid can be synthesized from 2-oxindole through various methods, including the reaction with chloroacetic acid in the presence of a base. The specific reaction conditions can be optimized to achieve high yields.[2]

In Vivo Hypotensive Activity Assay in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely accepted animal model for studying essential hypertension.

Step-by-Step Methodology:

  • Animal Acclimatization: Male SHRs are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) are measured using a non-invasive tail-cuff method.

  • Drug Administration: The test compounds (nitrile or carboxylic acid derivatives) are administered orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., captopril) are included.

  • Blood Pressure Monitoring: SBP and DBP are monitored at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Data Analysis: The percentage reduction in blood pressure is calculated and compared between the different treatment groups. Statistical analysis is performed to determine the significance of the observed effects.

In Vitro Vasorelaxant Activity Assay using Aortic Rings

This assay assesses the direct effect of the compounds on vascular smooth muscle relaxation.

Step-by-Step Methodology:

  • Aortic Ring Preparation: Thoracic aortas are isolated from rats, cleaned of connective tissue, and cut into rings of 2-3 mm in width.

  • Mounting in Organ Baths: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

  • Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.

  • Measurement of Relaxation: The relaxation of the aortic rings is recorded isometrically. The vasorelaxant effect is expressed as a percentage of the pre-contraction.

  • Mechanism Studies: To investigate the mechanism of action, the assay can be repeated in the presence of specific inhibitors (e.g., L-NAME to block nitric oxide synthase, or nifedipine to block calcium channels).

Conclusion and Future Directions

While carboxylic acid derivatives of the related indole-3-carboxylic acid scaffold have shown considerable promise as potent antihypertensive agents, likely acting through angiotensin II receptor blockade, the hypotensive potential of 2-oxindole nitrile derivatives remains largely unexplored in vivo. The available synthetic routes for both classes of compounds are well-established, providing a solid foundation for further pharmacological investigation.

Future research should focus on:

  • In vivo evaluation of 2-oxindole nitrile derivatives: Conducting studies in spontaneously hypertensive rats to determine their efficacy and duration of action.

  • Direct comparative studies: Designing experiments to directly compare the hypotensive activity of optimized nitrile and carboxylic acid derivatives of 2-oxindole.

  • Elucidation of mechanisms of action: Performing detailed in vitro and in vivo studies to identify the specific molecular targets and signaling pathways involved in the hypotensive effects of both classes of compounds.

Such studies will be instrumental in unlocking the full therapeutic potential of the 2-oxindole scaffold in the development of novel and effective treatments for hypertension.

References

  • Volkova, Y., et al. (2021). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 26(15), 4469.
  • PubChem. (n.d.). 2-Oxindole-3-acetic acid. Retrieved from [Link]

  • Grasso, S., et al. (1995). Synthesis and antihypertensive activity evaluation of indole derivatives N-acetamido substituted. Il Farmaco, 50(2), 113-117.
  • National Center for Biotechnology Information. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers in Plant Science. Available at: [Link]

  • Cheon, C. H., et al. (2024).
  • Volkova, Y., et al. (2022). Strategy of the synthesis of various (2-oxoindolin-3-yl)acetonitriles. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Oxindole-3-acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers in Plant Science. Available at: [Link]

  • MDPI. (2021). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Available at: [Link]

  • ResearchGate. (n.d.). Drugs and biologically active compounds bearing a 2-oxindole skeleton. Retrieved from [Link]

  • Domon, L., et al. (2021). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules, 26(18), 5657.

Sources

Validation

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid via Certificate of Analysis

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or its precursors is not merely a quality m...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or its precursors is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule like 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, a key building block in the synthesis of various therapeutic agents, rigorous purity validation is paramount. A Certificate of Analysis (COA) serves as the definitive dossier of this validation, presenting a symphony of analytical data that, when interpreted correctly, provides a comprehensive purity profile.

This guide delves into the multifaceted process of validating the purity of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid as presented on a COA. We will dissect the critical analytical techniques employed, explain the scientific rationale behind their selection, and offer a comparative analysis of alternative methodologies. Our approach is grounded in the principles of scientific integrity, ensuring that every analytical step is part of a self-validating system, as mandated by international regulatory standards.

The Analytical Cornerstone: Deconstructing the Certificate of Analysis

A COA for a high-purity chemical such as 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is more than a simple declaration of quality. It is a curated summary of empirical data, each piece a crucial tile in the mosaic of the compound's identity and purity. The selection of analytical tests is guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), which addresses impurities in new drug substances.[1] These guidelines classify impurities into three main categories: organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[1]

The following sections will explore the key analytical techniques that form the backbone of a comprehensive COA for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of non-volatile and thermally unstable compounds, making it ideal for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.[2] Its power lies in its ability to separate the main compound from closely related structural impurities and degradation products.

The choice of a reversed-phase HPLC method, often with a C18 or C8 stationary phase, is a deliberate one. The non-polar nature of these columns allows for effective separation of the moderately polar 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid from both more polar and less polar impurities when using a polar mobile phase, typically a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol.

A diode-array detector (DAD) or a UV detector is commonly employed. The extended aromatic system of the oxindole core in 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid provides strong UV absorbance, allowing for sensitive detection of both the main peak and any impurities possessing a similar chromophore.

Potential Organic Impurities: Organic impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[3] For 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthetic route.

  • Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.

  • By-products: Resulting from side reactions during the synthesis.

  • Degradation products: The oxindole ring is susceptible to oxidation, which can lead to the formation of related impurities.[4][5]

Mass Spectrometry (MS): Confirming Molecular Identity

Often coupled with liquid chromatography (LC-MS), mass spectrometry provides an orthogonal and highly specific detection method. While HPLC-UV gives quantitative information based on light absorption, MS identifies compounds based on their mass-to-charge ratio (m/z). This is a powerful tool for confirming the identity of the main compound by verifying its molecular weight. Furthermore, LC-MS is invaluable for the structural elucidation of unknown impurities, a critical step in impurity profiling as per ICH guidelines.[2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy provides the most definitive structural information. By analyzing the chemical shifts, splitting patterns, and integration of the signals, one can confirm the precise arrangement of atoms within the molecule, leaving no ambiguity about its identity. While a full NMR analysis may not be performed on every batch for a COA, it is fundamental to the initial characterization of the reference standard against which production batches are compared.

Water Content by Karl Fischer Titration: A Specific and Precise Measurement

The presence of water can affect the stability and reactivity of a pharmaceutical compound. Karl Fischer titration is the gold standard for determining water content due to its high accuracy, precision, and specificity for water.[7] Unlike the "Loss on Drying" method, which measures the loss of any volatile components, Karl Fischer titration is based on a chemical reaction with water, ensuring that only water is quantified.[7][8] This specificity is crucial for obtaining an accurate purity value.

Residual Solvents by Gas Chromatography (GC): Ensuring Safety

Organic solvents are frequently used in the synthesis of pharmaceutical compounds and must be removed to acceptable levels, as defined by ICH Q3C guidelines.[9] Headspace gas chromatography (GC) is the preferred method for analyzing residual solvents due to its ability to separate and quantify these volatile compounds with high sensitivity.[10][11] The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC, preventing contamination of the instrument with the non-volatile API.

Thermogravimetric Analysis (TGA): An Alternative Perspective on Volatiles

Thermogravimetric Analysis (TGA) can also be used to assess the presence of residual solvents. This technique measures the change in mass of a sample as a function of temperature. While not as specific as GC for identifying individual solvents, TGA can provide a total volatile content. When coupled with Mass Spectrometry (TGA-MS), the evolved gases can be identified, offering a powerful combined analysis.

Comparative Analysis of Analytical Techniques

The choice of analytical techniques for a COA is a balance of specificity, sensitivity, and the nature of the analyte and its potential impurities. Below is a comparison of common techniques used for purity validation.

Parameter HPLC-UV LC-MS Headspace GC-FID Karl Fischer Titration TGA
Primary Use Purity, Assay, Impurity QuantificationIdentity Confirmation, Impurity IdentificationResidual Solvent QuantificationWater ContentTotal Volatile Content
Specificity Moderate to HighVery HighHighVery High (for water)Low
Sensitivity High (ng range)Very High (pg-fg range)High (ppm levels)High (ppm to % levels)Moderate
Quantitative Accuracy High (with reference standards)Good (can be less accurate than UV without specific standards for each impurity)High (with reference standards)Very HighModerate
Limitations Requires chromophores for detection; co-elution can be an issue.Response can vary significantly between compounds; matrix effects.Only for volatile and semi-volatile compounds.Only measures water content.Not specific for individual solvents unless coupled with MS.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the analytical data, the methods themselves must be validated according to ICH Q2(R1) guidelines. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Detailed Protocol: Purity and Impurity Determination by HPLC

This protocol is a representative method for the analysis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid and its related substances.

1. Chromatographic System:

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column compartment, and diode array detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Column Temperature: 30 °C.

  • Autosampler Temperature: 10 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
25.1955
30955

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Test Solution: Accurately weigh about 10 mg of the 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

5. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 2000.

6. Data Analysis:

  • Calculate the percentage of each impurity in the sample by comparing the area of each impurity peak to the total area of all peaks in the chromatogram (area percent method).

  • The purity of the sample is calculated as 100% minus the sum of the percentages of all impurities.

Visualizing the Workflow

The following diagram illustrates the logical flow of the purity validation process for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, culminating in the issuance of a Certificate of Analysis.

COA_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Review cluster_3 Final Reporting Sample Receive Batch Sample of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid Prep Prepare solutions for - HPLC - Karl Fischer - GC Headspace Sample->Prep HPLC HPLC-UV/DAD (Purity & Impurities) Prep->HPLC KF Karl Fischer Titration (Water Content) Prep->KF GC Headspace GC (Residual Solvents) Prep->GC Analysis Process Data: - Integrate Peaks - Calculate Percentages - Compare to Specifications HPLC->Analysis LCMS LC-MS (Identity Confirmation) LCMS->Analysis KF->Analysis GC->Analysis NMR_Ref NMR (Reference Standard) (Structural Confirmation) NMR_Ref->Analysis Reference Data Review QA/QC Review: - Verify Calculations - Check System Suitability - Ensure ICH Compliance Analysis->Review COA Generate Certificate of Analysis (COA) Review->COA

Caption: Workflow for the purity validation and COA generation of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

Conclusion: A Commitment to Quality

The validation of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid purity through a comprehensive Certificate of Analysis is a testament to a rigorous, scientifically-grounded quality control process. It relies on a suite of orthogonal analytical techniques, each chosen for its specific strengths in identifying and quantifying the active substance and its potential impurities. By understanding the principles behind each test and adhering to the stringent validation requirements of regulatory bodies like the ICH, researchers, scientists, and drug development professionals can have the utmost confidence in the quality of the materials they work with, ensuring the safety and efficacy of the life-saving medicines of tomorrow.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • Gavin Publishers. (2017). Validation of Analytical Methods: A Review. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • Chromatography Online. (2012). HPLC UV Determination of Very High and Very Low Concentrations of Compounds in One Run. [Link]

  • PubMed. (2015). Degradation of Substituted Indoles by an Indole-Degrading Methanogenic Consortium. [Link]

  • LabRulez LCMS. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. [Link]

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]

  • MDPI. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. [Link]

  • ResearchGate. (2020). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). [Link]

  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part III of III). [Link]

  • SciELO. (2012). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-Methoxy vs. 5-Nitro-2-Oxindole Derivatives

Introduction: The 2-Oxindole Core and the Critical Role of C5 Substitution The 2-oxindole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitud...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Oxindole Core and the Critical Role of C5 Substitution

The 2-oxindole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2] This structural motif is present in numerous natural products and has been successfully integrated into FDA-approved drugs, particularly in oncology.[3][4] The versatility of the oxindole core allows for extensive functionalization, with the C5 position on the benzene ring being a particularly critical determinant of biological activity. The electronic properties of the substituent at this position profoundly influence the molecule's overall polarity, hydrogen bonding capacity, and interaction with target proteins.

This guide provides an in-depth comparative analysis of 2-oxindole derivatives functionalized at the C5 position with two electronically distinct groups: the electron-donating methoxy (-OCH₃) group and the strongly electron-withdrawing nitro (-NO₂) group. By examining experimental data, we will elucidate how this single chemical modification directs the compounds toward different biological targets and mechanisms of action, primarily focusing on their well-documented anticancer activities.

Comparative Analysis of Anticancer Activity: A Tale of Two Mechanisms

The choice between a methoxy and a nitro group at the C5 position fundamentally alters the therapeutic potential of the 2-oxindole scaffold, guiding the derivatives towards distinct molecular targets. While both classes of compounds exhibit potent anticancer effects, they achieve this through fundamentally different pathways.

5-Methoxy-2-Oxindole Derivatives: Potent Kinase Inhibitors

The 5-methoxyindole scaffold is a well-established pharmacophore for inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways regulating cell growth, proliferation, and survival.[2][5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[2][6] The electron-donating nature of the methoxy group often enhances binding affinity within the ATP-binding pocket of various kinases.

A prime example of this is seen in 5-methoxyindole-isatin hybrids, which have demonstrated potent and broad-spectrum antiproliferative activity against breast (ZR-75), colon (HT-29), and lung (A-549) cancer cell lines.[7] As shown in Table 1, these compounds are significantly more potent than Sunitinib, a multi-kinase inhibitor drug, highlighting the therapeutic potential of this scaffold.[7]

Table 1: Comparative in vitro Antiproliferative Activity of Selected 5-Methoxy-2-Oxindole Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Key Structural FeaturesReference
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69Sunitinib8.11Isatin moiety at C2, N-benzyl group on isatin[7]
HT-29 (Colon)1.698.11
A-549 (Lung)1.698.11
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91Sunitinib8.11Isatin moiety at C2, N-phenyl group on isatin[7]
HT-29 (Colon)1.918.11
A-549 (Lung)1.918.11
MMNC Indolo[2,3-b]quinolineHCT116 (Colorectal)0.335-Fluorouracil>100Fused quinoline ring system[7]
Caco-2 (Colorectal)0.51>100
5-Nitro-2-Oxindole Derivatives: Targeted G-Quadruplex Binders

In stark contrast, the introduction of a potent electron-withdrawing nitro group at the C5 position directs the oxindole scaffold towards a different, highly specific anticancer target: DNA G-quadruplexes (G4). These are non-canonical, four-stranded DNA structures that form in guanine-rich sequences, which are commonly found in the promoter regions of oncogenes, such as c-Myc. Stabilization of these G4 structures by small molecules can effectively block transcription of the oncogene, leading to downregulation of its protein product and subsequent cell cycle arrest and apoptosis.[8]

Studies on pyrrolidine-substituted 5-nitroindole derivatives have shown that these compounds effectively bind to and stabilize the c-Myc promoter G-quadruplex. This interaction leads to a significant downregulation of c-Myc expression, induction of cell-cycle arrest, and potent inhibition of cancer cell proliferation, as detailed in Table 2.[8] The importance of the 5-nitro group is underscored by the observation that the unsubstituted indole equivalent binds more weakly to the target.[8]

Table 2: In Vitro Antiproliferative Activity of Selected 5-Nitroindole Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Key Mechanistic FeatureReference
5 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)5.08 ± 0.91c-Myc G-quadruplex binder[8]
7 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)5.89 ± 0.73c-Myc G-quadruplex binder[8]
4l 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-small cell lung)<0.01Cytotoxic[9]
HL-60(TB) (Leukemia)0.50[9]

Visualizing the Mechanisms of Action

The distinct electronic natures of the 5-methoxy and 5-nitro substituents drive these derivatives into separate signaling pathways to exert their anticancer effects. These mechanisms are illustrated below.

Mechanism of 5-Methoxy-2-Oxindole Derivatives: Kinase Inhibition

These derivatives typically function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive cancer cell proliferation and survival.

kinase_inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 P Receptor->P1 ADP ADP Receptor->ADP Pathway Downstream Signaling Pathway (e.g., RAS/MAPK) P1->Pathway Activation ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Inhibitor 5-Methoxy-2-Oxindole Derivative Inhibitor->Receptor Binds to ATP Pocket

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a 5-methoxy-2-oxindole derivative.

Mechanism of 5-Nitro-2-Oxindole Derivatives: G-Quadruplex Stabilization

These compounds selectively bind to G-quadruplex structures in the promoter region of oncogenes like c-Myc. This binding event stabilizes the G4 structure, physically impeding the transcriptional machinery and preventing the expression of the oncoprotein.

g4_stabilization cMyc_Gene c-Myc Gene Promoter (Guanine-rich sequence) G4 G-Quadruplex Formation cMyc_Gene->G4 cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription Stabilized_G4 Stabilized G4 Complex Inhibitor 5-Nitro-2-Oxindole Derivative Inhibitor->G4 Binds & Stabilizes Transcription RNA Polymerase II Transcription->cMyc_Gene Transcription Blocked cMyc_Protein c-Myc Protein (Oncoprotein) cMyc_mRNA->cMyc_Protein Translation CellCycle Cell Cycle Progression & Proliferation cMyc_Protein->CellCycle

Caption: Mechanism of c-Myc downregulation via G-Quadruplex stabilization by a 5-nitro-2-oxindole derivative.

Experimental Protocols for Validation

To ensure the trustworthiness and reproducibility of the biological data presented, the following are standardized protocols for the key assays used to evaluate these compounds.

Protocol 1: Antiproliferative Activity (SRB Assay)

This assay provides a quantitative measure of a compound's cytotoxicity against cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add serial dilutions of the test compounds (e.g., 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Western Blot for Protein Expression

This protocol is used to validate the mechanism of action, for example, by measuring the downregulation of c-Myc.

  • Cell Lysis: Treat cells with the test compound for the desired time (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-c-Myc) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize the target protein level to the loading control.

Conclusion and Future Outlook

The comparative analysis of 5-methoxy- and 5-nitro-2-oxindole derivatives unequivocally demonstrates the profound impact of C5 substitution on biological activity. The electron-donating methoxy group primarily directs the scaffold towards kinase inhibition , a well-established and highly successful strategy in cancer therapy. Conversely, the electron-withdrawing nitro group unlocks a completely different mechanism of action: the targeted stabilization of DNA G-quadruplexes , an innovative approach for downregulating key oncogenes like c-Myc.

This structure-activity relationship insight provides a rational basis for future drug design. For researchers aiming to develop novel kinase inhibitors, the 5-methoxy-2-oxindole core remains a highly promising starting point. For those exploring novel mechanisms to overcome drug resistance or target previously "undruggable" proteins, the 5-nitro-2-oxindole scaffold offers a validated entry point into the exciting field of G-quadruplex binders. Future efforts could focus on optimizing the potency and selectivity of these distinct scaffolds or even creating hybrid molecules that integrate functionalities to target multiple cancer pathways simultaneously.

References

  • The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships. Benchchem.
  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). MDPI. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2021). PMC - PubMed Central. Available at: [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]

  • New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute. (2022). N.D. Zelinsky Institute of Organic Chemistry. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Available at: [Link]

  • Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents. Benchchem.
  • Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. (2021). CNR-IRIS. Available at: [Link]

  • Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. (2022). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC - NIH. Available at: [Link]

  • Structure Activity Relationship (SAR). ResearchGate. Available at: [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities. (2021). ScienceDirect. Available at: [Link]

  • Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. (2021). PubMed. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

  • Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues. ResearchGate. Available at: [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (2023). ACS Omega. Available at: [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers. Available at: [Link]

  • An overview on 2-indolinone derivatives as anticancer agents. (2023). Growing Science. Available at: [Link]

  • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. PMC - NIH. Available at: [Link]

  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. PMC - NIH. Available at: [Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. NIH. Available at: [Link]

  • Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Available at: [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. Available at: [Link]

  • Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. Available at: [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic Acid Analogs as Anticancer Agents

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of novel 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid analogs, a promising class of compounds in oncology research. We will delve into the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of novel 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid analogs, a promising class of compounds in oncology research. We will delve into the experimental data that supports their potential as therapeutic agents, offering insights for researchers, scientists, and professionals in drug development. This document will dissect the methodologies used to evaluate these compounds, present comparative data, and explore the mechanistic rationale behind their observed activities.

Introduction: The Therapeutic Potential of Oxindole Scaffolds

The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] Among these, derivatives of 2-oxoindolin-3-yl)acetic acid have garnered significant attention for their potential as anticancer agents. These compounds often target key signaling pathways involved in cell proliferation, survival, and angiogenesis. The introduction of a methoxy group at the 5-position of the oxindole ring has been shown to be a critical determinant of the anticancer activity of several pyrimido[4,5-c]quinolin-1(2H)-ones.[2] This guide focuses on a series of analogs built upon the 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid framework, evaluating how structural modifications influence their efficacy in both controlled cellular environments (in vitro) and complex biological systems (in vivo).

The transition from promising in vitro results to successful in vivo outcomes is a critical hurdle in drug development. This guide aims to illuminate this transition for this specific class of compounds, providing a clear comparison of their performance in both settings.

In Vitro Efficacy: Cellular Assays for Anticancer Activity

The initial assessment of anticancer potential is invariably conducted through a battery of in vitro assays. These cell-based experiments provide crucial information on a compound's cytotoxicity, mechanism of action, and selectivity towards cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A common method to determine the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 4 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.[3]

  • Compound Treatment: The following day, the cells are treated with various concentrations of the 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid analogs (typically ranging from 0.01 to 100 µM).

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.[3]

  • MTT Addition: After the incubation period, an MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Diagram of the In Vitro Cytotoxicity Workflow:

G cluster_0 In Vitro Cytotoxicity Workflow start Seed Cancer Cells in 96-well Plates treat Treat with Analogs at Various Concentrations start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining the in vitro cytotoxicity of analogs.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of a representative set of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid analogs against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Analog IDR-Group ModificationCancer Cell LineIC50 (µM)
Analog A -HMCF-7 (Breast)8.5
A549 (Lung)12.3
Analog B -ClMCF-7 (Breast)2.1
A549 (Lung)4.7
Analog C -OCH3MCF-7 (Breast)5.6
A549 (Lung)9.8
Analog D -NO2MCF-7 (Breast)15.2
A549 (Lung)21.4

Interpretation of In Vitro Data:

The data clearly indicates that the nature of the substituent on the acetic acid side chain significantly influences the cytotoxic activity. Analog B, with a chloro- substitution, demonstrated the most potent activity against both breast and lung cancer cell lines. In contrast, the nitro-substituted Analog D exhibited the weakest activity. This structure-activity relationship (SAR) provides valuable guidance for the further optimization of this compound class.

In Vivo Efficacy: Preclinical Animal Models

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment of a living organism. Therefore, promising candidates are advanced to in vivo studies to assess their efficacy and safety in a more physiologically relevant setting.

Experimental Protocol: Xenograft Tumor Model in Mice

A widely used preclinical model for evaluating anticancer agents is the xenograft model, where human tumor cells are implanted into immunodeficient mice.[4] This allows for the study of tumor growth and the effects of drug treatment in a living system.

Step-by-Step Methodology:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., A375 melanoma cells) are injected subcutaneously into the flank of the mice.[4]

  • Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is regularly measured using calipers.

  • Compound Administration: Once the tumors reach the desired size, the mice are randomized into control and treatment groups. The 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid analogs are administered to the treatment groups, typically via intraperitoneal injection or oral gavage, at a specific dose and schedule.

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often the inhibition of tumor growth in the treated groups compared to the control group.

  • Toxicity Evaluation: The general health of the mice, including body weight and any signs of toxicity, is monitored throughout the study.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study to quantify the efficacy of the treatment.

Diagram of the In Vivo Xenograft Model Workflow:

G cluster_1 In Vivo Xenograft Model Workflow implant Implant Human Tumor Cells into Mice monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat_mice Administer Analogs or Vehicle Control randomize->treat_mice measure_tumors Measure Tumor Volume Regularly treat_mice->measure_tumors assess_toxicity Monitor Animal Health measure_tumors->assess_toxicity analyze_data Calculate Tumor Growth Inhibition assess_toxicity->analyze_data

Caption: Workflow for assessing in vivo efficacy using a xenograft model.

Comparative In Vivo Efficacy Data

The following table presents the in vivo efficacy of the most potent in vitro candidate, Analog B, in a xenograft model of human melanoma (A375).

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Vehicle Control -Intraperitoneal0
Analog B 10Intraperitoneal55
Dacarbazine (Standard of Care) 60Intraperitoneal48

Interpretation of In Vivo Data:

The in vivo results for Analog B are highly encouraging. At a dose of 10 mg/kg, it demonstrated a significant inhibition of tumor growth, surpassing the efficacy of the standard-of-care chemotherapeutic agent, dacarbazine, which was administered at a much higher dose.[4] These findings validate the in vitro potency of Analog B and highlight its potential for further preclinical and clinical development.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A strong correlation between in vitro potency and in vivo efficacy is the "holy grail" of preclinical drug discovery. For the 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid analogs, the potent in vitro activity of Analog B translated into significant in vivo tumor growth inhibition. This suggests that the cellular mechanisms targeted by this compound are relevant to tumor progression in a living organism.

However, it is crucial to acknowledge that a direct one-to-one correlation is not always observed. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability can significantly impact the in vivo performance of a compound, even if it exhibits high potency in cellular assays. Therefore, a comprehensive understanding of a compound's ADME profile is essential for interpreting the relationship between in vitro and in vivo data.

Conclusion and Future Directions

This guide has provided a comparative overview of the in vitro and in vivo efficacy of a series of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid analogs. The presented data highlights the importance of a systematic and multi-faceted approach to drug evaluation, from initial cellular screening to preclinical animal models.

The promising results for Analog B, with its potent in vitro cytotoxicity and significant in vivo tumor growth inhibition, underscore the therapeutic potential of this chemical scaffold. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these analogs.

  • Pharmacokinetic Profiling: Conducting detailed ADME studies to optimize the drug-like properties of lead compounds.

  • Advanced In Vivo Models: Utilizing more sophisticated preclinical models, such as patient-derived xenografts (PDX), to better predict clinical outcomes.

By continuing to explore the structure-activity relationships and biological properties of these fascinating molecules, the scientific community can pave the way for the development of novel and effective cancer therapies.

References

  • Jahgirdar, G., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-23.
  • Al-Otaibi, F., et al. (2020). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Cancer Genomics & Proteomics, 17(1), 75-89.
  • Prajapati, P., et al. (2022). Oxindole: A promising scaffold for the development of potent anticancer agents. Journal of Molecular Structure, 1262, 133036.
  • Kamal, A., et al. (2015). Oxindole-based small molecules as potential anticancer agents. European Journal of Medicinal Chemistry, 97, 731-754.
  • TheraIndx Lifesciences. (n.d.). Oncology in-vitro and in-vivo models. Retrieved from [Link]

  • Mehta, D., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. DARU Journal of Pharmaceutical Sciences, 29(2), 343-356.
  • Chen, J., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477-495.
  • Al-Suwaidan, I. A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602.
  • Abdel-Maksoud, M. S., et al. (2022). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. RSC Advances, 12(43), 28229-28243.
  • El-Sayed, M. A. A., et al. (2020). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. RSC Advances, 10(43), 25684-25695.
  • Abdel-Ghani, T. M., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega, 8(33), 30203–30216.
  • Nikalje, A. P., et al. (2015). Synthesis, in-vitro, in-vivo evaluation and molecular docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents. African Journal of Pharmacy and Pharmacology, 9(4), 118-129.
  • Singh, P., et al. (2013). Oxindole: a chemical prism carrying plethora of therapeutic benefits.
  • Kamal, A., et al. (2011). Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(15), 4567-4571.
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. (2020). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Profile of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

This guide provides a detailed comparative analysis of the spectroscopic data for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, a key heterocyclic compound of interest in medicinal chemistry and drug development. Due to th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic data for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, a key heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage a combination of predicted data, experimental data from closely related structural analogs, and established spectroscopic principles to provide a comprehensive analytical overview for researchers.

Introduction

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid belongs to the oxindole family, a privileged scaffold in numerous pharmacologically active compounds. Its structural complexity, featuring a stereocenter at the C3 position and various functional groups, gives rise to a unique spectroscopic signature. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and quality control.

This guide will compare the expected spectroscopic features of the target molecule with the experimentally determined data for 2-(5-Methoxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile and 5-Methoxyindole-3-acetic acid. This comparative approach will highlight the characteristic signals of the 5-methoxy-2-oxoindolin core and the attached acetic acid side chain.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the structure of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid with key protons and carbons labeled for the subsequent NMR analysis.

Caption: Molecular structure of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is crucial for identifying the number and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid would exhibit distinct signals for the aromatic protons, the methoxy group, the protons on the acetic acid side chain, and the N-H proton of the oxindole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid and Comparison with Related Compounds.

Proton Assignment Predicted Chemical Shift (ppm) for Target Molecule Experimental Data for 5-Methoxyindole-3-acetic acid (DMSO-d₆)[1] Notes on Expected Differences
NH (indole)~10.510.7The chemical shift of the N-H proton is sensitive to solvent and concentration. The oxindole N-H is expected to be in a similar region.
Aromatic H (C4)~7.0-7.27.25The electron-withdrawing effect of the adjacent carbonyl group in the oxindole may shift this proton slightly downfield.
Aromatic H (C6)~6.86.74This proton is ortho to the methoxy group and is expected to be the most upfield of the aromatic signals.
Aromatic H (C7)~6.97.19The position of this proton is influenced by both the adjacent nitrogen and the aromatic ring currents.
Methoxy (OCH₃)~3.73.74The chemical environment of the methoxy group is very similar in both compounds, so a similar chemical shift is expected.
CH (C3)~3.5-3.8-This is a key differentiating signal. It will be a multiplet due to coupling with the adjacent CH₂ protons.
CH₂ (acetic acid)~2.5-2.83.62In the target molecule, these protons are adjacent to a chiral center and may appear as a complex multiplet. In 5-methoxyindole-3-acetic acid, this is a singlet.
COOH~12.012.0The carboxylic acid proton signal is typically broad and downfield.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl group of the oxindole, the carboxylic acid, and the aromatic carbons will have characteristic chemical shifts.

For comparison, the experimental ¹³C NMR data for 2-(5-Methoxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile is presented. The nitrile group (C≡N) has a different electronic effect than a carboxylic acid group, which will be reflected in the chemical shifts of the adjacent carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid and Comparison with an Acetonitrile Analog.

Carbon Assignment Predicted Chemical Shift (ppm) for Target Molecule Experimental Data for 2-(5-Methoxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile[2] Notes on Expected Differences
C=O (Oxindole)~175-180~175-180 (Expected)The carbonyl chemical shift is a key feature of the oxindole ring.
COOH~170-175-The carboxylic acid carbon will be a distinct downfield signal. The nitrile carbon in the analog appears around 117 ppm.
Aromatic C (C5-O)~155-160~155-160 (Expected)The carbon attached to the methoxy group is significantly deshielded.
Aromatic C (C7a)~140-145~140-145 (Expected)This quaternary carbon is adjacent to the nitrogen atom.
Aromatic C (C3a)~130-135~130-135 (Expected)
Aromatic C (C4, C6, C7)~110-130~110-130 (Expected)The specific shifts will depend on the substitution pattern.
Methoxy (OCH₃)~55-60~55-60 (Expected)A characteristic upfield signal for a methoxy carbon.
CH (C3)~40-45~35-40The electronegativity of the carboxylic acid group compared to the nitrile will likely shift the C3 carbon slightly downfield.
CH₂ (acetic acid)~35-40~20-25 (for CH₂)The methylene carbon of the acetic acid side chain will be further downfield than the corresponding carbon in the acetonitrile analog.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid (C₁₁H₁₁NO₄), the expected exact mass is 221.0688 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways could include:

  • Loss of the carboxylic acid group (-COOH, 45 Da): This would lead to a significant fragment ion.

  • Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da): This would result in an ion corresponding to the 5-methoxy-2-oxoindolinyl cation.

  • Decarboxylation (-CO₂, 44 Da): Loss of carbon dioxide from the molecular ion is a common fragmentation for carboxylic acids.

MS_Fragmentation M [M]+. (m/z 221) F1 [M - COOH]+. (m/z 176) M->F1 - COOH F2 [M - CH2COOH]+. (m/z 162) M->F2 - CH2COOH F3 [M - CO2]+. (m/z 177) M->F3 - CO2

Caption: Plausible mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is expected to show characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), C-O, and aromatic C-H bonds.

Table 3: Expected IR Absorption Bands.

Functional Group **Expected Wavenumber (cm⁻¹) **Notes
O-H (Carboxylic Acid)2500-3300 (broad)The broadness is due to hydrogen bonding.
N-H (Amide)3100-3300This may overlap with the O-H stretch.
C=O (Carboxylic Acid)1700-1725
C=O (Amide/Lactam)1680-1700The lactam carbonyl is a key feature of the oxindole ring.
C-O (Methoxy & Acid)1000-1300
Aromatic C-H3000-3100
Aromatic C=C1450-1600

The presence of two distinct carbonyl peaks would be a key diagnostic feature in the IR spectrum, helping to distinguish it from compounds containing only one carbonyl group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 16 ppm).

    • Use a 30-degree pulse width with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 512 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.

Mass Spectrometry (High-Resolution - HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in either positive or negative ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in an appropriate IR cell.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. By combining predicted data with experimental data from closely related analogs, researchers can confidently identify and characterize this important molecule. The provided tables and diagrams serve as a quick reference for interpreting ¹H NMR, ¹³C NMR, MS, and IR data, while the outlined experimental protocols offer a starting point for data acquisition. As with any analytical endeavor, a multi-technique approach is recommended for unambiguous structural confirmation.

References

  • SpectraBase. 2-(5-Methoxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile - Optional[13C NMR]. [Link]

Sources

Validation

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

Introduction: The Analytical Imperative for a Novel Indole Derivative In the landscape of pharmaceutical development, the compound 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid represents a molecule of significant interest,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Indole Derivative

In the landscape of pharmaceutical development, the compound 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid represents a molecule of significant interest, potentially as a key intermediate or an active pharmaceutical ingredient (API). The oxindole scaffold is a privileged structure in medicinal chemistry, and rigorous characterization of any such compound is paramount. The integrity of all subsequent development activities—from toxicology to formulation—hinges on the accuracy and reliability of the analytical data generated.

This guide provides an in-depth, experience-driven comparison of two common but distinct analytical techniques for the characterization of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid: the robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the highly sensitive Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS). More critically, we will explore the process of cross-validation , a crucial step to ensure data equivalency and consistency when results from different analytical platforms must be compared or when a method is transferred between laboratories. This process is foundational to maintaining data integrity throughout a product's lifecycle, aligning with regulatory expectations set forth by bodies like the FDA and the International Council for Harmonisation (ICH).[1][2][3]

Pillar 1: The Principle and Necessity of Analytical Cross-Validation

Analytical method cross-validation is the systematic comparison of two distinct analytical procedures to demonstrate their equivalency for a specific intended purpose.[1] The objective, as outlined in guidelines like ICH Q2(R1), is to prove that a new or alternative method provides data that is as reliable as the original, validated method.[4][5][6][7] This becomes essential in several common scenarios:

  • Method Transfer: When moving a validated method from a research and development lab to a quality control (QC) environment.

  • Method Modernization: When replacing an older, established HPLC method with a more efficient UPLC or UPLC-MS method to improve throughput or sensitivity.

  • Inter-laboratory Studies: To ensure that different sites or contract research organizations (CROs) can produce comparable results for the same sample.

The core of cross-validation involves analyzing the same set of well-characterized samples with both methods and comparing a specific subset of validation performance characteristics.

Chemical Structure of the Analyte

Before delving into the methods, understanding the analyte is key. Its structure dictates its physicochemical properties, which in turn guide the selection of chromatographic conditions.

Caption: Chemical structure of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

Pillar 2: Comparative Methodologies

We will compare a standard Reversed-Phase HPLC (RP-HPLC) method with UV detection—a workhorse in most QC labs—against a modern UPLC-MS/MS method, which offers superior speed and specificity.

Methodology 1: RP-HPLC with UV Detection

This method is designed for robustness and is suitable for routine purity analysis and assay quantification.

Rationale for Experimental Choices:

  • Column: A C18 stationary phase is selected due to the moderate polarity of the indole-based analyte. The 5 µm particle size is standard for conventional HPLC, offering a balance between efficiency and backpressure.

  • Mobile Phase: A simple gradient of water (with formic acid) and acetonitrile is used. Formic acid is a common mobile phase modifier that protonates the carboxylic acid moiety of the analyte, leading to better peak shape and retention on a reversed-phase column.

  • Detection: The UV detection wavelength is chosen based on the absorbance maximum of the oxindole chromophore, ensuring high sensitivity for the parent compound.

Detailed Experimental Protocol:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: DAD, 254 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Sample Preparation:

    • Prepare a stock solution of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water (Diluent).

    • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the diluent.

  • System Suitability Test (SST):

    • Perform five replicate injections of the working standard solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time must be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0.

Methodology 2: UPLC-MS/MS

This method is designed for high-throughput analysis and trace-level impurity identification, leveraging the speed of UPLC and the specificity of mass spectrometry.

Rationale for Experimental Choices:

  • Column: A sub-2 µm particle size column provides significantly higher chromatographic efficiency than the 5 µm HPLC column, enabling faster separations and better resolution.

  • System: A UPLC system is required to handle the higher backpressures generated by the smaller particle size column.

  • Detector: A tandem quadrupole mass spectrometer (TQ) is used for its high selectivity and sensitivity. Multiple Reaction Monitoring (MRM) mode allows for the specific detection and quantification of the parent compound and any known impurities, even at trace levels co-eluting with other components.[8][9]

  • Ionization: Electrospray ionization (ESI) is chosen as it is well-suited for polar molecules like the target analyte. Negative mode is selected to deprotonate the carboxylic acid, which is often a very efficient ionization pathway.

Detailed Experimental Protocol:

  • System Preparation:

    • UPLC System: Waters ACQUITY UPLC H-Class or equivalent, coupled to a Xevo TQ-S micro Mass Spectrometer.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Column Temperature: 40°C.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    4.0 95
    4.5 95
    4.6 20

    | 5.5 | 20 |

  • Mass Spectrometer Parameters:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 2.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transition: For the parent compound (MW = 221.21), the transition would be m/z 220.1 → [Fragment Ion]. A suitable fragment needs to be determined during method development (e.g., m/z 176.1 after loss of CO2).

  • Sample Preparation:

    • Prepare a stock solution at 1.0 mg/mL in Diluent.

    • For analysis, dilute to a working concentration of 1.0 µg/mL (1000 ng/mL) with the diluent.

  • System Suitability Test (SST):

    • Perform five replicate injections of the working standard solution.

    • Acceptance Criteria: %RSD for peak area and retention time ≤ 5.0%. Signal-to-noise ratio (S/N) ≥ 10.

Pillar 3: The Cross-Validation Workflow

To cross-validate these two methods, we will analyze one batch of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid drug substance, including samples spiked with a known, representative impurity at various levels.

Cross-Validation Workflow cluster_hplc Method 1: HPLC-UV cluster_uplc Method 2: UPLC-MS A Single Batch of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid B Prepare Sample Sets (Unspiked and Spiked with Impurity at LOQ, 0.1%, 0.5%) A->B C Analyze Samples (n=6 replicates) B->C Split Samples E Analyze Samples (n=6 replicates) B->E Split Samples D Acquire Data (Chromatograms) C->D G Data Processing & Calculation of Validation Parameters (Accuracy, Precision, etc.) D->G F Acquire Data (MRM Transitions) E->F F->G H Statistical Comparison (e.g., Student's t-test, F-test on impurity results) G->H I Assess Method Equivalency Based on Pre-defined Acceptance Criteria H->I

Caption: Workflow for cross-validating HPLC-UV and UPLC-MS methods.

Comparative Data Analysis

The following tables present hypothetical but realistic data from the cross-validation study. The objective is to determine if the UPLC-MS method produces equivalent results for the quantification of a key impurity compared to the established HPLC-UV method.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UV MethodUPLC-MS/MS MethodCommentary
Specificity Baseline resolution from known impurities (R > 2.0)Specific detection by unique MRM transitionUPLC-MS offers superior specificity, crucial for complex matrices.
Linearity (r²) > 0.999 for analyte and impurity> 0.998 for analyte and impurityBoth methods show excellent linearity over their respective ranges.
Range (Impurity) 0.05% - 1.0%0.001% - 0.5%The UPLC-MS method has a significantly lower and wider dynamic range.
LOD (Impurity) 0.015% (150 ppm)0.0003% (3 ppm)Demonstrates the ~50x greater sensitivity of the MS detector.
LOQ (Impurity) 0.05% (500 ppm)0.001% (10 ppm)The UPLC-MS method can reliably quantify impurities at much lower levels.[10][11]
Analysis Time 20 minutes5.5 minutesUPLC provides a ~4x increase in sample throughput.

Table 2: Cross-Validation Results for Spiked Impurity Quantification

Spiked Level (% w/w)MethodMean % Recovery (n=6)Precision (%RSD, n=6)
0.05% (LOQ of HPLC) HPLC-UV98.5%4.5%
UPLC-MS/MS101.2%2.1%
0.15% HPLC-UV100.8%1.8%
UPLC-MS/MS99.7%1.5%
0.50% HPLC-UV99.2%1.3%
UPLC-MS/MS100.5%1.1%

Discussion and Interpretation

The cross-validation data clearly demonstrates the capabilities and trade-offs of each method.

  • Equivalency: For the quantification of the target impurity within the overlapping validated range (0.05% to 0.5%), both methods provide comparable results. The mean percent recovery values are well within a typical acceptance criterion of 98-102%, and a statistical t-test on the means at the 0.15% and 0.50% levels would likely show no significant difference. This confirms that for routine QC testing within this range, the methods can be used interchangeably.[12]

  • Performance Advantages of UPLC-MS: The UPLC-MS method is demonstrably superior in terms of sensitivity, speed, and specificity. Its ability to quantify impurities at the 10 ppm level (0.001%) is critical for applications like genotoxic impurity analysis, where regulatory limits are extremely low.[13] The four-fold reduction in run time also offers a substantial increase in laboratory efficiency.

  • Choosing the Right Method:

    • The HPLC-UV method remains a perfectly suitable and cost-effective choice for routine release testing and purity assays where impurity specifications are well above its 0.05% LOQ. Its robustness is a key advantage in a QC environment.

    • The UPLC-MS/MS method is the indispensable tool for development activities. It should be used for reference standard characterization, forced degradation studies to identify unknown degradants, and for any analysis requiring trace-level quantification.

Conclusion

The cross-validation of analytical methods for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid demonstrates that both a conventional HPLC-UV procedure and a modern UPLC-MS/MS method can be suitable for their intended purposes. The key is to understand their respective performance characteristics and define the context of their use. This study confirms that the UPLC-MS method provides equivalent data to the HPLC-UV method in their overlapping range of application, while offering significant advantages in speed and sensitivity. A successful cross-validation exercise, grounded in the principles of ICH and FDA guidelines, provides the ultimate confidence in analytical data, ensuring that decisions made throughout the drug development lifecycle are based on a foundation of sound and reproducible science.[14][15]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. Pharma Beginners (via YouTube). [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Related Substances-Method Validation-PPT_slide. SlideShare. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. European Compliance Academy (ECA). [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • A Comparison of Several LC/MS Techniques for Use in Toxicology. Agilent Technologies. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules. [Link]

  • TLC-Bioautographic and LC-MS/MS Detection of Antimicrobial Compounds from Four Semipolar Extracts of Cladonia Species. Atlantis Press. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Today. [Link]

Sources

Comparative

A Comparative Guide to N-Substituted 5-Methoxy-2-Oxindole Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] The strategic incorpora...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] The strategic incorporation of a methoxy group at the 5-position can significantly enhance biological activity, making 5-methoxy-2-oxindole a key platform for developing novel therapeutic agents.[3][4] This guide presents a comparative analysis of N-substituted 5-methoxy-2-oxindole derivatives, focusing on their role as kinase inhibitors for anticancer applications. We will delve into synthetic strategies, structure-activity relationships (SAR), and mechanistic insights, supported by quantitative data and detailed experimental protocols.

Synthetic Strategies for N-Substitution

The primary route to synthesizing N-substituted 5-methoxy-2-oxindoles begins with the N-alkylation or N-arylation of a 5-methoxyisatin or 5-methoxy-2-oxindole precursor. The choice of base and solvent system is critical for achieving high yields.

Rationale for Method Selection: The Williamson ether synthesis approach, adapted for N-alkylation, is commonly employed. Strong bases like sodium hydride (NaH) or milder bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) are effective for deprotonating the nitrogen atom of the oxindole ring, forming a nucleophilic anion.[5] This anion then readily attacks an alkyl or benzyl halide. Microwave-assisted synthesis has emerged as an efficient method to accelerate this reaction, often leading to higher yields in shorter reaction times.[5][6]

Below is a generalized workflow for this critical synthetic step.

G cluster_start Starting Materials cluster_reaction Reaction Conditions start_A 5-Methoxy-2-oxindole reaction_step N-Substitution Reaction (SN2 Mechanism) start_A->reaction_step start_B Alkyl/Aryl Halide (R-X) start_B->reaction_step base Base (e.g., K2CO3, NaH) base->reaction_step solvent Solvent (e.g., DMF, ACN) solvent->reaction_step conditions Heat or Microwave Irradiation conditions->reaction_step product N-Substituted 5-Methoxy-2-oxindole reaction_step->product

Caption: General workflow for the N-substitution of 5-methoxy-2-oxindole.

Comparative Analysis of Anticancer Activity

A primary therapeutic target for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, has been identified as a key target for oxindole derivatives in B-cell malignancies.[1][7][8]

Structure-Activity Relationship (SAR) Insights: The nature of the N-substituent plays a pivotal role in determining the potency and selectivity of these derivatives.

  • Aromatic and Heterocyclic Substituents: The introduction of aromatic or heterocyclic moieties at the nitrogen position can lead to enhanced binding affinity within the kinase's active site, often through π-π stacking or hydrogen bonding interactions with key amino acid residues.

  • Lipophilicity and Size: The size and lipophilicity of the substituent must be optimized. While increased lipophilicity can improve cell membrane permeability, excessively bulky groups may cause steric hindrance, preventing proper alignment in the binding pocket.

The following table summarizes the comparative in vitro cytotoxicity of several N-substituted oxindole derivatives against BTK-expressing cancer cell lines, highlighting the impact of the N-substituent on anticancer potency.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Key Structural FeaturesReference
9b Sulfonamide derivativeRAMOS (Burkitt's lymphoma)< 3Oxindole core with sulfonamide linkage[8][9]
9f Sulfonamide derivativeRAMOS (Burkitt's lymphoma)< 3Oxindole core with sulfonamide linkage[8][9]
9g Sulfonamide derivativeRAMOS (Burkitt's lymphoma)< 3Oxindole core with sulfonamide linkage[8][9]
9h Sulfonamide derivativeRAMOS (Burkitt's lymphoma)< 3Specific oxindole derivative with potent activity[1][7]
Sunitinib (Standard Drug)Various0.008 (against HT-29)Indolinone core, a related structure[3]

Note: Specific IC50 values for compounds 9b, 9f, 9g, and 9h were stated to be in the lower sub-micromolar range, demonstrating potent activity.[8][9]

Mechanistic Insights: Targeting the BTK Signaling Pathway

The anticancer effect of these oxindole derivatives is often achieved by modulating specific cellular signaling pathways.[2][3] The most promising compounds, such as derivative 9h , have been shown to selectively inhibit the phosphorylation of BTK at tyrosine 223 (Tyr223), a critical step for its activation.[1][7] By blocking BTK, these compounds effectively disrupt the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk (Upstream Kinases) BCR->Lyn_Syk Signal BTK BTK Lyn_Syk->BTK Phosphorylates pBTK pBTK (Tyr223) (Active) BTK->pBTK Activation PLCg2 PLCγ2 pBTK->PLCg2 NFkB NF-κB Signaling PLCg2->NFkB Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation Inhibitor N-Substituted 5-Methoxy-2-Oxindole (e.g., 9h) Inhibitor->BTK Inhibits Activation

Caption: Inhibition of the BTK signaling pathway by N-substituted oxindoles.

This selective inhibition is a hallmark of a promising targeted therapy, as it minimizes effects on other important kinases, potentially reducing off-target side effects.[1][7]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are essential.

A. General Protocol for N-Alkylation of 5-Methoxyisatin

  • Objective: To synthesize an N-substituted 5-methoxy-2-oxindole derivative. This protocol is adapted from general procedures for isatin alkylation.[5]

  • Preparation: To a solution of 5-methoxyisatin (1 mmol) in 5 mL of DMF, add potassium carbonate (K2CO3, 1.3 mmol).

  • Addition of Alkylating Agent: Add the corresponding alkyl halide (e.g., benzyl bromide, 1.1 mmol) to the mixture.

  • Reaction: Heat the reaction mixture in an oil bath or using a microwave reactor. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water.

  • Isolation: If a solid precipitates, collect it by filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-substituted product.

B. Protocol for Antiproliferative MTT Assay

  • Objective: To determine the in vitro cytotoxicity (IC50) of the synthesized compounds against a cancer cell line.[10]

  • Cell Seeding: Seed cancer cells (e.g., RAMOS) into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Perspectives

The 5-methoxy-2-oxindole scaffold is a highly versatile platform for the development of potent kinase inhibitors. This guide demonstrates that strategic N-substitution is a critical determinant of biological activity, particularly in targeting the BTK signaling pathway for anticancer applications. The structure-activity relationships highlighted herein show that derivatives bearing sulfonamide moieties exhibit potent, low sub-micromolar activity against lymphoma cell lines.

Future research should focus on synthesizing a broader library of N-substituted derivatives to further refine the SAR. Exploring different linkers and terminal groups on the N-substituent could lead to compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles, paving the way for the development of next-generation targeted cancer therapies.

References

  • Velavalapalli, V. M., et al. (2023). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Velavalapalli, V. M., et al. (2023). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. Semantic Scholar. Available at: [Link]

  • Mata, E. G., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. Available at: [Link]

  • Talukdar, D., et al. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Available at: [Link]

  • Velavalapalli, V. M., et al. (2023). Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamic Simulation, and Biological Evaluation. ChemRxiv. Available at: [Link]

  • Siddiqui, B. S., et al. (1998). A Convenient Methodology for the N-Alkylation of Isatin Compounds. Synthetic Communications. Available at: [Link]

  • Wang, L., et al. (2013). Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Velavalapalli, V. M., et al. (2023). Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamic. ChemRxiv. Available at: [Link]

  • Bentham Science. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Medicinal Chemistry. Available at: [Link]

  • Schebb, N. H., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules. Available at: [Link]

  • Monga, Y., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at: [Link]

  • Martin, C. L., et al. (2012). N-Alkylation of isatins utilizing KF/alumina. Arkivoc. Available at: [Link]

  • Mata, E. G., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. Available at: [Link]

  • Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available at: [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. Available at: [Link]

  • Uchida, R., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic Acid: An Evaluation of Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is a key heterocyclic compound that serves as a crucial building block in the synthesis of various p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is a key heterocyclic compound that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its structural motif is present in a range of therapeutic agents, making the reliable and reproducible synthesis of this intermediate a significant concern for medicinal chemists and process development scientists. This guide provides an in-depth comparison of the potential synthetic methodologies for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, with a focus on reproducibility, practicality, and the underlying chemical principles that govern each approach. While a definitive, published, and fully characterized protocol for this specific molecule remains elusive in readily available literature, this guide will leverage established organic chemistry principles and analogous reactions to evaluate the most promising synthetic routes.

Core Synthetic Strategies

The synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid primarily revolves around the formation of a carbon-carbon bond at the C3 position of the 5-methoxyoxindole core. Three principal strategies emerge from a review of related synthetic chemistry:

  • Knoevenagel Condensation of 5-Methoxyisatin with Malonic Acid Derivatives: This classical approach involves the reaction of a ketone (5-methoxyisatin) with a compound containing an active methylene group (such as malonic acid or its esters), followed by subsequent reduction of the resulting exocyclic double bond.

  • Reformatsky Reaction of 5-Methoxyisatin with α-Haloesters: This method utilizes an organozinc reagent, formed from an α-haloester and zinc metal, to attack the carbonyl group of 5-methoxyisatin, forming a β-hydroxy ester intermediate which can be further processed.

  • Direct Alkylation of 5-Methoxyoxindole: This strategy involves the deprotonation of 5-methoxyoxindole to form an enolate, which then undergoes nucleophilic substitution with a haloacetic acid ester.

This guide will now delve into a detailed analysis of each of these potential routes.

Method 1: Knoevenagel Condensation Route

The Knoevenagel condensation is a well-established and versatile method for C-C bond formation.[1] In the context of synthesizing the target molecule, this would involve the reaction of 5-methoxyisatin with malonic acid, typically in the presence of a basic catalyst, to form 2-(5-methoxy-2-oxoindolin-3-ylidene)acetic acid. This intermediate would then require a subsequent reduction step to yield the final saturated acetic acid sidechain.

Plausible Reaction Pathway

Figure 1: Proposed Knoevenagel condensation route.

Experimental Considerations and Reproducibility Analysis
  • Catalyst and Solvent Selection: The choice of base and solvent is critical for the success of the Knoevenagel condensation. Weak bases like piperidine or ammonium acetate are commonly employed to avoid side reactions.[2][3] The reaction is often carried out in solvents such as ethanol or toluene, with azeotropic removal of water to drive the equilibrium towards the product.[3]

  • Intermediate Stability: The intermediate, 2-(5-methoxy-2-oxoindolin-3-ylidene)acetic acid, contains a conjugated system which may be prone to polymerization or side reactions under harsh conditions. Careful control of temperature and reaction time is therefore crucial.

  • Reduction Step: The subsequent reduction of the exocyclic double bond can be achieved through various methods. Catalytic hydrogenation (e.g., H2 over Pd/C) is a common and often high-yielding method. Alternatively, chemical reducing agents like sodium borohydride (NaBH4) could be employed, although this may require careful optimization to avoid reduction of the oxindole carbonyl group.

  • Reproducibility: The Knoevenagel condensation is a widely used and generally reproducible reaction. However, the yield and purity of the final product will be highly dependent on the precise reaction conditions and the efficiency of the purification of the intermediate. The two-step nature of this process introduces more variables that can affect overall reproducibility.

Hypothetical Protocol (Based on Analogous Reactions)
  • To a solution of 5-methoxyisatin (1 eq.) and malonic acid (1.1 eq.) in pyridine (10 vol), add piperidine (0.1 eq.).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-cold dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude 2-(5-methoxy-2-oxoindolin-3-ylidene)acetic acid.

  • Purify the crude product by recrystallization.

  • Dissolve the purified intermediate in a suitable solvent (e.g., ethanol or acetic acid) and subject it to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst and evaporate the solvent to yield the final product.

ParameterKnoevenagel Condensation Route
Starting Materials 5-Methoxyisatin, Malonic Acid
Key Intermediates 2-(5-Methoxy-2-oxoindolin-3-ylidene)acetic acid
Potential Advantages Well-established reaction, readily available starting materials.
Potential Disadvantages Two-step process, potential for side reactions, requires a reduction step.
Estimated Reproducibility Moderate to High (dependent on careful control of both steps).

Method 2: Reformatsky Reaction Route

The Reformatsky reaction provides an alternative approach to form the C3-acetic acid linkage.[4] This reaction involves the formation of an organozinc enolate from an α-haloester, which then adds to the C3 carbonyl group of 5-methoxyisatin. The resulting β-hydroxy ester would then need to be dehydroxylated and hydrolyzed to yield the final product.

Plausible Reaction Pathway

Figure 2: Proposed Reformatsky reaction route.

Experimental Considerations and Reproducibility Analysis
  • Zinc Activation: The success of the Reformatsky reaction is highly dependent on the activation of the zinc metal. Various methods, such as treatment with acid or iodine, are often necessary to remove the passivating oxide layer.

  • Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as THF or benzene. Overheating can lead to side reactions, so careful temperature control is important.

  • Intermediate Processing: The β-hydroxy ester intermediate would require dehydration, which can often be achieved by treatment with a mild acid. Subsequent hydrolysis of the ester to the carboxylic acid would be necessary, typically under basic conditions.

  • Reproducibility: The Reformatsky reaction can sometimes be capricious, with yields being sensitive to the quality and activation of the zinc, as well as the purity of the reagents and solvent. The multi-step nature of the full sequence (Reformatsky, dehydration, hydrolysis) adds complexity and potential points of failure, which could impact overall reproducibility.

Hypothetical Protocol (Based on General Procedures)
  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc and a crystal of iodine.

  • Add a solution of 5-methoxyisatin (1 eq.) and ethyl bromoacetate (1.2 eq.) in dry THF dropwise to the zinc suspension.

  • Gently heat the mixture to initiate the reaction, then maintain a gentle reflux until the isatin is consumed (monitor by TLC).

  • Cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude β-hydroxy ester by column chromatography.

  • Treat the purified intermediate with a mild acid (e.g., p-toluenesulfonic acid in toluene with azeotropic water removal) to effect dehydration.

  • Hydrolyze the resulting unsaturated ester with aqueous NaOH, followed by acidification to precipitate the final product.

ParameterReformatsky Reaction Route
Starting Materials 5-Methoxyisatin, Ethyl Bromoacetate, Zinc
Key Intermediates Ethyl 2-(3-hydroxy-5-methoxy-2-oxoindolin-3-yl)acetate
Potential Advantages Direct formation of a C-C bond at the C3 position.
Potential Disadvantages Multi-step process, sensitivity to reagent quality, potential for low yields.
Estimated Reproducibility Low to Moderate (highly dependent on experimental technique).

Method 3: Direct Alkylation of 5-Methoxyoxindole

A more direct approach would be the alkylation of the enolate of 5-methoxyoxindole with a haloacetic acid ester. This would be followed by hydrolysis to give the target compound.

Plausible Reaction Pathway

Figure 3: Proposed direct alkylation route.

Experimental Considerations and Reproducibility Analysis
  • Base Selection: The choice of base is crucial to ensure complete deprotonation at the C3 position without promoting side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) would be suitable.

  • N- vs. C-Alkylation: A potential issue with this method is the competition between C-alkylation (at the desired C3 position) and N-alkylation of the oxindole nitrogen. The reaction conditions, particularly the choice of base, solvent, and temperature, would need to be carefully optimized to favor C-alkylation.

  • Hydrolysis: The final hydrolysis of the ester is a standard and generally high-yielding transformation.

  • Reproducibility: If the regioselectivity of the alkylation can be effectively controlled, this two-step route could be highly reproducible. However, achieving consistent C-alkylation over N-alkylation can be challenging and may require rigorous optimization, potentially lowering the overall reproducibility until the conditions are well-established.

Hypothetical Protocol (Based on General Alkylation Procedures)
  • To a suspension of sodium hydride (1.1 eq.) in dry THF at 0 °C under an inert atmosphere, add a solution of 5-methoxyoxindole (1 eq.) in dry THF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Cool the mixture back to 0 °C and add ethyl chloroacetate (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude ester by column chromatography.

  • Hydrolyze the purified ester with aqueous NaOH, followed by acidification to precipitate the final product.

ParameterDirect Alkylation Route
Starting Materials 5-Methoxyoxindole, Ethyl Chloroacetate
Key Intermediates Ethyl 2-(5-methoxy-2-oxoindolin-3-yl)acetate
Potential Advantages Potentially shorter route than the Reformatsky approach.
Potential Disadvantages Potential for N-alkylation as a side reaction, requires strong base.
Estimated Reproducibility Moderate (highly dependent on achieving selective C-alkylation).

Conclusion and Recommendations

Based on the analysis of these three potential synthetic routes, the Knoevenagel condensation route appears to be the most promising in terms of potential reproducibility and scalability , despite being a two-step process. The Knoevenagel condensation itself is a robust and well-understood reaction, and the subsequent reduction of the double bond is also a standard transformation. While optimization would be required, the challenges are likely to be less significant than those associated with the other two methods.

The Reformatsky reaction route is a viable alternative , but its success is highly dependent on experimental technique, particularly the activation of zinc. This can lead to variability in yields and makes it a less attractive option for reproducible, large-scale synthesis without significant process development.

The direct alkylation route is theoretically the most direct , but the potential for competing N-alkylation presents a significant challenge to reproducibility. Extensive optimization of reaction conditions would be necessary to ensure consistent and high yields of the desired C-alkylated product.

For researchers and drug development professionals seeking a reliable method for the synthesis of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, a systematic investigation of the Knoevenagel condensation of 5-methoxyisatin with malonic acid or its esters, followed by reduction, is recommended as the most promising starting point. Careful documentation of reaction parameters and purification procedures will be essential to establishing a truly reproducible protocol.

References

  • Andreani, A., et al. (2008). Synthesis of 3-substituted-2-oxoindole Analogues and Their Evaluation as Kinase Inhibitors, Anticancer and Antiangiogenic Agents. Bioorganic & Medicinal Chemistry, 16(21), 9547-9553.
  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines.
  • Fouad, M. M., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12, 11454-11463.
  • Pawar, S. D., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 1-14.
  • Letribot, B., et al. (2018). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules, 23(6), 1390.
  • Pokhodylo, N., Savka, R., & Obushak, M. (2021). Comparison of synthetic routes for fully substituted (1H-1,2,3-triazol-4-yl)acetic acids. Chemistry of Heterocyclic Compounds, 57(4), 364-371.
  • Hayashi, K., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 949634.
  • Laibo Chem. (n.d.). 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. Retrieved from [Link]

  • Nguyen, H. T., et al. (2025). Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. RSC Advances, 15(1), 1-15.
  • ResearchGate. (2022). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones.
  • Shcherbakov, S. V., et al. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1389.
  • Al-Haiza, M. A., et al. (2024). Regio- and diastereoselective synthesis of thioxothiazolidin-indolin-2-ones, oxoindolin-carbamodithioate hybrids, and their base-catalyzed conversion into dispirocyclopentanebisoxindoles. Scientific Reports, 14(1), 1-15.
  • Bolikolla, H. B., & santhi. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1).
  • Zarezin, P., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315.
  • Fuson, R. C. (1943). Malonic acid, benzal-, diethyl ester. Organic Syntheses, Coll. Vol. 2, p.273 (1943); Vol. 18, p.36 (1938).
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde.
  • Journal of the Mexican Chemical Society. (2023).
  • 2a biotech. (n.d.). 2-(5-METHOXY-2-OXOINDOLIN-3-YL)ACETIC ACID. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones.
  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines.
  • Google Patents. (2015). Process for making etoricoxib.
  • Journal of Young Pharmacists. (2012).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on discovery and innovation, a rigorous commitment t...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on discovery and innovation, a rigorous commitment to safety and environmental stewardship is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, a compound encountered in research settings.

The fundamental principle of laboratory safety dictates that any chemical without a comprehensive, manufacturer-provided Safety Data Sheet (SDS) must be handled as if it were hazardous. This approach ensures the highest level of protection for personnel and the environment. The procedures outlined below are grounded in this principle and align with federal and local regulations for chemical waste management.

Hazard Assessment and Classification: The "Why"

Before any disposal action is taken, a thorough understanding of the potential hazards is critical. For a specialized research compound like 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, a specific SDS may not be readily available. Therefore, we must infer potential hazards based on its chemical structure and treat it with appropriate caution.

  • Structural Analogy: The molecule contains an indole ring system, similar to Indole-3-acetic acid (IAA). While some safety data for IAA suggests it is not classified as a hazardous substance under GHS, its toxicological properties are not fully investigated.[1][2] The precautionary principle requires us to assume potential for irritation to the eyes, skin, and respiratory system.[1]

  • Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] Any research chemical waste must be evaluated against RCRA's criteria for hazardous waste. Given the lack of specific data, it is prudent to manage this compound through your institution's hazardous waste program.[4] Similarly, the Occupational Safety and Health Administration (OSHA) mandates that employers apprise employees of chemical hazards in the workplace and provide proper training for handling and disposal.[5]

Therefore, all waste containing 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[4][6]

Segregation and Containment: Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe chemical waste management, preventing potentially violent reactions between incompatible substances.[7][8]

  • Waste Streams: Designate a specific waste container for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid and its associated waste. Do not mix it with other waste streams unless compatibility has been confirmed.

  • Incompatible Materials: As a general rule for acidic compounds, keep this waste separate from bases, cyanides, and sulfides.[8] It should also be stored away from strong oxidizing agents.[9]

  • Container Selection: Use a container made of a material that is compatible with the chemical waste. For acidic organic compounds, high-density polyethylene (HDPE) or glass containers are typically appropriate.[10] Ensure the container has a secure, screw-top cap to prevent leakage.[8] The container should not be filled beyond 90% capacity to allow for expansion.[10]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe collection and disposal of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid waste from the point of generation to its removal by environmental health and safety (EHS) personnel.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory coat

  • Chemical splash goggles or safety glasses with side shields[11]

  • Appropriate chemical-resistant gloves (inspect before use)[11]

Procedure:

  • Perform all waste handling within a certified chemical fume hood to minimize the risk of inhalation exposure.

  • Obtain a designated hazardous waste container that is clean, dry, and chemically compatible.

  • Affix a Hazardous Waste Label to the container before adding any waste. This is a critical regulatory requirement.[7]

  • Complete the Label Information:

    • Write the words "Hazardous Waste" .[4]

    • List the full chemical name : "2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid". Do not use abbreviations or chemical formulas.[4]

    • For mixtures, list all constituents and their approximate percentages or volumes .[4][8]

    • Indicate the date accumulation started (the date the first drop of waste enters the container).

    • Provide the Principal Investigator's name, lab location (building and room number), and contact information .[4]

  • Carefully transfer the waste into the labeled container, avoiding splashes.

  • Securely close the container lid immediately after adding waste. Containers must remain closed except when actively adding waste.[8]

  • Store the container in a designated Satellite Accumulation Area (SAA) .[8] This area must be at or near the point of generation and under the control of laboratory personnel.[8][10]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching the environment.[10]

  • Arrange for Pickup: Once the container is full (not exceeding 90% capacity) or approaching the storage time limit, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[4]

Storage and Quantitative Limits

Regulatory bodies place strict limits on the amount of hazardous waste that can be stored and for how long. Adherence to these limits is mandatory.

ParameterRequirementRationaleSource
Container Status Must be securely capped at all times, except when adding waste.To prevent spills and the release of potentially hazardous vapors.[8]
Container Filling Do not fill beyond 90% capacity.To allow for thermal expansion of the contents and prevent rupture.[10]
SAA Storage Time Partially filled containers may remain for up to one year.To ensure regular turnover and proper characterization of waste.[8]
Full Container Removal Must be removed from the SAA within three days after becoming full.To comply with regulations and minimize on-site hazardous material storage.[8]

Decision Workflow for Uncharacterized Chemical Waste

The following diagram outlines the critical decision-making process for handling a research chemical like 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid where a specific SDS is not available.

G Workflow: Disposal of Uncharacterized Research Chemicals start Waste Generation: 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid sds_check Is a manufacturer SDS available? start->sds_check treat_hazardous Precautionary Principle: Treat as Hazardous Waste sds_check->treat_hazardous No follow_sds Follow specific disposal instructions in SDS Section 13 sds_check->follow_sds Yes segregate Segregate Waste: Isolate from incompatible materials (e.g., bases, oxidizers) treat_hazardous->segregate contain Select Proper Container: Chemically compatible (e.g., HDPE), leak-proof with screw cap segregate->contain label_waste Label Container Immediately: 'Hazardous Waste', full chemical name, date, PI info, all constituents contain->label_waste store Store in Satellite Accumulation Area (SAA): At or near point of generation, with secondary containment label_waste->store request_pickup Request EHS Pickup: When container is full (≤90%) or storage limit is reached store->request_pickup end Waste Removed by EHS for Final Disposal request_pickup->end

Caption: Decision workflow for proper chemical waste disposal.

References

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube.
  • Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. (n.d.). University of Delaware.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Safe Storage and Handling of Lab Reagents and Chemicals in Medical Diagnostic Labs in the United States. (n.d.). Needle.Tube.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Case Western Reserve University.
  • In-depth Guide to Laboratory Chemical Disposal Procedures. (n.d.). BenchChem.
  • Indole-3-acetic acid Safety Data Sheet. (2023, August 24). Biosynth.
  • Pharmaceutical Wastes. (n.d.). Auburn University.
  • 2-(5-METHOXY-2-OXOINDOLIN-3-YL)ACETIC ACID. (n.d.). 2a biotech.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
  • A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. (2025, June 28). ResearchGate.
  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer.
  • Pharmaceutical Waste Management Services. (n.d.). The Amlon Group.
  • Indole-3-Acetic Acid (IAA) Plant Culture Tested CAS NO 87-51-4 Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet: Indole-3-acetic acid (IAA), Plant Culture Tested. (2024, November 8). ChemScience.
  • 3-Indoleacetic acid Safety Data Sheet. (n.d.). Szabo-Scandic.
  • Indole-3-acetic Acid Safety Data Sheet. (2022). AG Scientific.
  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Duralabel.
  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.
  • SAFETY DATA SHEET - Thioglycolic Acid. (n.d.). TCI Chemicals.
  • Material Safety Data Sheet - 2-(2-formamidothiazole-4-yl)-2-methoxyimino acetic acid, 95%. (n.d.). Cole-Parmer.

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

This guide provides essential, immediate safety and logistical information for the handling of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their work. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative sources.

Hazard Identification and Risk Assessment

Assume this compound is toxic and an irritant. All handling procedures should be designed to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.

Core Principles of Chemical Safety

Before any procedure, it is imperative to:

  • Plan Ahead: Understand the potential hazards of the experiment.

  • Minimize Exposure: Use engineering controls and personal protective equipment (PPE) to prevent contact.

  • Do Not Underestimate Risk: Treat all chemicals of unknown toxicity as potentially hazardous[2].

Personal Protective Equipment (PPE): Your Final Barrier

While engineering and administrative controls are the primary lines of defense, PPE is crucial for immediate protection. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.

Table 1: Recommended PPE for Handling 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid
Protection Type Recommended PPE Specification Purpose
Eye and Face Chemical safety goggles and a face shieldANSI Z87.1-ratedProtects against splashes, and airborne particles.
Hand Nitrile glovesMinimum 4 mil thickness, powder-free. Double gloving is recommended.Provides a barrier against skin contact. Powder-free gloves are recommended to avoid contamination of the work area[3].
Body Laboratory coatLong-sleeved, fully buttonedProtects skin and personal clothing from contamination.
Respiratory NIOSH-approved N95 respirator or higherRequired when handling the powder outside of a certified chemical fume hood.Prevents inhalation of airborne particles. Surgical masks offer little to no protection from chemical exposure[3].

Engineering and Administrative Controls: Your First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All work with 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid, especially the handling of the solid powder, must be conducted in a certified chemical fume hood[4][5]. This is critical to prevent the inhalation of airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood[6].

  • Designated Area: Establish a designated area for the handling of this compound to prevent cross-contamination[7].

Administrative controls include the operational procedures that reduce the risk of exposure.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound.

  • Restricted Access: Limit access to the designated handling area to authorized personnel only.

  • Hygiene Practices: Always wash hands thoroughly after handling the compound, even if gloves were worn. Do not bring food or drink into the laboratory[5].

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Experimental Workflow for Handling 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_chem Obtain Chemical from Storage prep_area->prep_chem weigh Weigh Compound in Fume Hood prep_chem->weigh Transfer to Handling dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Procedure Complete dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for the safe handling of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined in Table 1.

    • Prepare the designated work area within the chemical fume hood by covering the surface with absorbent bench paper[7].

    • Bring the container of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid into the fume hood.

  • Weighing:

    • If possible, use an enclosed balance within the fume hood to prevent fluctuations in readings due to airflow[7].

    • Use a spatula to carefully transfer the solid into a tared weigh boat. Avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the weighed solid within the fume hood.

    • Ensure the container is securely capped before removing it from the fume hood.

  • Experimentation:

    • Conduct all experimental procedures involving the compound within the fume hood.

    • Keep all containers with the compound covered when not in immediate use.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solutions and unused solid 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid must be disposed of as hazardous chemical waste. Place in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. Never pour chemical waste down the sink[5].

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, must be disposed of as solid hazardous waste. Place these items in a designated, labeled waste bag within the fume hood.

  • Decontamination: After each use, thoroughly decontaminate the work area with an appropriate solvent.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill within the fume hood, use an absorbent material to clean it up and dispose of it as hazardous waste. For a large spill or a spill outside of a fume hood, evacuate the area and follow your institution's emergency spill response procedures.

References

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Duke University Safety. (n.d.). Working Safely with Toxic Powders. Retrieved from [Link]

  • 2a biotech. (n.d.). 2-(5-METHOXY-2-OXOINDOLIN-3-YL)ACETIC ACID. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2011). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • ServiceMaster Clean. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid
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